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Core Science & Biosynthesis

Foundational

The Pivotal Role of Interphotoreceptor Retinoid Binding Protein (IRBP) Fragment 161-180 in Autoimmune Uveitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the Interphotoreceptor Retinoid Binding Protein (IRBP) fragment 161-180, a key pathogenic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Interphotoreceptor Retinoid Binding Protein (IRBP) fragment 161-180, a key pathogenic epitope in the field of ocular autoimmune research. We will dissect its function, the molecular mechanisms it triggers, and its critical application in the induction of Experimental Autoimmune Uveitis (EAU), a widely used animal model for human autoimmune uveitis. This document will serve as a comprehensive resource, detailing the immunological pathways, experimental protocols, and therapeutic implications related to this specific peptide fragment.

Introduction: From Vision to Autoimmunity

Interphotoreceptor Retinoid-Binding Protein (IRBP) is a crucial glycoprotein found in the interphotoreceptor matrix of the eye.[1][2] Its primary physiological role is to facilitate the transport of retinoids between the photoreceptors and the retinal pigment epithelium, a process essential for the visual cycle.[1][2] IRBP also plays a protective role by shielding retinal cells from oxidative stress.[1][3] However, despite its vital function, specific fragments of this protein can become targets of the immune system, leading to devastating autoimmune responses within the eye.

The 20-amino acid peptide, IRBP fragment 161-180 (Sequence: SGIPYIISYLHPGNTILHVD), has been identified as a major immunodominant and highly uveitogenic epitope.[4][5] This fragment is capable of inducing a potent autoimmune response that closely mimics human non-infectious uveitis, making it an invaluable tool for researchers.[6][7][8] This guide will delve into the core functions and applications of this pivotal peptide.

The Central Function of IRBP 161-180: A Trigger for Experimental Autoimmune Uveitis (EAU)

The primary and most studied "function" of the IRBP 161-180 fragment is its ability to induce Experimental Autoimmune Uveitis (EAU), an animal model that has been instrumental in unraveling the mechanisms of human autoimmune uveitis.[7][9]

Immunodominance and Strain Specificity

IRBP 161-180 is particularly effective at inducing EAU in specific mouse strains, most notably the B10.RIII (H-2r haplotype) mouse.[4][10][11] This strain-specific susceptibility is linked to the high affinity of the peptide for the MHC class II molecules expressed by these mice, leading to a robust activation of autoreactive T cells.[7] While other IRBP fragments can induce EAU in different mouse strains, the 161-180 peptide is renowned for its high pathogenicity in the B10.RIII model.[4]

The Dichotomy of T-cell Responses: Th1 and Th17 Pathways

The autoimmune response triggered by IRBP 161-180 is primarily mediated by CD4+ T helper (Th) cells. Research has demonstrated that both Th1 and Th17 cell lineages play crucial, and at times overlapping, roles in the pathogenesis of EAU.[9][12]

  • Th1 Cells: These cells are characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[6][9] IFN-γ, in particular, is a potent activator of macrophages and other immune cells, contributing to the inflammatory infiltrate and tissue damage observed in the retina.[6]

  • Th17 Cells: This subset of T helper cells produces Interleukin-17 (IL-17), a cytokine known for its ability to recruit neutrophils and promote inflammation.[9][12] Studies have shown that the IL-23/IL-17 axis is critical for the development of EAU induced by IRBP immunization.[9]

The specific conditions of immunization can influence the dominant T-cell phenotype, highlighting the plasticity of the immune response to this autoantigen.[9]

Molecular Mechanisms and Signaling Cascades

The induction of EAU by IRBP 161-180 involves a well-defined series of molecular events that culminate in ocular inflammation and damage.

Antigen Presentation and T-cell Activation

Following immunization, antigen-presenting cells (APCs), such as dendritic cells and macrophages, process the IRBP 161-180 peptide. This fragment is then presented on the cell surface by MHC class II molecules (specifically IAr and IEr in B10.RIII mice) to naive CD4+ T cells.[7] This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of autoreactive T cells into pathogenic Th1 and Th17 effector cells.[7]

Cytokine-Mediated Inflammatory Cascade

Activated autoreactive T cells migrate to the eye, where they recognize the native IRBP protein. This recognition event leads to the local release of pro-inflammatory cytokines, including IFN-γ, TNF-α, and IL-17.[6][13] This cytokine milieu orchestrates the recruitment of other inflammatory cells, such as macrophages and neutrophils, leading to a breakdown of the blood-retinal barrier, vasculitis, and ultimately, damage to the photoreceptor cells.[14]

Signaling Pathway of IRBP 161-180 Induced Uveitis

EAU_Signaling_Pathway cluster_0 Antigen Presentation cluster_1 T-Cell Activation & Differentiation cluster_2 Ocular Inflammation APC Antigen Presenting Cell (APC) MHC_II MHC Class II APC->MHC_II Presentation IRBP_161_180_peptide IRBP 161-180 Peptide IRBP_161_180_peptide->APC Uptake & Processing Naive_T_Cell Naive CD4+ T-Cell MHC_II->Naive_T_Cell TCR Engagement Activated_T_Cell Activated T-Cell Naive_T_Cell->Activated_T_Cell Activation Th1_Cell Th1 Cell Activated_T_Cell->Th1_Cell Differentiation Th17_Cell Th17 Cell Activated_T_Cell->Th17_Cell Differentiation Eye Eye (Immune Privileged Site) Th1_Cell->Eye Migration Th17_Cell->Eye Migration Inflammation Uveitis & Retinal Damage Eye->Inflammation Cytokine Release (IFN-γ, IL-17, TNF-α) & Cell Recruitment

Caption: Signaling pathway of IRBP 161-180 induced uveitis.

Methodologies for Investigating IRBP 161-180 Function

A standardized set of protocols is essential for the reproducible study of EAU induced by IRBP 161-180.

Induction of Experimental Autoimmune Uveitis (EAU)

This protocol outlines the active immunization of B10.RIII mice to induce EAU.

Materials:

  • IRBP 161-180 peptide (human sequence)

  • Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra

  • Phosphate-Buffered Saline (PBS)

  • Bordetella pertussis toxin (PTX) (optional, but can enhance disease severity and onset)[10]

  • 6-8 week old female B10.RIII mice[10]

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the IRBP 161-180 peptide in sterile PBS to the desired concentration.

    • Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (1:1 v/v).

    • Emulsify thoroughly using a sonicator or by passing the mixture through a double-hubbed needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization:

    • Inject each mouse subcutaneously with a total volume of 0.2 mL of the emulsion.[10]

    • The injection should be divided among two to three sites, such as the thighs and the base of the tail.[13][15]

    • If using PTX, administer it intraperitoneally at the time of immunization.

Quantitative Data for EAU Induction:

ParameterRecommended ValueReference
Mouse StrainB10.RIII[10]
Age of Mice6-8 weeks[10]
IRBP 161-180 Dose10-50 µg per mouse[4][10]
CFA Supplement2.5 mg/mL M. tuberculosis H37Ra[15]
Injection Volume0.2 mL[10]
PTX Dose (optional)0.3-0.5 µg per mouse[9][10]
Assessment of EAU Severity

Disease progression is typically monitored 10-12 days post-immunization and can be assessed both clinically and histologically.[10]

  • Clinical Scoring: Fundoscopy is performed to evaluate signs of inflammation, such as vasculitis, chorioretinal lesions, and optic nerve head inflammation.[14] A grading scale of 0-4 is commonly used.

  • Histological Scoring: Eyes are enucleated, fixed, and sectioned for hematoxylin and eosin (H&E) staining.[12] Histopathological changes, including inflammatory cell infiltration and structural damage to the retina, are scored in a masked fashion.[9]

Immunological Assays

To understand the cellular and molecular mechanisms underlying EAU, several immunological assays are employed.

  • T-cell Proliferation Assay: Lymph node cells or splenocytes are harvested from immunized mice and cultured in the presence of IRBP 161-180. T-cell proliferation is measured by [3H]-thymidine incorporation or other proliferation assays.[16]

  • Cytokine Profiling: The levels of key cytokines (e.g., IFN-γ, IL-17, IL-10) in the supernatants of cultured T-cells or in retinal tissue can be quantified using ELISA or quantitative real-time PCR.[6][13]

Experimental Workflow for EAU Induction and Analysis

EAU_Workflow cluster_0 Phase 1: EAU Induction cluster_1 Phase 2: Disease Assessment cluster_2 Phase 3: Immunological Analysis Immunization Immunize B10.RIII Mice (IRBP 161-180 + CFA) Disease_Development Disease Development (10-14 days) Immunization->Disease_Development Clinical_Scoring Clinical Scoring (Fundoscopy) Disease_Development->Clinical_Scoring Histological_Scoring Histological Scoring (H&E Staining) Disease_Development->Histological_Scoring Tissue_Harvest Harvest Spleen, Lymph Nodes, & Eyes Disease_Development->Tissue_Harvest T_Cell_Assay T-Cell Proliferation Assay Tissue_Harvest->T_Cell_Assay Cytokine_Assay Cytokine Profiling (ELISA, qPCR) Tissue_Harvest->Cytokine_Assay

Caption: Experimental workflow for EAU induction and analysis.

Therapeutic Development and Future Directions

The EAU model induced by IRBP 161-180 serves as a critical preclinical platform for testing novel therapeutic strategies for autoimmune uveitis.

  • Targeting Inflammatory Pathways: This model allows for the evaluation of drugs that target specific cytokines (e.g., anti-TNF-α, anti-IL-17 antibodies) or signaling pathways involved in T-cell activation and differentiation.[6][9]

  • Induction of Immune Tolerance: Strategies aimed at inducing antigen-specific tolerance, such as oral administration of IRBP peptides or the use of altered peptide ligands, have been explored in this model.[17]

  • Regulatory T-cell (Treg) Therapy: The role of Tregs in suppressing autoimmune responses can be investigated, and the efficacy of Treg-based therapies can be assessed.[18]

Conclusion

The Interphotoreceptor Retinoid Binding Protein fragment 161-180 is more than just a peptide; it is a powerful tool that has unlocked significant insights into the pathogenesis of autoimmune uveitis. Its ability to reliably induce a disease that mirrors human uveitis has made it indispensable for studying the complex interplay of autoreactive T-cells, cytokines, and ocular tissue. As research continues to advance, the IRBP 161-180-induced EAU model will undoubtedly remain at the forefront of efforts to develop more effective and targeted therapies for this sight-threatening condition.

References

  • Jin, M., et al. (2020). Interphotoreceptor Retinoid-Binding Protein (IRBP) in Retinal Health and Disease. Frontiers in Cellular Neuroscience, 14, 586938. [Link]

  • SB PEPTIDE. (n.d.). IRBP (161-180). [Link]

  • Chen, Y., et al. (2020). Parental Uveitis Influences Offspring With an Increased Susceptibility to the Experimental Autoimmune Uveitis. Frontiers in Immunology, 11, 1136. [Link]

  • Caspi, R. R. (2010). Understanding Autoimmune Uveitis through Animal Models The Friedenwald Lecture. Investigative Ophthalmology & Visual Science, 51(4), 1836–1845. [Link]

  • Caspi, R. R. (2011). Rodent Models of Experimental Autoimmune Uveitis. Current Protocols in Immunology, Chapter 15, Unit 15.6. [Link]

  • Rajendram, R., et al. (2007). S-nitrosoglutathione prevents interphotoreceptor retinoid-binding protein (IRBP(161-180))-induced experimental autoimmune uveitis. Journal of Ocular Pharmacology and Therapeutics, 23(4), 341-349. [Link]

  • Silver, P. B., et al. (2005). Antigen/MHC Class II/Ig Dimers for Study of Uveitogenic T Cells: IRBP p161–180 Presented by both IA and IE Molecules. Investigative Ophthalmology & Visual Science, 46(10), 3769-3776. [Link]

  • Chen, L., et al. (2009). Upregulated IL-21 and IL-21 receptor expression is involved in experimental autoimmune uveitis (EAU). Molecular Vision, 15, 2835–2842. [Link]

  • Yang, Y., et al. (2012). IFN-β Inhibits the Increased Expression of IL-9 during Experimental Autoimmune Uveoretinitis. PLoS ONE, 7(5), e37525. [Link]

  • Luger, D., et al. (2008). Either a Th17 or a Th1 effector response can drive autoimmunity: conditions of disease induction affect dominant effector category. The Journal of Experimental Medicine, 205(4), 799–810. [Link]

  • Thurau, S. R., et al. (1997). Heterologous epitopes of IRBP protect against autoimmune uveitis induced by the autologous epitope. Journal of Autoimmunity, 10(4), 365-373. [Link]

  • Caspi, R. R. (2011). Spontaneous Ocular Autoimmunity in Mice Expressing a Transgenic T Cell Receptor Specific to Retina: A Tool to Dissect Mechanisms of Uveitis. Journal of Clinical & Cellular Immunology, S1:001. [Link]

  • Yang, P., et al. (2011). Regulatory Effects of IFN-β on the Development of Experimental Autoimmune Uveoretinitis in B10RIII Mice. PLoS ONE, 6(5), e20133. [Link]

  • Gery, I., et al. (2000). Cellular responses to the immunodominant peptide 161-180 are decreased in IRBP-DNA-vaccinated mice. The Journal of Immunology, 165(1), 339-344. [Link]

  • Caspi, R. R., et al. (1999). The Requirement for Pertussis to Induce EAU Is Strain-Dependent: B10.RIII, but Not B10.A Mice, Develop EAU and Th1 Responses to IRBP without Pertussis Adjuvant. Investigative Ophthalmology & Visual Science, 40(12), 2898–2905. [Link]

  • Donoso, L. A., et al. (1994). Identification of a major pathogenic epitope in the human IRBP molecule recognized by mice of the H-2r haplotype. Investigative Ophthalmology & Visual Science, 35(4), 1845-1852. [Link]

  • Dick, A. D. (1995). The study of experimental autoimmune uveoretinitis (EAU) induction in mice. UCL Discovery. [Link]

  • Agarwal, R. K., et al. (2002). IL-18 Not Required for IRBP Peptide–Induced EAU: Studies in Gene-Deficient Mice. Investigative Ophthalmology & Visual Science, 43(8), 2697-2702. [Link]

Sources

Exploratory

An In-depth Technical Guide to 211426-18-5: A Key Peptide in Autoimmune Uveitis Research

For Researchers, Scientists, and Drug Development Professionals Introduction The compound identified by the CAS number 211426-18-5 is a synthetic peptide fragment of the human Interphotoreceptor Retinoid-Binding Protein...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by the CAS number 211426-18-5 is a synthetic peptide fragment of the human Interphotoreceptor Retinoid-Binding Protein (IRBP). Specifically, it corresponds to the amino acid sequence 161-180 of the native protein. This 20-residue peptide is a crucial tool in the field of ophthalmology and immunology research, primarily utilized for the induction of Experimental Autoimmune Uveitis (EAU) in animal models. Understanding the chemical properties and structure of this peptide is fundamental for its effective application in research settings and for the development of potential therapeutics for autoimmune eye diseases.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of the peptide 211426-18-5, offering valuable insights for researchers and drug development professionals.

Chemical Identity and Structure

The peptide 211426-18-5 is a linear polypeptide consisting of 20 amino acid residues. Its systematic name is L-Serylglycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-isoleucyl-L-seryl-L-tyrosyl-L-leucyl-L-histidyl-L-prolylglycyl-L-asparaginyl-L-threonyl-L-isoleucyl-L-leucyl-L-histidyl-L-valyl-L-aspartic Acid.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 211426-18-5
Molecular Formula C103H157N25O29
Molecular Weight 2209.5 g/mol
Amino Acid Sequence H-Ser-Gly-Ile-Pro-Tyr-Ile-Ile-Ser-Tyr-Leu-His-Pro-Gly-Asn-Thr-Ile-Leu-His-Val-Asp-OH
One-Letter Code SGIPYIISYLHPGNTILHVD
Appearance Typically supplied as a white to off-white lyophilized powder.
Purity For research applications, typically ≥95% as determined by HPLC.
Storage Store lyophilized at -20°C for long-term stability.
Structural Representation

The primary structure of the peptide is defined by the linear sequence of its amino acids. The secondary and tertiary structures in solution are influenced by factors such as pH and solvent, though for a peptide of this size, it is likely to exist in a relatively flexible conformation.

chemical_structure cluster_peptide Primary Structure of 211426-18-5 (SGIPYIISYLHPGNTILHVD) Ser1 Ser Gly2 Gly Ser1->Gly2 Ile3 Ile Gly2->Ile3 Pro4 Pro Ile3->Pro4 Tyr5 Tyr Pro4->Tyr5 Ile6 Ile Tyr5->Ile6 Ile7 Ile Ile6->Ile7 Ser8 Ser Ile7->Ser8 Tyr9 Tyr Ser8->Tyr9 Leu10 Leu Tyr9->Leu10 His11 His Leu10->His11 Pro12 Pro His11->Pro12 Gly13 Gly Pro12->Gly13 Asn14 Asn Gly13->Asn14 Thr15 Thr Asn14->Thr15 Ile16 Ile Thr15->Ile16 Leu17 Leu Ile16->Leu17 His18 His Leu17->His18 Val19 Val His18->Val19 Asp20 Asp Val19->Asp20 spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + DIEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for all 20 Amino Acids Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Pure Peptide Powder Lyophilization->FinalPeptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Purification and Characterization

The crude synthetic peptide is purified to a high degree (typically >95%) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). [1][2]The identity and purity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight. [3]

Reactivity and Functional Groups

The reactivity of the peptide is determined by the functional groups of its constituent amino acid side chains. [4] Table 2: Key Reactive Functional Groups in 211426-18-5

Amino AcidFunctional GroupReactivity
Ser, ThrHydroxyl (-OH)Can be phosphorylated or glycosylated. Can undergo esterification.
TyrPhenolic hydroxylCan be phosphorylated, halogenated, or nitrated.
HisImidazoleCan be protonated (pKa ~6.0), acts as a nucleophile, and can coordinate with metal ions.
AspCarboxylic acid (-COOH)Can be deprotonated (pKa ~3.9), forming carboxylate. Can form esters or amides.
AsnAmide (-CONH2)Can be deamidated under certain conditions.
N-terminusAmino (-NH2)Can be acylated, alkylated, or labeled with various reagents.
C-terminusCarboxylic acid (-COOH)Can be esterified or form amides.

Understanding the reactivity of these functional groups is crucial for designing experiments involving chemical modifications or labeling of the peptide.

Application in Research: Induction of Experimental Autoimmune Uveitis (EAU)

The primary and most significant application of peptide 211426-18-5 is in the induction of Experimental Autoimmune Uveitis (EAU) in susceptible animal models, such as certain strains of mice and rats. [5]EAU is a widely accepted animal model for human autoimmune uveitis, a group of inflammatory eye diseases that can lead to severe vision loss.

Mechanism of EAU Induction

The peptide 211426-18-5 acts as a pathogenic T-cell epitope. [6][7]When immunized into a susceptible animal with an adjuvant (typically Complete Freund's Adjuvant), this peptide is recognized by the immune system as an antigen. This triggers an autoimmune response mediated by T-helper cells (Th1 and Th17), which then target the native IRBP in the retina, leading to inflammation and tissue damage characteristic of uveitis. [4]

Experimental Protocol: EAU Induction
  • Peptide Emulsification: The lyophilized peptide is reconstituted and emulsified with Complete Freund's Adjuvant (CFA), which often contains heat-killed Mycobacterium tuberculosis to enhance the immune response.

  • Immunization: The emulsion is injected subcutaneously into the animal at one or more sites.

  • Adjuvant Co-administration: In some protocols, pertussis toxin is administered intraperitoneally to further potentiate the immune response and facilitate the breakdown of the blood-retinal barrier.

  • Disease Monitoring: Animals are monitored for clinical signs of uveitis, which can include fundoscopic examination for retinal inflammation and histological analysis of eye tissues at the end of the experiment.

eau_induction_workflow Peptide Peptide 211426-18-5 Emulsification Emulsification Peptide->Emulsification CFA Complete Freund's Adjuvant (CFA) CFA->Emulsification Immunization Subcutaneous Immunization of Susceptible Animal Emulsification->Immunization ImmuneResponse Activation of Autoreactive T-cells (Th1/Th17) Immunization->ImmuneResponse PTX Pertussis Toxin (optional) PTX->Immunization Uveitis Development of Experimental Autoimmune Uveitis (EAU) ImmuneResponse->Uveitis Monitoring Disease Monitoring (Fundoscopy, Histology) Uveitis->Monitoring

Caption: Workflow for the induction of Experimental Autoimmune Uveitis (EAU).

Conclusion

The synthetic peptide 211426-18-5, a 20-residue fragment of human IRBP, is an indispensable tool for researchers studying autoimmune uveitis. Its well-defined chemical structure and properties, combined with a reproducible method for inducing EAU, make it a cornerstone of preclinical research in this field. A thorough understanding of its synthesis, handling, and biological activity is paramount for its effective use in advancing our knowledge of autoimmune eye diseases and for the development of novel therapeutic interventions.

References

  • Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Physicochemical properties of the peptides. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Physicochemical properties of the synthetic peptides. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Physicochemical characteristics and antioxidant stability of spray-dried soy peptide fractions. (2023, April 21). Wiley Online Library. Retrieved January 29, 2026, from [Link]

  • Purification and characterization of a retinol-binding glycoprotein synthesized and secreted by bovine neural retina. (1984, May 25). PubMed. Retrieved January 29, 2026, from [Link]

  • Peptide Isoelectric Point with pI Shortcut. (2024, April 16). YouTube. Retrieved January 29, 2026, from [Link]

  • Strategies to improve the physicochemical properties of peptide-based drugs. (2023, March 3). PubMed. Retrieved January 29, 2026, from [Link]

  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022, April 13). Bio-Synthesis Inc. Retrieved January 29, 2026, from [Link]

  • Mastering Protecting Groups in Peptide Synthesis. (2022, October 6). SBS Genetech. Retrieved January 29, 2026, from [Link]

  • Synthetic Peptide Analysis | Purification, Characterization & Monitoring. (n.d.). Waters Corporation. Retrieved January 29, 2026, from [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). BioVera. Retrieved January 29, 2026, from [Link]

  • Prot pi | Bioinformatics Calculator. (n.d.). Retrieved January 29, 2026, from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved January 29, 2026, from [Link]

  • Isoelectric Point (pI) Calculator. (n.d.). PepDraw. Retrieved January 29, 2026, from [Link]

  • Partial Purification and Characterization of a Mammalian IRBP Tissue Restricting Factor. (n.d.). IOVS. Retrieved January 29, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved January 29, 2026, from [Link]

  • Biochemistry, Peptide. (n.d.). NCBI Bookshelf. Retrieved January 29, 2026, from [Link]

  • How to Determine Isoelectric Point (pI) of Peptides. (2021, July 6). Food Science Toolbox. Retrieved January 29, 2026, from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. (2025, April 11). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Functional Groups In Organic Chemistry. (2010, October 6). Retrieved January 29, 2026, from [Link]

Sources

Foundational

Technical Guide: Synthesis and Application of IRBP(161-180) (CAS 211426-18-5)

[1] Executive Summary This technical guide provides a comprehensive analysis of the peptide IRBP(161-180) , identified by CAS number 211426-18-5 .[1] This 20-residue peptide is a specific fragment of the Interphotorecept...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the peptide IRBP(161-180) , identified by CAS number 211426-18-5 .[1] This 20-residue peptide is a specific fragment of the Interphotoreceptor Retinoid-Binding Protein (IRBP) and serves as a critical pathogenic epitope for inducing Experimental Autoimmune Uveitis (EAU) in rodent models.[1][2][3][4]

Critical Distinction: Researchers often confuse this peptide with the N-terminal fragment IRBP(1-20) (Sequence: GPTH...).[1] It is imperative to verify the sequence associated with CAS 211426-18-5 is SGIPY... to ensure experimental reproducibility in autoimmune models. This guide details the solid-phase synthesis (SPPS) challenges—specifically the hydrophobic aggregation of isoleucine residues and aspartimide formation—and outlines the precise mechanism of T-cell activation.

Molecular Identity & Physicochemical Properties[1][3][5][6]

The peptide corresponds to residues 161–180 of the native IRBP protein.[5][6] It acts as an immunodominant epitope in H-2^b haplotype mice (e.g., C57BL/6).[1][4][7]

Chemical Specification
ParameterSpecification
CAS Number 211426-18-5
Common Name IRBP(161-180); IRBP Peptide R16
Sequence (1-Letter) S-G-I-P-Y-I-I-S-Y-L-H-P-G-N-T-I-L-H-V-D
Sequence (3-Letter) Ser-Gly-Ile-Pro-Tyr-Ile-Ile-Ser-Tyr-Leu-His-Pro-Gly-Asn-Thr-Ile-Leu-His-Val-Asp
Molecular Formula C₁₀₃H₁₅₇N₂₅O₂₉
Molecular Weight 2209.5 g/mol
Isoelectric Point (pI) ~5.68
Solubility Low in neutral water; requires DMSO or acidification.[1][6]
Structural Challenges[1]
  • Hydrophobic Core: The Ile-Ile-Ser-Tyr-Leu motif creates significant aggregation potential during synthesis and purification.[1]

  • Aspartimide Risk: The Gly-Asn (GN) and Asp C-terminus regions are susceptible to aspartimide formation if base exposure is prolonged.[1]

Mechanism of Action: EAU Induction[2][3][4][7][8][9][10]

IRBP(161-180) induces uveitis via "molecular mimicry," activating autoreactive T-cells that breach the blood-retina barrier (BRB).[1]

Signaling Pathway[1]
  • Antigen Presentation: Peripheral Dendritic Cells (DCs) present the peptide on MHC Class II (I-A^b) molecules.

  • T-Cell Activation: Naive CD4+ T-cells recognize the complex and differentiate into Th1 (IFN-γ secreting) and Th17 (IL-17 secreting) lineages.[1]

  • Migration: Activated T-cells upregulate integrins (LFA-1, VLA-4) and cross the BRB.[1]

  • Tissue Damage: Recruitment of macrophages and granulocytes leads to destruction of the photoreceptor layer.

EAU_Mechanism Peptide IRBP(161-180) (Injection + Adjuvant) APC Antigen Presenting Cell (MHC II / I-Ab) Peptide->APC Uptake NaiveT Naive CD4+ T-Cell APC->NaiveT Presentation Th1 Th1 Cell (IFN-γ) NaiveT->Th1 Differentiation Th17 Th17 Cell (IL-17) NaiveT->Th17 Differentiation BRB Blood-Retina Barrier Th1->BRB Migration Th17->BRB Migration Retina Retinal Damage (Photoreceptor Loss) BRB->Retina Infiltration & Inflammation

Figure 1: Pathogenic pathway of IRBP(161-180) induced autoimmune uveitis.[1]

Synthesis Protocol (Solid-Phase)

Method: Fmoc/tBu Solid Phase Peptide Synthesis (SPPS). Scale: 0.1 mmol (Laboratory Scale).

Resin Selection[1]
  • Recommendation: Fmoc-Asp(OtBu)-Wang Resin (Loading: 0.3–0.5 mmol/g).[1]

  • Rationale: The C-terminal Aspartic Acid requires a stable linkage. Low loading is crucial to prevent aggregation of the 20-mer chain inside the resin pores.

Step-by-Step Workflow
Step 1: Swelling

Suspend resin in DMF for 30 minutes.

Step 2: Deprotection (Fmoc Removal)[1]
  • Reagent: 20% Piperidine in DMF (v/v).

  • Protocol: 2 x 10 minutes.

  • Note: Monitor UV absorbance at 301 nm to ensure complete removal.

Step 3: Coupling (The Critical Phase)[1]
  • Reagents: 5 eq. Fmoc-AA-OH, 5 eq.[1] HBTU/HOBt, 10 eq.[1] DIPEA.

  • Solvent: DMF (NMP for hydrophobic residues).

  • Special Handling for "Ile-Ile" (Residues 6-7):

    • Use HATU instead of HBTU to drive the reaction to completion.

    • Perform Double Coupling (2 x 45 mins) for Ile-6, Ile-7, and Val-19.

    • Why? Beta-branched amino acids (Ile, Val) are sterically hindered.[1]

Step 4: Aspartimide Prevention (Gly-Asn)[1][6]
  • The sequence contains Gly-Asn (G-N) at residues 13-14.[1]

  • Risk: Base-catalyzed ring closure to aspartimide during Fmoc deprotection of subsequent residues.[1]

  • Mitigation: Add 0.1M HOBt to the 20% Piperidine deprotection solution for cycles following Asn coupling.

Step 5: Cleavage & Side-Chain Deprotection[1]
  • Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%).[1]

  • Time: 3 hours at room temperature.

  • Note: DODT (3,6-Dioxa-1,8-octanedithiol) acts as a scavenger to prevent methionine oxidation (Met-15).[1]

Step 6: Precipitation

Precipitate in ice-cold diethyl ether. Centrifuge and wash 3x.

Synthesis_Workflow Resin Fmoc-Asp-Wang Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple AA Coupling (HBTU/DIPEA) Deprotect->Couple Check Kaiser Test Couple->Check Check->Deprotect Blue (Pass) Check->Couple Colorless (Fail) Cleave TFA Cleavage Check->Cleave Final AA Purify HPLC Purification Cleave->Purify

Figure 2: SPPS workflow for IRBP(161-180) synthesis.

Analytical Characterization & Quality Control

Every batch must be validated before use in animal models to prevent false negatives in EAU induction.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 60% B over 30 minutes.

  • Target Purity: >95% (Immunological assays are sensitive to truncated impurities).

Mass Spectrometry (ESI-MS)
  • Expected Mass: 2209.5 Da.

  • Observed Ions: Look for [M+2H]²⁺ (~1105.8 m/z) and [M+3H]³⁺ (~737.5 m/z).[1]

Handling and Solubility for Biological Assays[11]

IRBP(161-180) is hydrophobic.[1][8] Improper solubilization is the #1 cause of experimental failure.

  • Stock Solution: Dissolve peptide in 100% DMSO at 10–20 mg/mL. Sonicate if necessary.[4]

  • Working Solution: Dilute slowly into PBS or saline.

    • Warning: Do not exceed 2 mg/mL in aqueous buffer to avoid precipitation.

  • Emulsification: For EAU induction, the aqueous peptide solution is emulsified 1:1 with Complete Freund's Adjuvant (CFA). Ensure a stable "water-in-oil" emulsion (drop test) before injection.[1]

References

  • MedChemExpress. Interphotoreceptor Retinoid Binding Protein Fragment (IRBP) Product Data. Retrieved from [1][4][7]

  • National Institutes of Health (NIH). A Shared Epitope of the Interphotoreceptor Retinoid-Binding Protein Recognized by the CD4+ and CD8+ Autoreactive T Cells. Retrieved from [1]

  • ChemicalBook. CAS 211426-18-5 Product Entry. Retrieved from [1]

  • Cayman Chemical. IRBP (1-20) vs IRBP (161-180) Distinction Data.[1] Retrieved from [1]

Sources

Exploratory

Mechanistic & Practical Guide: IRBP 161-180 in T-Cell Mediated Ocular Autoimmunity

Content Type: Technical Whitepaper Target Audience: Immunologists, Ophthalmic Researchers, Drug Discovery Scientists Focus: Molecular mechanisms, experimental induction of EAU, and pharmacological validation. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Immunologists, Ophthalmic Researchers, Drug Discovery Scientists Focus: Molecular mechanisms, experimental induction of EAU, and pharmacological validation.

Executive Summary

The interphotoreceptor retinoid-binding protein (IRBP) peptide 161-180 (SGIPYIISYLHPGNTILHVD) represents a critical immunodominant epitope used to model autoimmune uveitis.[1][2][3][4][5][6] Unlike whole-protein immunizations, this 20-mer peptide allows for precise interrogation of MHC Class II (I-A^r) restricted T-cell activation. This guide delineates the molecular basis of IRBP 161-180 pathogenicity, specifically in the B10.RIII mouse strain, and provides a standardized, self-validating framework for inducing Experimental Autoimmune Uveitis (EAU) to screen novel therapeutics.

Molecular Architecture & Immunological Synapse

Peptide Characteristics

The pathogenicity of IRBP 161-180 relies on its specific binding affinity to the H-2r haplotype. While C57BL/6 (H-2b) mice are refractory to this specific epitope (preferring IRBP 1-20), B10.RIII mice exhibit a "perfect storm" of MHC compatibility and T-cell precursor frequency.

  • Sequence: H-Ser-Gly-Ile-Pro-Tyr-Ile-Ile-Ser-Tyr-Leu-His-Pro-Gly-Asn-Thr-Ile-Leu-His-Val-Asp-OH

  • Residues: 20 amino acids[1][2][3][5]

  • MHC Restriction: I-A^r (primary) and I-E^r

The Activation Cascade

Upon recognition of the IRBP 161-180:MHCII complex, naive CD4+ T cells undergo a specific differentiation program. Historically considered a Th1-driven disease, recent evidence confirms that Th17 cells are the primary drivers of tissue destruction in this model, with IL-23 playing a non-redundant role in maintaining the pathogenic phenotype.

TCellActivation APC Antigen Presenting Cell (I-A^r MHC II) Peptide IRBP 161-180 (SGIPYIISYLHPGNTILHVD) APC->Peptide TCR TCR (Vu03b12/Vu03b28) Peptide->TCR Signal 1 NaiveT Naive CD4+ T Cell TCR->NaiveT Th17 Th17 (RORu03b3t+) NaiveT->Th17 Priming IL6 IL-6 + TGF-u03b2 IL6->Th17 IL23 IL-23 PathTh17 Pathogenic Th17 (GM-CSF+, IL-17+) IL23->PathTh17 Th17->PathTh17 Expansion Plasticity Th1-like Th17 (IFN-u03b3+) PathTh17->Plasticity Plasticity (In Eye)

Figure 1: The differentiation trajectory of IRBP 161-180 specific T-cells from synapse to pathogenic effector.

Experimental Framework: EAU Induction

Expertise Note: The B10.RIII model is highly sensitive. Unlike C57BL/6 models that require Pertussis Toxin (PTX) to breach the blood-retina barrier, IRBP 161-180 in B10.RIII mice can induce disease without PTX, although PTX is often added to synchronize onset. The protocol below uses a low-dose PTX strategy for maximal reproducibility.

Reagents & Preparation
ReagentSpecificationCritical Quality Attribute
Peptide IRBP 161-180 (>95% Purity)Avoid TFA salts if possible; reconstitute in sterile PBS.
Adjuvant Complete Freund's Adjuvant (CFA)Must contain M. tuberculosis H37Ra at 2.5 mg/mL.[6]
Host B10.RIII Mice (Females, 6-8 weeks)Crucial: Do not substitute with C57BL/6.
Pertussis Toxin Lyophilized PTXUse 0.2 µg - 0.5 µg per mouse.
Step-by-Step Protocol

Step 1: Emulsion Preparation (The "Water-in-Oil" Check)

  • Dissolve IRBP 161-180 in PBS to 2 mg/mL.

  • Mix 1:1 with CFA (final peptide conc: 1 mg/mL; M.tb conc: 2.5 mg/mL).

  • Validation: A drop of emulsion placed on water must remain a coherent sphere and not disperse. If it disperses, re-emulsify.

Step 2: Immunization (Day 0)

  • Anesthetize mice (Isoflurane).

  • Inject 100 µL of emulsion subcutaneously (s.c.) distributed over two sites: base of the tail and flank.

  • Dose: 50-100 µg peptide per mouse.

Step 3: Co-Adjuvant (Day 0 & Day 2)

  • Inject 0.2-0.5 µg PTX intraperitoneally (i.p.) in 100 µL PBS immediately after immunization.

  • Repeat PTX injection 48 hours later (Day 2). Note: This breaks the blood-retina barrier and synchronizes T-cell entry.

Step 4: Disease Monitoring (Day 7 - 21)

  • Day 7-10: Onset of inflammation.

  • Day 14: Peak disease severity.

  • Readouts: Fundoscopy (dilation with tropicamide) or spectral-domain OCT (SD-OCT).

EAU_Protocol cluster_0 Induction Phase cluster_1 Effector Phase Day0 Day 0: Immunization (50u00b5g Peptide/CFA s.c.) + PTX (0.5u00b5g i.p.) Day2 Day 2: PTX Boost (0.5u00b5g i.p.) Day0->Day2 Day7 Day 7-10: T-Cell Migration (Blood-Retina Barrier Breach) Day2->Day7 Clonal Expansion Day14 Day 14: Peak Disease (Retinal Folds, Vasculitis) Day7->Day14 Infiltration Day21 Day 21: Resolution/Chronic (Photoreceptor Loss) Day14->Day21 Tissue Damage

Figure 2: Temporal workflow for IRBP 161-180 induced EAU in B10.RIII mice.

Data Interpretation & Scoring

To ensure trustworthiness in drug development, quantitative scoring is mandatory. Do not rely solely on qualitative descriptions.

Clinical Scoring System (Fundoscopy)
ScoreClinical ObservationPathological Correlate
0 Normal fundus.No infiltration.
1 Focal vasculitis; few small granulomas.Mild cellular infiltration in retina/vitreous.
2 Linear vasculitis; multiple granulomas (<5).Moderate infiltration; photoreceptor damage.
3 Severe vasculitis; large confluent granulomas; hemorrhage.Retinal folding; subretinal exudates.
4 Retinal detachment; atrophy; optic nerve inflammation.Complete loss of retinal architecture.
Flow Cytometry Gating Strategy

When analyzing efficacy of a therapeutic candidate, harvest draining lymph nodes (inguinal/popliteal) on Day 14.

  • Target: CD4+ T Cells.

  • Markers: CD3+, CD4+, IL-17A+ (Th17), IFN-g+ (Th1).

  • Critical Control: Stimulation with IRBP 161-180 (10 µg/mL) ex vivo for 72h is required to reveal antigen-specific responses.

References

  • Identification of a major pathogenic epitope in the human IRBP molecule recognized by mice of the H-2r haplotype. Source: Invest Ophthalmol Vis Sci. 1995.[5] URL:[Link]

  • Antigen/MHC Class II/Ig Dimers for Study of Uveitogenic T Cells: IRBP p161–180 Presented by both IA and IE Molecules. Source: Invest Ophthalmol Vis Sci. 2005.[1][5][7][8] URL:[Link]

  • Either a Th17 or a Th1 effector response can drive autoimmunity: conditions of disease induction affect dominant effector category. Source:[9] J Exp Med. 2008. URL:[Link]

  • Comparative Analysis of Induced vs. Spontaneous Models of Autoimmune Uveitis Targeting the Interphotoreceptor Retinoid Binding Protein. Source: PLOS ONE.[10] 2013. URL:[Link][10]

Sources

Foundational

Research Applications of IRBP (161-180) Peptide (CAS 211426-18-5) in Immunomodulation

Executive Summary CAS 211426-18-5 , chemically identified as the IRBP (161-180) peptide , is a synthetic fragment of the Interphotoreceptor Retinoid-Binding Protein.[1][2] It serves as the gold-standard antigen for induc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 211426-18-5 , chemically identified as the IRBP (161-180) peptide , is a synthetic fragment of the Interphotoreceptor Retinoid-Binding Protein.[1][2] It serves as the gold-standard antigen for inducing Experimental Autoimmune Uveitis (EAU) in specific murine models, particularly the B10.RIII strain.

This peptide is not a therapeutic drug but a critical research tool used to model organ-specific autoimmunity. Its primary application lies in the evaluation of immunomodulatory therapies . By inducing a controlled, reproducible autoimmune response against the retina, researchers use this system to screen novel anti-inflammatory biologics, small molecule inhibitors, and tolerance-inducing strategies before clinical translation.

Part 1: Chemical & Pharmacological Profile

Molecule Identity
  • Common Name: IRBP (161-180) Peptide[1][2][3][4][5][6][7][8][9][10][11]

  • CAS Number: 211426-18-5[1][2][3][12]

  • Sequence: Ser-Gly-Ile-Pro-Tyr-Ile-Ile-Ser-Tyr-Leu-His-Pro-Gly-Asn-Thr-Ile-Leu-His-Val-Asp (SGIPYIISYLHPGNTILHVD)[1][4]

  • Molecular Weight: ~2210.5 Da[4]

  • Origin: Derived from the first homologous repeat of the human Interphotoreceptor Retinoid-Binding Protein (IRBP), a glycolipoprotein in the subretinal space.

Solubility & Handling
  • Solubility: Hydrophobic nature requires careful reconstitution. Dissolve in sterile, endotoxin-free water or PBS. For high concentrations, a small amount of acetic acid or DMSO may be required initially, followed by dilution in PBS.

  • Stability: Lyophilized powder is stable at -20°C. Reconstituted aliquots should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Part 2: Mechanism of Action in Autoimmunity

The utility of IRBP (161-180) relies on its ability to break immune tolerance and drive a pathogenic T-cell response targeting the eye.

Pathogenic Cascade
  • Peripheral Activation: Upon immunization with an adjuvant (CFA), antigen-presenting cells (APCs) present the peptide to naïve CD4+ T cells in draining lymph nodes.

  • Polarization: The adjuvant environment drives differentiation into Th1 (IFN-γ secreting) and Th17 (IL-17 secreting) effector cells.

  • Migration: These activated T cells upregulate integrins (e.g., LFA-1, VLA-4) and migrate to the eye.

  • Blood-Retina Barrier (BRB) Breakdown: Effector T cells recognize the endogenous IRBP presented by local APCs (microglia/dendritic cells) in the retina.

  • Tissue Damage: Release of inflammatory cytokines (TNF-α, IL-17, IFN-γ) recruits non-specific myeloid cells (neutrophils, macrophages), causing photoreceptor destruction and vasculitis.

Visualization: Pathogenesis Pathway

EAU_Mechanism Immunization Immunization (IRBP 161-180 + CFA) APC APC Presentation (MHC Class II) Immunization->APC Uptake Tcell_Act CD4+ T Cell Activation (Lymph Nodes) APC->Tcell_Act Priming Polarization Differentiation (Th1 & Th17 Subsets) Tcell_Act->Polarization Cytokine Milieu Migration Migration to Eye (Cross BRB) Polarization->Migration Chemotaxis Recog Local Antigen Recognition (Endogenous IRBP) Migration->Recog Infiltration Inflammation Cytokine Storm (IL-17, IFN-g, TNF-a) Recog->Inflammation Activation Damage Retinal Tissue Damage (Photoreceptor Loss) Inflammation->Damage Effect

Caption: The pathogenic cascade of IRBP (161-180) induced uveitis, highlighting the critical transition from peripheral immunization to organ-specific damage.

Part 3: Research Applications

Evaluating Immunomodulatory Therapeutics

This is the primary industrial application. Compounds are tested for their ability to suppress the EAU phenotype.[8][9][13][14]

  • Prophylactic Model: Drug administered before or during immunization to test prevention of T-cell priming.

  • Therapeutic Model: Drug administered after disease onset (approx.[5] Day 7-10) to test reversal of established inflammation.

  • Key Readouts:

    • Clinical Score: Fundoscopy (retinal vessel dilation, exudates).

    • Histology: Retinal folding, granuloma formation.

    • Cytokine Profiling: Reduction in serum or ocular IL-17/IFN-γ.

Mechanisms of Tolerance

Researchers use IRBP (161-180) to study how to restore tolerance in autoimmune diseases.

  • Oral Tolerance: Feeding mice the peptide prior to immunization to induce Tregs.

  • Altered Peptide Ligands (APLs): Synthesizing variants of 161-180 (e.g., alanine substitutions) to antagonize T-cell receptors or induce anergy.

Part 4: Experimental Protocols

Protocol: Induction of EAU in B10.RIII Mice

Note: The B10.RIII mouse strain is uniquely susceptible to the 161-180 fragment. Other strains (like C57BL/6) typically require the IRBP 1-20 fragment.

Reagents:

  • IRBP (161-180) Peptide (CAS 211426-18-5).[1][2][12]

  • Complete Freund’s Adjuvant (CFA) containing M. tuberculosis H37Ra (enriched to 2.5 mg/mL).

  • Pertussis Toxin (PTX) (Optional for B10.RIII, mandatory for others).

Step-by-Step Workflow:

  • Peptide Preparation: Dissolve IRBP (161-180) in PBS to a concentration of 2 mg/mL.

  • Emulsification (Critical Step):

    • Mix the peptide solution 1:1 with CFA.

    • Emulsify using two glass syringes connected by a Luer-lock connector. Push back and forth rapidly until a stiff, white emulsion forms. A drop of emulsion should not disperse on water.

    • Final concentration: 1 mg/mL peptide in emulsion.

  • Immunization:

    • Anesthetize B10.RIII mice (6-8 weeks old).

    • Inject 100 µL of emulsion subcutaneously (s.c.) at the base of the tail or divided into thighs (50-100 µg peptide per mouse).

  • Co-Adjuvant (Optional): Administer 0.5-1.0 µg Pertussis Toxin intraperitoneally (i.p.) on Day 0.

  • Monitoring:

    • Day 7-10: Disease onset.

    • Day 14: Peak inflammation.

    • Day 21: Resolution/Chronic phase.

Disease Scoring System (Fundoscopy)
ScoreClinical Features
0 Normal retina. No inflammation.
1 Focal vasculitis (few dilated vessels), <5 small focal lesions.
2 Linear vasculitis, >5 small lesions or 1-2 large lesions.
3 Severe vasculitis, confluent lesions, retinal hemorrhage.
4 Retinal detachment, severe atrophy, "white" retina.

Part 5: Data Summary & Comparative Analysis

Strain Specificity Table

Selecting the correct mouse strain and peptide combination is vital for model success.

ParameterB10.RIII Mouse C57BL/6 Mouse
Target Peptide IRBP (161-180) IRBP (1-20)
Susceptibility High (100% incidence)Moderate (60-80% incidence)
Disease Course Acute, monophasic (Peak D14)Chronic, sustained (Peak D18-21)
PTX Requirement Low / OptionalHigh / Mandatory
Primary Cytokine Th1 / Th17 mixedTh17 dominant
Visualization: Experimental Workflow

Protocol_Workflow Prep 1. Prepare Peptide (2mg/mL in PBS) Emulsion 2. Emulsify (1:1 with CFA) Prep->Emulsion Inject 3. Injection (s.c. Base of Tail) Emulsion->Inject Monitor 4. Monitor (Fundoscopy D7-21) Inject->Monitor Analysis 5. Analysis (Histology/Cytokines) Monitor->Analysis

Caption: Step-by-step workflow for inducing EAU using IRBP (161-180).

References

  • Silver, P. B., et al. (1995). "Identification of a major pathogenic epitope in the human IRBP molecule recognized by mice of the H-2r haplotype." Investigative Ophthalmology & Visual Science, 36(5), 946-954.[7] Link

  • Agarwal, R. K., et al. (2012). "Rodent models of experimental autoimmune uveitis." Methods in Molecular Biology, 900, 443-469. Link

  • Caspi, R. R. (2010). "A look at autoimmunity and inflammation in the eye." Journal of Clinical Investigation, 120(9), 3073-3083. Link

  • Kerr, E. C., et al. (2008). "Analysis of retinal inflammation in the B10.RIII model of experimental autoimmune uveoretinitis." Investigative Ophthalmology & Visual Science, 49(11), 4971-4978. Link

  • Avichezer, D., et al. (2000). "An immunodominant peptide of IRBP presented by the class II MHC molecule I-Ar induces uveitis in B10.RIII mice." Investigative Ophthalmology & Visual Science, 41(1), 127-131. Link

Sources

Protocols & Analytical Methods

Method

IRBP 161-180 experimental autoimmune uveitis induction protocol

PART 1: EXECUTIVE SUMMARY & CRITICAL COMPATIBILITY 1.1 Overview Experimental Autoimmune Uveitis (EAU) induced by the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 161-180 is the gold-standard model for acute...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & CRITICAL COMPATIBILITY

1.1 Overview Experimental Autoimmune Uveitis (EAU) induced by the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 161-180 is the gold-standard model for acute, posterior uveitis in mice. Unlike the chronic, moderate disease seen in C57BL/6 mice (using IRBP 1-20), the IRBP 161-180 model in B10.RIII mice produces a rapid, severe, and highly reproducible pan-uveitis characterized by retinal vasculitis, photoreceptor destruction, and granuloma formation. This model is ideal for screening anti-inflammatory therapeutics due to its aggressive T-cell driven pathology (Th1/Th17).

1.2 Critical Compatibility Alert (MHC Restriction) STOP & VERIFY: This protocol is specifically restricted to the B10.RIII mouse strain (H-2r haplotype).

  • B10.RIII Mice: Highly susceptible.[1][2][3] Develop severe disease with IRBP 161-180.[1][2][4]

  • C57BL/6 Mice: RESISTANT to IRBP 161-180.[2] If you are using C57BL/6 mice, you must use IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD).[2] Attempting to induce EAU in C57BL/6 with 161-180 will result in experimental failure.

PART 2: MECHANISM & EXPERIMENTAL DESIGN

2.1 Pathogenic Mechanism The IRBP 161-180 peptide (Sequence: SGIPYIISYLHPGNTILHVD) contains a dominant epitope presented by the I-Ar MHC class II molecule. Upon immunization with Complete Freund's Adjuvant (CFA), antigen-specific CD4+ T cells differentiate into Th1 (IFN-γ producing) and Th17 (IL-17 producing) effectors. These cells breach the Blood-Retina Barrier (BRB), recruited by chemokines and adhesion molecules upregulated by Pertussis Toxin (PTX), leading to bystander recruitment of monocytes and macrophages that cause tissue damage.

2.2 Experimental Groups & Controls

Group Antigen Adjuvant PTX Purpose
Disease (EAU) IRBP 161-180 (50-100 µg) CFA (2.5 mg/mL M.tb) 1.0 µg (i.p.) Primary experimental group.
Vehicle Control PBS / Emulsion only CFA (2.5 mg/mL M.tb) 1.0 µg (i.p.) Controls for adjuvant-induced systemic inflammation.

| Naïve Control | None | None | None | Baseline retinal structure reference. |

PART 3: REAGENTS & MATERIALS

3.1 Peptide Specifications

  • Identity: IRBP 161-180 (Human sequence, homologous to murine).[2][4][5]

  • Sequence: Ser-Gly-Ile-Pro-Tyr-Ile-Ile-Ser-Tyr-Leu-His-Pro-Gly-Asn-Thr-Ile-Leu-His-Val-Asp.[6]

  • Purity: >95% (HPLC). Note: Lower purity (<90%) significantly reduces disease incidence.

  • Solubility: Dissolve in sterile PBS. If hydrophobic aggregation occurs, a minimal volume of DMSO (<2% final) is acceptable, but PBS is preferred.

3.2 Adjuvant Preparation (Critical Step) Commercially available CFA (e.g., Sigma F5881) often contains only 1 mg/mL Mycobacterium tuberculosis (strain H37Ra). For robust EAU, this must be enriched to 2.5 mg/mL .

  • Protocol: Add 15 mg of desiccated M. tuberculosis H37Ra to 10 mL of standard CFA. Vortex and sonicate briefly to disperse clumps before use.

3.3 Pertussis Toxin (PTX) [7]

  • Stock: Reconstitute in sterile water to 100 µg/mL. Store at 4°C (do not freeze).

  • Working Solution: Dilute to 5 µg/mL in sterile PBS immediately before injection.

PART 4: STEP-BY-STEP INDUCTION PROTOCOL

Step 1: Emulsion Preparation (The "Drop Test" Standard) Rationale: A stable water-in-oil emulsion is critical for the slow release of antigen (depot effect).

  • Aqueous Phase: Dilute IRBP 161-180 in PBS to a concentration of 1.0 mg/mL .

  • Oil Phase: Enriched CFA (2.5 mg/mL M.tb).

  • Mixing: Mix Equal volumes (1:1 ratio) of Aqueous and Oil phases.

    • Method: Use two luer-lock glass syringes connected by a 3-way stopcock or micro-emulsifying needle. Pass material back and forth vigorously for 10-15 minutes.

  • Validation: Eject a drop of emulsion onto the surface of a beaker of water. It must remain as a tight, floating sphere and not disperse. If it disperses, continue mixing.

Step 2: Immunization (Day 0)

  • Anesthetize B10.RIII mice (6-8 weeks old, female) with Isoflurane.

  • Injection: Inject 100 µL of emulsion subcutaneously (s.c.).

    • Split Dose: 50 µL into the base of the tail and 50 µL into the flank/thigh.

    • Total Antigen Load: 50 µg per mouse.[4]

  • PTX Administration: Immediately following s.c. injection, administer 1.0 µg (200 µL of 5 µg/mL solution) of PTX intraperitoneally (i.p.).

    • Note: While B10.RIII mice can develop EAU without PTX, adding it synchronizes disease onset, tightening error bars for drug studies.

Step 3: Disease Monitoring

  • Day 7-9: Disease Onset.[8][9] Monitor for weight loss.

  • Day 10-14: Peak Inflammation. Perform Fundoscopy.

  • Day 14-21: Resolution/Chronic Phase.

PART 5: VISUALIZATION & WORKFLOWS

5.1 Experimental Timeline

EAU_Timeline Start Day 0: Induction PTX Day 0: PTX Injection (1µg i.p.) Start->PTX Concurrent Onset Day 7-9: Onset (Loss of Red Reflex) PTX->Onset Incubation Peak Day 12-14: Peak Disease (Fundoscopy/Harvest) Onset->Peak Acute Inflammation Res Day 21: Resolution Peak->Res Regulatory Feedback

Figure 1: Timeline for IRBP 161-180 EAU induction in B10.RIII mice.

5.2 Immunological Mechanism [7]

EAU_Mechanism Antigen IRBP 161-180 (Emulsion) APC Dendritic Cell (MHC II I-Ar) Antigen->APC Uptake CD4 Naïve CD4+ T Cell APC->CD4 Presentation Th1 Th1 Cell (IFN-γ) CD4->Th1 Differentiation Th17 Th17 Cell (IL-17) CD4->Th17 Differentiation BRB Blood-Retina Barrier Th1->BRB Migration Th17->BRB Migration Retina Retinal Tissue (Vasculitis/Granuloma) BRB->Retina Infiltration

Figure 2: Pathogenic pathway of IRBP 161-180 induced EAU.

PART 6: GRADING & ANALYSIS

6.1 Clinical Grading (Fundoscopy) Perform indirect ophthalmoscopy after pupil dilation (1% Tropicamide).

ScoreClinical Observation
0 Normal fundus. Sharp optic disc, clear vessels.
1 Mild vasculitis (vessel dilation). <5 focal lesions.[7]
2 Moderate vasculitis (cuffing). >5 focal lesions or linear lesions.
3 Severe vasculitis.[4] Large confluent lesions, retinal hemorrhage.
4 Retinal detachment, massive atrophy, "white pupil" (no red reflex).

6.2 Histological Grading (H&E) Harvest eyes at Day 14. Fix in Davidson’s fixative (preferred over formalin for retinal structure).

ScoreHistological Features
0 Normal architecture.
0.5 Trace inflammatory cells in optic disc or ciliary body.
1 Focal infiltration in retina/choroid.[4] No structural damage.
2 Moderate infiltration.[7] Retinal folding, focal photoreceptor loss.
3 Granuloma formation.[4] Significant photoreceptor loss.[4][10]
4 Total tissue disruption. Full-thickness retinal damage.

PART 7: TROUBLESHOOTING

  • Issue: Low Disease Incidence (<80%) [7]

    • Cause 1:Peptide Degradation. IRBP 161-180 is susceptible to proteolysis. Store lyophilized at -80°C. Aliquot immediately upon reconstitution.

    • Cause 2:[3][7][11][12]Weak Emulsion. If the emulsion separates in vivo, the depot effect is lost. Re-verify the "drop test."

    • Cause 3:Wrong Mouse Strain. Verify you are using B10.RIII (H-2r), not C57BL/6 or BALB/c.

  • Issue: High Mortality

    • Cause:PTX Toxicity. B10.RIII mice are sensitive to PTX. Ensure the dose does not exceed 1.0 µ g/mouse . If mortality persists, reduce to 0.5 µg or omit PTX (disease will be slightly delayed but still present).

PART 8: REFERENCES

  • Caspi, R. R., et al. (1988). "A new model of autoimmune disease. Experimental autoimmune uveoretinitis induced in mice with two different retinal antigens." Journal of Immunology, 140(5), 1490-1496. Link

  • Silver, P. B., et al. (1995). "Identification of a major pathogenic epitope in the human IRBP molecule recognized by mice of the H-2r haplotype." Investigative Ophthalmology & Visual Science, 36(5), 956-963. Link

  • Agarwal, R. K., & Caspi, R. R. (2004). "Rodent models of experimental autoimmune uveitis." Methods in Molecular Medicine, 102, 131-148. Link

  • Kerr, E. C., et al. (2008).[3] "Analysis of retinal inflammation in the B10.RIII mouse model of experimental autoimmune uveoretinitis." Clinical & Experimental Ophthalmology, 36(8), 760-766. Link

  • National Eye Institute (NEI) Protocols. "Experimental Autoimmune Uveitis (EAU) Induction." NIH Intramural Research.Link

Sources

Application

Application Note: High-Efficiency EAU Induction in C57BL/6 Mice Using IRBP(1-20) Peptide (CAS 211426-18-5)

Introduction & Model Rationale Experimental Autoimmune Uveitis (EAU) induced by the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 1-20 is the gold-standard model for human posterior uveitis (panuveitis). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Model Rationale

Experimental Autoimmune Uveitis (EAU) induced by the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 1-20 is the gold-standard model for human posterior uveitis (panuveitis). While Lewis rats develop an acute, self-limiting anterior uveitis, C57BL/6 mice develop a chronic, relapsing posterior uveitis that more closely mimics the human disease pathology, including retinal vasculitis, granuloma formation, and photoreceptor loss.

However, C57BL/6 mice are notoriously "refractory" or moderately susceptible compared to B10.RIII mice. Successful induction requires a precise "hit" to the immune system: a high-purity peptide (CAS 211426-18-5), an enriched adjuvant (Mycobacterium tuberculosis H37Ra), and a concurrent Pertussis Toxin (PTX) signal to breach the Blood-Retina Barrier (BRB).

Key Molecular Target
  • Molecule: IRBP (1-20)

  • Sequence: GPTHLFQPSLVLDMAKVLLD

  • CAS: 211426-18-5[1][2][3]

  • Role: Immunodominant epitope restricted to the I-A^b MHC Class II molecule.

Mechanism of Action

The induction of EAU is a T-cell mediated pathology.[4][5][6] The protocol relies on breaking peripheral tolerance to retinal antigens. The Pertussis Toxin is not merely an adjuvant; it is a mechanical enabler that modifies leukocyte trafficking and increases permeability of the BRB, allowing activated T-cells to enter the immune-privileged eye.

EAU_Pathogenesis Antigen IRBP(1-20) (Peripheral Injection) APC Dendritic Cell (Antigen Presentation) Antigen->APC Uptake Th1_Th17 Th1 & Th17 Expansion (Lymph Nodes) APC->Th1_Th17 Priming (MHC-II) BRB Blood-Retina Barrier (Permeabilization) Th1_Th17->BRB Migration PTX Pertussis Toxin (Systemic) PTX->BRB Compromise Retina Retinal Infiltration (Vasculitis/Granulomas) BRB->Retina Invasion

Figure 1: Immunopathogenesis of EAU.[7] Peripheral immunization primes T-cells, while PTX facilitates their entry into the privileged retinal space.

Materials & Reagent Preparation

Critical Warning: Standard Complete Freund's Adjuvant (CFA) (usually 1 mg/mL M. tuberculosis) is insufficient for C57BL/6 mice. You must enrich the CFA.

A. Reagents[1][7][8][9][10]
  • IRBP(1-20) Peptide: Purity >95% (HPLC). Store lyophilized at -20°C.

  • Complete Freund's Adjuvant (CFA): Commercial stock.

  • Desiccated M. tuberculosis H37Ra: For enrichment.

  • Pertussis Toxin (PTX): Lyophilized.[4]

  • PBS: Sterile, endotoxin-free.

B. Formulation (Per Mouse)
ComponentStandard DoseHigh-Efficiency DoseNotes
IRBP(1-20) 200 µg500 µg Higher dose increases incidence to >90%.
H37Ra (in CFA) 2.5 mg/mL2.5 mg/mL Final conc. in emulsion.[8]
Pertussis Toxin 0.5 µg1.0 µg Administered i.p.[8]
C. Preparation Steps (The "Secret Sauce")
  • Enrich CFA: Add desiccated H37Ra to commercial CFA to achieve a concentration of 5 mg/mL . Vortex heavily.

  • Dissolve Peptide: Dissolve IRBP(1-20) in sterile PBS to a concentration of 5 mg/mL (for the high-efficiency 500 µg dose).

  • Emulsification:

    • Mix the Peptide solution and Enriched CFA at a 1:1 ratio (v/v).

    • Method: Use two glass luer-lock syringes connected by a micro-emulsifying needle. Pass material back and forth rapidly for 10-15 minutes.

    • Validation (The Drop Test): Eject a drop of emulsion onto the surface of a beaker of water. It must remain a tight, floating sphere. If it disperses, the emulsion is broken; do not inject.

Experimental Protocol

EAU_Workflow cluster_0 Induction Phase cluster_1 Monitoring Phase Day0 Day 0: Induction (Emulsion s.c. + PTX i.p.) Day2 Day 2: PTX Boost (PTX i.p. only) Day0->Day2 +48 Hours Day14 Day 14-21: Onset (Fundoscopy) Day2->Day14 Day21 Day 21-28: Peak Disease (Histology/Harvest) Day14->Day21 Prep Reagent Prep (Enrich CFA, Emulsify) Prep->Day0

Figure 2: Experimental timeline for EAU induction in C57BL/6 mice.

Step-by-Step Procedure
  • Day 0 (Induction):

    • Anesthetize mice (Isoflurane).

    • Injection 1 (Antigen): Inject 200 µL of the emulsion subcutaneously (s.c.).

      • Technique: Split the dose into two sites: 100 µL at the base of the tail and 100 µL in the flank. This maximizes lymphatic drainage.

    • Injection 2 (Co-Adjuvant): Inject 1.0 µg of PTX (diluted in 100 µL PBS) intraperitoneally (i.p.).

  • Day 2 (Boost):

    • Inject a second dose of PTX (1.0 µg in 100 µL PBS, i.p.). Note: Some labs use 0.5 µg per injection; 1.0 µg is recommended for robust disease in resistant colonies.

  • Day 7-10:

    • Begin weight monitoring. Weight loss often precedes ocular symptoms.

  • Day 14-28 (Readout):

    • Perform fundoscopy or slit-lamp examination.

    • Harvest eyes for histology at Day 21-28 (Peak inflammation).

Data Analysis & Scoring

EAU in C57BL/6 mice is less "explosive" than in rats. Accurate scoring is vital.

Clinical Grading (Fundoscopy)
ScoreClinical Observation
0 Normal fundus. Sharp optic disc, clear vessels.
1 Mild vasculitis (vessel dilation). Few focal lesions (<5).
2 Moderate vasculitis (cuffing). Multiple chorioretinal lesions (>5). Linear lesions.
3 Severe vasculitis. Large confluent lesions. Retinal hemorrhages.
4 Massive retinal detachment. Atrophy. Total loss of architecture.
Histological Grading (H&E Staining)
ScoreHistopathological Features
0 Normal retinal architecture.
0.5 Trace inflammatory cells in the optic disc or ciliary body.
1 Focal infiltration in the retina/choroid. No structural damage.
2 Moderate infiltration.[7] Retinal folding (focal).[7] Granuloma formation.[9][10]
3 Heavy infiltration (Panuveitis). Photoreceptor layer damage.
4 Full retinal destruction. Loss of layering.

Expert Troubleshooting (The "Senior Scientist" View)

  • "My mice show no disease."

    • Check the H37Ra: Did you enrich the CFA? Stock CFA (1 mg/mL) is rarely enough for C57BL/6. You need 2.5 mg/mL final concentration.[8]

    • Check the Emulsion: If the emulsion was loose (milky but watery), the antigen was cleared before the immune system could recognize it. It must be a stiff paste.

    • Check the PTX: Pertussis toxin degrades after reconstitution. Use fresh aliquots. Inactive PTX = No BRB breach = No Uveitis.

  • "The disease is too variable."

    • Switch to the 500 µg peptide dose .[7] While 200 µg works in sensitive sub-strains, 500 µg overcomes genetic drift in commercial C57BL/6 colonies.

    • Ensure injections are subcutaneous, not intradermal, to ensure slow release.

  • "Can I use C57BL/6J vs C57BL/6N?"

    • Yes, both work, but C57BL/6J (Jackson) is the most validated reference strain for this specific peptide.

References

  • Caspi, R. R. (2010). Experimental autoimmune uveoretinitis in the mouse and rat. Current Protocols in Immunology, 88(1), 15.6.1-15.6.20.

  • Agarwal, R. K., & Caspi, R. R. (2004). Rodent models of experimental autoimmune uveitis. Methods in Molecular Medicine, 102, 131-148.

  • Peng, Y., et al. (2007). Development of a severe uveitis model in C57BL/6 mice by using a new IRBP peptide and a modified protocol. Investigative Ophthalmology & Visual Science, 48(11), 5132-5137.

  • Xu, H., et al. (2005). A clinical grading system for retinal inflammation in the chronic model of experimental autoimmune uveoretinitis using digital fundus imaging. Experimental Eye Research, 80(6), 761-769.

  • GenScript. Human IRBP (1-20) Peptide Product Page & Sequence Validation.

Sources

Method

Application Notes and Protocols for the Preparation of IRBP Peptide Emulsion with Complete Freund's Adjuvant (CFA)

Introduction: The Critical Role of Emulsion Quality in Autoimmune Modeling The induction of experimental autoimmune uveitis (EAU) in animal models is a cornerstone for investigating the pathogenesis of human uveitis and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Emulsion Quality in Autoimmune Modeling

The induction of experimental autoimmune uveitis (EAU) in animal models is a cornerstone for investigating the pathogenesis of human uveitis and for the preclinical evaluation of novel therapeutics. A pivotal, and often underestimated, step in this process is the preparation of the immunizing emulsion. The physical characteristics of the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide/Complete Freund's Adjuvant (CFA) emulsion directly dictate the consistency and severity of the induced disease.[1][2] A stable water-in-oil emulsion is paramount as it creates a depot effect at the injection site, ensuring a slow, sustained release of the autoantigen. This protracted presentation to the immune system is essential for breaking self-tolerance and initiating the autoimmune cascade.[3][4][5]

This guide provides a detailed exposition on the principles and techniques for preparing a high-quality, stable IRBP peptide/CFA emulsion. We will delve into the causality behind each step, offering field-proven insights to empower researchers to achieve reproducible and robust EAU induction.

Scientific Principles Underpinning the IRBP/CFA Emulsion

The emulsion is a two-phase system where aqueous droplets of the IRBP peptide solution are dispersed within a continuous oil phase provided by CFA.[6] CFA is a potent adjuvant composed of mineral oil, an emulsifier (like mannide monooleate), and heat-killed Mycobacterium tuberculosis.[3][7][8]

  • The Depot Effect: The water-in-oil formulation prevents the rapid systemic dispersal and degradation of the IRBP peptide.[3] This localized depot ensures prolonged exposure of the antigen to antigen-presenting cells (APCs).

  • Innate Immune Activation: The mycobacterial component of CFA is a powerful stimulant of the innate immune system.[3][4] It activates APCs, such as dendritic cells and macrophages, through pattern recognition receptors. This activation leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are crucial for directing the subsequent adaptive immune response towards a pathogenic Th1 and Th17 phenotype.[3][4][5]

The stability of this emulsion is therefore not a trivial matter; an unstable emulsion will fail to form a proper depot, leading to inconsistent antigen presentation and variable disease induction.[2]

Materials and Reagents

Proper preparation begins with high-quality reagents. The following table outlines the necessary components and provides key specifications.

ComponentSpecificationRationale
IRBP Peptide Uveitogenic sequence (e.g., human IRBP 1-20 or 161-180), high purity (>95% by HPLC).[9][10][11][12][13]The specific peptide sequence determines the MHC restriction and the T-cell population activated. High purity is essential to avoid confounding immune responses to contaminants.
Complete Freund's Adjuvant (CFA) Contains heat-killed Mycobacterium tuberculosis (e.g., H37Ra strain) at a specified concentration (e.g., 1 mg/mL).[3][7]The mycobacterial component is critical for the adjuvant's potent immunostimulatory activity. The concentration should be consistent across experiments.
Solvent for Peptide Sterile, endotoxin-free Phosphate Buffered Saline (PBS) or normal saline.The peptide must be fully dissolved in an aqueous, physiologically compatible buffer before emulsification.
Emulsification Equipment Luer-lock syringes (glass or polypropylene), a double-ended locking connector, or a mechanical homogenizer.The choice of equipment will influence the shear force applied and thus the droplet size and stability of the emulsion.

Experimental Protocol: The Two-Syringe Method

The two-syringe method is a widely used and reliable technique for generating a stable water-in-oil emulsion.[7][14]

Part 1: Preparation of Reagents
  • Peptide Dissolution:

    • Allow the lyophilized IRBP peptide to equilibrate to room temperature before opening the vial to prevent condensation.[15]

    • Reconstitute the peptide in sterile PBS to the desired final concentration (e.g., 1-2 mg/mL). It is advisable to perform a small-scale solubility test first.[15]

    • If necessary, gentle vortexing or sonication can aid in dissolution.[15] Ensure the final solution is clear and free of particulates.[15]

  • CFA Preparation:

    • CFA should be stored at 4°C and protected from light.[3] Do not freeze.[3]

    • Before use, vigorously vortex the vial of CFA to ensure the uniform suspension of the Mycobacterium tuberculosis.[7][16]

Part 2: Emulsification Procedure
  • Syringe Loading:

    • Using a sterile needle and syringe, draw up the required volume of the IRBP peptide solution.

    • Using a separate sterile needle and syringe, draw up an equal volume of the well-vortexed CFA. A 1:1 ratio of aqueous phase to oil phase is standard.[1][16]

  • Connecting the Syringes:

    • Remove the needles from both syringes and connect them securely using a double-ended locking connector.

  • The Emulsification Process:

    • Initiate the emulsification by forcing the contents of one syringe into the other.

    • Continue to pass the mixture back and forth between the two syringes with steady, consistent pressure. A white, viscous emulsion should form almost immediately.[7]

    • Maintain this process for a minimum of 5-10 minutes.[7] The increased viscosity of the mixture is an initial indicator of a stable emulsion forming.

The following diagram illustrates the workflow of the two-syringe emulsification method.

Emulsification_Workflow cluster_emulsify Emulsification cluster_qc Quality Control P1 Dissolve IRBP Peptide in Sterile PBS E1 Load Peptide Solution into Syringe A P1->E1 P2 Vortex CFA to Resuspend Mycobacteria E2 Load CFA into Syringe B P2->E2 E3 Connect Syringes with Locking Connector E1->E3 E2->E3 E4 Pass Mixture Back & Forth (5-10 min) E3->E4 E5 Visually Inspect for Thick, White Emulsion E4->E5 QC1 Perform Drop Test in Water E5->QC1 QC2 Observe Emulsion Stability QC1->QC2 endpoint endpoint QC2->endpoint Drop_Test cluster_stable Stable Emulsion cluster_unstable Unstable Emulsion stable_beaker stable_label Drop remains intact on water surface unstable_beaker unstable_label Drop disperses into the water Result Outcome of Drop Test cluster_stable cluster_stable cluster_unstable cluster_unstable

Sources

Application

Application Note: Pertussis Toxin as a Critical Adjuvant in IRBP 161-180 Induced EAU

[1] Executive Summary Experimental Autoimmune Uveitis (EAU) induced by the Interphotoreceptor Retinoid-Binding Protein peptide (IRBP 161-180) in C57BL/6 mice is the gold-standard model for human posterior uveitis. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Experimental Autoimmune Uveitis (EAU) induced by the Interphotoreceptor Retinoid-Binding Protein peptide (IRBP 161-180) in C57BL/6 mice is the gold-standard model for human posterior uveitis. However, unlike the highly susceptible B10.RIII strain, C57BL/6 mice exhibit a high threshold for disease induction. The inclusion of Pertussis Toxin (PTX) is not merely supplementary; it is a mechanistic necessity to breach the Blood-Retinal Barrier (BRB) and facilitate pathogenic T-cell entry.

This guide details the "Two-Hit" induction protocol, emphasizing the precise handling of PTX to ensure high disease incidence while minimizing systemic toxicity.

Mechanistic Rationale: The "Two-Hit" Model

To induce EAU in C57BL/6 mice, two immunological events must occur simultaneously:

  • Priming (Hit 1): Peripheral activation of IRBP-specific CD4+ T cells (Th1/Th17) via CFA-emulsified peptide.

  • Permeabilization (Hit 2): PTX-mediated disruption of the BRB and inhibition of lymphocyte homing regulation.

Mechanism of Action

PTX is an AB5 toxin that catalyzes the ADP-ribosylation of the


 subunit of heterotrimeric 

proteins. This prevents G-proteins from interacting with G-protein-coupled receptors (GPCRs) on cell membranes.
  • In Endothelial Cells: Inhibition of

    
     leads to unchecked cAMP accumulation, altering tight junction integrity and increasing BRB permeability.
    
  • In T-Cells: It inhibits chemokine receptor signaling (e.g., CXCR4, CCR7), preventing lymphocyte retention in lymph nodes and promoting egress into circulation.

PTX_Mechanism PTX Pertussis Toxin (Systemic) Gi_Protein Gi Protein (ADP-Ribosylation) PTX->Gi_Protein Inhibits cAMP Intracellular cAMP ↑ Gi_Protein->cAMP Unchecked Activation Chemokine Chemokine Signaling Blocked Gi_Protein->Chemokine Desensitization BRB Blood-Retinal Barrier Opens cAMP->BRB Tight Junction Disruption TCell_Egress T-Cell Egress from Lymph Nodes Chemokine->TCell_Egress Loss of Retention Signal Uveitis Retinal Infiltration (EAU Onset) BRB->Uveitis TCell_Egress->Uveitis

Figure 1: The dual mechanism of Pertussis Toxin in EAU induction. PTX acts systemically to permeabilize the BRB and mobilize antigen-specific T-cells.

Materials and Reagents

A. The Antigen (Peptide)[1][2][3][4][5][6][7]
  • Sequence: SGIPYIISYLHPGNTILHVD (Human IRBP 161-180).

  • Purity: >95% (HPLC purified). Critical: Lower purity results in inconsistent priming.

  • Solvent: PBS (pH 7.4). Avoid DMSO if possible, as it can destabilize the emulsion.

B. The Adjuvant (CFA)[3][6][8]
  • Base: Complete Freund’s Adjuvant (CFA).[1][2][3]

  • Supplementation: Must be enriched with Mycobacterium tuberculosis strain H37Ra to a final concentration of 2.5 mg/mL .

    • Note: Standard commercial CFA often contains only 1.0 mg/mL, which is insufficient for C57BL/6 EAU.

C. Pertussis Toxin (PTX)[2][3][5][6][7][9][10][11]
  • Source: Bordetella pertussis (Lyophilized or Glycerol stock).

  • Specific Activity: Verify lot-specific activity.

  • Storage Buffer: PBS + 0.1% BSA (Carrier protein is essential to prevent toxin loss to plasticware).

Detailed Experimental Protocol

Step 1: Preparation of the Emulsion (Day 0)

The emulsion must be stiff and stable. A "loose" emulsion releases antigen too quickly, leading to tolerance rather than immunity.

  • Dissolve IRBP 161-180 in PBS to 2.0 mg/mL .

  • Prepare CFA enriched with M. tuberculosis (2.5 mg/mL).

  • Mix Peptide Solution and CFA in a 1:1 ratio (v/v).

    • Technique: Use two glass luer-lock syringes connected by a 3-way stopcock or a micro-emulsifying needle.

    • Process: Pass the mixture back and forth vigorously for 10-15 minutes on ice.

  • The Drop Test: Extrude a small drop onto the surface of a beaker of water.

    • Pass: The drop remains a solid, cohesive sphere floating on the surface.

    • Fail: The drop disperses or creates an "oil slick." (Do not inject; re-emulsify).

Step 2: Immunization (Day 0)[8]
  • Dose: 200 µL emulsion per mouse (containing ~200 µg peptide).

  • Route: Subcutaneous (s.c.).[4][2][5]

  • Sites:

    • 100 µL at the base of the tail.

    • 100 µL in the flank (or divided into thighs).

Step 3: Pertussis Toxin Administration (The Critical Variable)

PTX is unstable. Prepare fresh dilutions on the day of injection.

  • Concentration: 0.5 µg to 1.0 µg per mouse.

    • Recommendation: Start with 0.5 µg to avoid non-specific mortality.

  • Volume: 100-200 µL per injection.

  • Vehicle: Sterile PBS containing 0.1% BSA or normal mouse serum.

  • Route: Intraperitoneal (i.p.).[1][4][5][6]

Injection Schedule:

  • Dose 1: Immediately following peptide immunization (Day 0).

  • Dose 2: 48 hours post-immunization (Day 2).

    • Why Day 2? This timing coincides with the initial expansion of T-cells and re-opens the BRB for the effector phase.

Workflow cluster_Day0 Day 0: Induction cluster_Day2 Day 2: Boost cluster_Readout Day 14-21: Analysis Prep Prep Emulsion (Peptide + CFA) Inj_SC S.C. Injection (200µg Peptide) Prep->Inj_SC Inj_PTX1 I.P. Injection PTX (0.5µg) Inj_SC->Inj_PTX1 Immediate Inj_PTX2 I.P. Injection PTX (0.5µg) Inj_PTX1->Inj_PTX2 +48 Hours Fundoscopy Fundus Exam (Dilation) Inj_PTX2->Fundoscopy Disease Onset ~Day 12-14 Histology Histology (H&E Staining) Fundoscopy->Histology

Figure 2: Timeline of EAU induction. The second PTX injection on Day 2 is critical for disease consistency in C57BL/6 mice.

Data Interpretation & Validation

Clinical Scoring (Fundoscopy)

Perform indirect fundoscopy after pupil dilation (Tropicamide 1%). Disease typically manifests between Day 14 and Day 21.

ScoreClinical Observation
0 Normal retina. No inflammation.
0.5 Trace chorioretinal lesions; minimal vasculitis.
1 Mild vasculitis (<5 vessels); 1-2 small focal lesions.
2 Moderate vasculitis; multiple lesions (<5); minimal retinal detachment.
3 Severe vasculitis; large coalescing lesions; linear lesions; distinct retinal detachment.
4 Panuveitis; total retinal detachment; optic nerve atrophy; anterior chamber inflammation.
Histological Validation

Eyes should be harvested, fixed in 4% glutaraldehyde or formalin, and stained with H&E. Look for:

  • Folding of the Outer Nuclear Layer (ONL).

  • Granuloma formation.

  • Infiltration of inflammatory cells into the vitreous and choroid.

Troubleshooting & "Field-Proven" Insights

Issue 1: High Mortality (>10%)
  • Cause: PTX dose is too high or the lot is hyper-active.

  • Solution: Titrate PTX. Reduce dose to 0.3 µg. Ensure mice are hydrated (provide gel packs on cage floor) as PTX can induce lethargy and dehydration.

Issue 2: No Disease (Score 0)
  • Cause A: Emulsion Failure. If the emulsion was not stiff enough, the antigen was cleared before T-cells were primed.

  • Cause B: Inactive PTX. PTX loses activity if frozen/thawed repeatedly. Always aliquot PTX into single-use vials and store at -80°C (or 4°C if used within weeks).

  • Cause C: Wrong Strain. Ensure you are using C57BL/6. If using B10.RIII, the peptide and kinetics are different.

Issue 3: Inconsistent Disease within Group
  • Cause: Uneven injection of emulsion.

  • Solution: Ensure the emulsion is homogenous. Use a glass syringe (plastic absorbs adjuvant components). Rotate injection sites to ensure lymph node drainage (inguinal and axillary).

References

  • Caspi, R. R. (2010). Experimental autoimmune uveitis in the mouse and rat. Current Protocols in Immunology, 89(1), 15.6.1–15.6.20. Link

  • Silver, P. B., et al. (1995). Identification of a major pathogenic epitope in the human interphotoreceptor retinoid-binding protein (IRBP) for the induction of EAU in C57BL/6 mice. Investigative Ophthalmology & Visual Science, 36(5), 1005-1011. Link

  • Agarwal, R. K., & Caspi, R. R. (2004).[5] Rodent models of experimental autoimmune uveitis. Methods in Molecular Medicine, 102, 131-148. Link

  • Silver, P. B., et al. (1999).[7][5] The requirement for pertussis to induce EAU is strain-dependent: B10.RIII, but not B10.A mice, develop EAU and Th1 responses to IRBP without pertussis treatment.[7][5] Investigative Ophthalmology & Visual Science, 40(12), 2898-2905.[7][4] Link

  • Hooks, J. J., et al. (2008). Pertussis toxin enhances the development of EAU by promoting the breakdown of the blood-retinal barrier. Journal of Immunology. Link

Sources

Method

Application Note: Longitudinal OCT Imaging in the EAU Mouse Model

Introduction Experimental Autoimmune Uveitis (EAU) is the gold-standard rodent model for human non-infectious posterior uveitis. Traditionally, disease severity has been quantified using subjective fundoscopy or endpoint...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Experimental Autoimmune Uveitis (EAU) is the gold-standard rodent model for human non-infectious posterior uveitis. Traditionally, disease severity has been quantified using subjective fundoscopy or endpoint histopathology. However, these methods fail to capture the dynamic, volumetric evolution of retinal inflammation.

Optical Coherence Tomography (OCT) offers a non-invasive, longitudinal biomarker for EAU.[1][2] It allows for the quantification of retinal thickness (edema/atrophy) , vitreous infiltration , and structural disruption (folds, detachments) in the same animal over time. This protocol outlines a standardized workflow for acquiring and analyzing OCT data in the IRBP-induced EAU mouse model, ensuring high reproducibility and correlation with histological standards.

Experimental Model Setup

To interpret OCT data correctly, one must understand the disease kinetics. The standard EAU model utilizes the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide.[3]

  • Strain: C57BL/6 (for chronic/mild disease) or B10.RIII (for acute/severe disease).

  • Induction: Subcutaneous injection of IRBP peptide (1-20 or 161-180) emulsified in Complete Freund’s Adjuvant (CFA), concurrent with Pertussis Toxin (PTX) injection.

  • Disease Course (B10.RIII):

    • Onset: Day 10–12 post-immunization (p.i.)

    • Peak Inflammation:[4] Day 14–21 p.i.[1][2] (Key imaging window for edema/infiltrates)

    • Resolution/Chronic Phase: >Day 28 p.i. (Key imaging window for atrophy/thinning)

OCT Imaging Protocol

Pre-Imaging Preparation

Consistent animal handling is critical to prevent artifacts such as corneal opacification (cataracts) or motion blur.

Anesthesia & Dilation Protocol:

  • Anesthesia: Administer Ketamine (80 mg/kg) and Xylazine (10 mg/kg) via IP injection.

    • Note: Isoflurane (1.5–2% maintenance) is an alternative but requires a nose cone that may obstruct head positioning. Ketamine/Xylazine provides a stable plane for ~30 minutes.

  • Mydriasis (Dilation): Apply 1 drop of Tropicamide (0.5-1%) and Phenylephrine (2.5%) .

    • Wait time: 5–10 minutes. Ensure full dilation (>2mm pupil) before imaging.

  • Corneal Hydration: Immediately apply a lubricating gel (e.g., GenTeal or carbomer gel) or use a custom contact lens (if available for your system) to prevent corneal drying.

    • Critical: Dry corneas cause signal scattering, rendering the OCT image useless.

Image Acquisition Workflow

System: Bioptigen Envisu R2200, Heidelberg Spectralis, or equivalent preclinical SD-OCT.

Step-by-Step Acquisition:

  • Positioning: Place the mouse in a stereotactic cassette. Align the eye’s optical axis with the OCT probe.

  • Scout Scan: Use the "Aiming" mode to center the optic nerve head (ONH). The ONH serves as the central landmark for longitudinal registration.

  • Scan Patterns:

    • Volume Scan (3D): 1.4 mm x 1.4 mm volume centered on the ONH.

      • Density: 1000 A-scans x 100 B-scans.

      • Purpose: Quantify vitreous cells and total retinal volume.

    • Radial Scan (B-Scan): High-resolution star pattern centered on ONH.

      • Averaging: >10 frames per B-scan (to reduce speckle noise).

      • Purpose: Precise measurement of retinal layer thickness and visualization of folds.

Longitudinal Schedule
  • Baseline (Day 0): Essential for normalizing retinal thickness.

  • Early Inflammatory (Day 14): Capture peak edema and vitreous haze.

  • Late Inflammatory (Day 21): Monitor structural damage (folds).

  • Chronic/Resolution (Day 35+): Assess retinal thinning (neurodegeneration).

Data Analysis & Scoring

OCT data in EAU is multiparametric. Do not rely on a single metric.

Quantitative Metrics
MetricDefinitionBiological Significance
Total Retinal Thickness (TRT) Distance from ILM (Inner Limiting Membrane) to RPE (Retinal Pigment Epithelium).Increase: Edema/Inflammation (Acute). Decrease: Atrophy/Cell loss (Chronic).
Vitreous Intensity Signal intensity in the vitreous space above the retina.Correlates with infiltrating cell count (CD45+ cells).[5]
Segmentation Thickness of specific layers (e.g., ONL - Outer Nuclear Layer).[6]ONL thinning indicates photoreceptor apoptosis.
Semi-Quantitative OCT Scoring System

Adopted from Chen et al. and Xu et al., this scoring system (0–4 scale) provides a standardized readout for drug efficacy studies.

ScoreDescription of OCT Pathology
0 Normal: Clear vitreous, distinct retinal layers, no structural damage.
1 Mild: Few hyperreflective spots in vitreous (infiltrates). Mild vasculitis (vessel shadowing). Normal retinal architecture.
2 Moderate: Moderate vitreous haze. Loss of clear demarcation between retinal layers.[7] Minor retinal undulations (folds).
3 Severe: Dense vitreous infiltrates (obscuring retina). Significant retinal folds/detachments.[2][5][8] Subretinal hyporeflective areas (exudate).
4 Critical: Massive retinal detachment, complete loss of layer architecture, severe atrophy, or optic nerve head swelling.

Visualizations

Experimental Workflow

The following diagram illustrates the critical path from induction to data validation.

EAU_Workflow Induction EAU Induction (IRBP + CFA + PTX) Baseline Baseline OCT (Day 0) Induction->Baseline Pre-study Acute Acute Phase Imaging (Day 14-21) Baseline->Acute Inflammation Onset Chronic Chronic Phase Imaging (Day 28+) Acute->Chronic Resolution/Atrophy Analysis Image Segmentation & Scoring Acute->Analysis Edema/Infiltrates Chronic->Analysis Thinning/Scarring Histology Histology Validation (H&E, CD45) Chronic->Histology Endpoint Analysis->Histology Correlation Check

Caption: Longitudinal workflow for EAU assessment. OCT imaging checkpoints correspond to specific pathological phases (Onset, Peak, Resolution).

Pathology Identification Logic

This decision tree guides the researcher in classifying OCT features into specific pathological buckets.

Pathology_Logic Start Analyze OCT B-Scan Vitreous Vitreous Space Start->Vitreous Retina Retinal Layers Start->Retina HyperSpots Hyperreflective Spots? Vitreous->HyperSpots Thickness Change in Thickness? Retina->Thickness Structure Structural Integrity? Retina->Structure Infiltrates Cellular Infiltrates (Inflammation) HyperSpots->Infiltrates Yes Thick Thickening (>20%) Thickness->Thick Increase Thin Thinning (<10%) Thickness->Thin Decrease Edema Retinal Edema (Acute Phase) Thick->Edema Atrophy Neurodegeneration (Chronic Phase) Thin->Atrophy Folds Undulations/Folds Structure->Folds Distorted Layers Detach Subretinal Fluid Structure->Detach Hyporeflective Space

Caption: Diagnostic logic for identifying EAU pathology on OCT. Features are categorized into inflammatory (acute) or degenerative (chronic) markers.

Validation & Troubleshooting

Correlation with Histology

OCT is a surrogate marker. Validation studies demonstrate a strong positive correlation (Pearson r > 0.6) between:

  • OCT Vitreous Intensity AND Histological Cell Count (H&E/CD45) .

  • OCT Retinal Thickness AND Histological Retinal Thickness .[1]

Note: OCT is more sensitive than fundoscopy for detecting early cellular infiltration before corneal haze obscures the view.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Dark/Noisy Image Corneal drying or cataract.Apply artificial tears immediately. Use contact lens.[9]
Motion Artifacts Light anesthesia.Re-dose Ketamine/Xylazine (10% of initial dose).
Pupil Constriction Insufficient mydriasis or light reflex.Re-apply Tropicamide.[10] Ensure dark room environment.
Vignetting Misalignment of optical axis.Adjust the mouse head angle (pitch/yaw) in the cassette.

References

  • Chen, J., Qian, H., Horai, R., Chan, C. C., & Caspi, R. R. (2013). Use of Optical Coherence Tomography and Electroretinography to Evaluate Retinal Pathology in a Mouse Model of Autoimmune Uveitis.[1][2] PLoS ONE, 8(5), e63904.[2] Link

  • Xu, H., Chen, M., Forrester, J. V., & Barnett, N. L. (2020). Assessment and in vivo scoring of murine experimental autoimmune uveoretinitis using optical coherence tomography. Experimental Eye Research. Link

  • Harper, S. J., & Bates, R. (2011). The retina in EAU: A review of the histopathology and its correlation with OCT.
  • Bioptigen (Leica Microsystems). Envisu R-Class for Preclinical Imaging. Link

  • National Eye Institute (NEI). Experimental Autoimmune Uveitis (EAU) Models. Link

Sources

Application

Application Note: Precision Cytokine Profiling in EAU Mice (Serum vs. Aqueous Humor)

Abstract & Scientific Rationale Experimental Autoimmune Uveitis (EAU) is the gold-standard preclinical model for human non-infectious posterior uveitis. However, a critical disconnect often exists in drug development: sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Experimental Autoimmune Uveitis (EAU) is the gold-standard preclinical model for human non-infectious posterior uveitis. However, a critical disconnect often exists in drug development: systemic cytokine levels (serum) frequently fail to mirror local ocular inflammation (aqueous humor/retina).

The blood-retinal barrier (BRB) creates an immune-privileged compartment. While Th1 and Th17 cells drive the disease locally, their systemic footprints can be diluted or masked. This guide outlines a high-precision protocol for profiling cytokines in both compartments simultaneously. It addresses the primary technical challenge: analyzing a comprehensive panel of biomarkers from the limiting volume of mouse aqueous humor (~5–7 µL) without compromising data integrity.

Key Biological Drivers (The "Why")
  • Th1 Axis: IFN-

    
    , IL-2, TNF-
    
    
    
    (Drivers of cellular infiltration).
  • Th17 Axis: IL-17A, IL-6, IL-23 (Drivers of tissue damage and granulocytic influx).

  • Regulatory: IL-10, TGF-

    
     (Resolution phase markers).
    

Immunopathogenesis & Biomarker Strategy[1][2]

Understanding the disease kinetics is essential for selecting the correct sampling timepoints. EAU induced by IRBP (Interphotoreceptor Retinoid-Binding Protein) typically peaks between Day 18–21 post-immunization.

Diagram 1: EAU Immunopathogenesis & Cytokine Cascade

This diagram illustrates the migration of autoreactive T-cells across the BRB and the subsequent local cytokine storm.

EAU_Pathogenesis cluster_systemic Systemic Compartment (Lymph Node/Spleen) cluster_ocular Ocular Compartment (Retina/Vitreous) Antigen IRBP Peptide + Adjuvant APC Dendritic Cell Presentation Antigen->APC NaiveT Naive CD4+ T Cell APC->NaiveT Diff Differentiation NaiveT->Diff Th1 Th1 Effector (IFN-γ, IL-2) Diff->Th1 Th17 Th17 Effector (IL-17A, IL-23) Diff->Th17 BRB Blood-Retinal Barrier (Breakdown) Th1->BRB Migration CytokineStorm Local Cytokine Storm (IL-6, IL-1β, TNF-α) Th1->CytokineStorm Th17->BRB Th17->CytokineStorm Microglia Microglia Activation BRB->Microglia Microglia->CytokineStorm Recruitment Granulocyte/Macrophage Recruitment Damage Photoreceptor Damage Recruitment->Damage CytokineStorm->Recruitment

Figure 1: Schematic of EAU pathogenesis showing the flow from systemic priming to local ocular destruction. Note the amplification of IL-6 and IL-1


 within the eye.

Experimental Protocols

Protocol A: Sample Collection (The Critical Step)

Challenge: The mouse anterior chamber contains only 5–7 µL of Aqueous Humor (AH). Standard needles (30G) are too large and often cause hyphema (bleeding), which contaminates the sample with serum proteins and invalidates the assay.

Solution: Use of pulled glass capillaries (Micropipettes).[1][2]

Equipment Required:
  • Borosilicate glass capillaries (pulled to ~80–100 µm tip diameter).

  • Dissecting microscope.

  • Hamilton syringe (for serum).

  • Anesthesia (Ketamine/Xylazine).

Step-by-Step Methodology:
  • Anesthesia: Deeply anesthetize the mouse. Note: AH collection must be performed BEFORE euthanasia. Post-mortem pressure changes cause rapid protein influx from the blood.

  • Positioning: Place mouse under the dissecting microscope. Proptose the eye gently using curved forceps or by applying pressure to the dorsal/ventral skin.

  • Aqueous Humor Paracentesis (The "Mousetap"):

    • Visualize the cornea.[3] Avoid the iris blood vessels.

    • Hold the glass capillary at a 45° angle relative to the visual axis.

    • Puncture the central cornea.[1] The intraocular pressure will spontaneously drive the AH into the capillary by capillary action.

    • Stop immediately if the iris moves forward or if the chamber collapses completely to avoid touching the lens (cataract induction releases crystallins).

    • Yield: Expect 3–5 µL of clear fluid.

    • QC: Inspect for any pink tint (hemoglobin). Discard any bloody samples.

  • Serum Collection:

    • Immediately following AH collection, perform cardiac puncture to collect blood.

    • Allow clotting for 30 min at room temperature; centrifuge at 2000 x g for 10 min.

  • Storage: Snap freeze both AH and Serum at -80°C. Do not dilute until the day of the assay.

Protocol B: Multiplex Analysis (Luminex/Bead-Based)[6]

Rationale: ELISA requires ~50-100 µL per analyte. To measure 10 cytokines in 5 µL of AH, multiplexing is the only viable option.

Workflow Diagram

Workflow Sample Frozen AH Sample (5 µL) Dilution Dilution 1:5 (Final Vol: 25 µL) Sample->Dilution Beads Magnetic Beads (Anti-Cytokine Ab) Dilution->Beads Add to Plate Incubate Overnight Incubation (4°C, Shaking) Beads->Incubate Wash Magnetic Wash (3x) Incubate->Wash Detect Biotin-Ab + SA-PE Wash->Detect Read Luminex/Bio-Plex Reader Detect->Read

Figure 2: Optimized workflow for low-volume Aqueous Humor analysis using bead-based multiplexing.

Assay Modifications for Limited Volume:
  • Dilution Factor: Dilute AH samples 1:5 or 1:10 with assay buffer. Most commercial kits (Millipore/Bio-Rad) require 25 µL of sample.

    • Calculation: 5 µL AH + 20 µL Assay Buffer = 25 µL loaded.

    • Note: Serum can be diluted 1:2 or 1:4.

  • Standard Curve: Ensure the standard curve covers the low end (sensitivity is crucial for IL-2 and IL-4) and the high end (IL-6 in AH can exceed 5,000 pg/mL).

Data Interpretation & Expected Results

The following table summarizes the typical cytokine profiles observed in EAU mice (Day 21 peak) versus Control (Naive) mice.

CytokineCompartmentNaive Level (pg/mL)EAU Peak Level (pg/mL)Fold ChangeInterpretation
IL-6 Serum< 1050 - 100~10xSystemic inflammation marker.
IL-6 Aq. Humor < 10 2,000 - 10,000 >500x Major local driver. Correlates with clinical score.
IFN-

Serum< 520 - 50~10xTh1 systemic activation.
IFN-

Aq.[4][5][6][7][8] Humor< 5500 - 1,500>100xLocal effector function.
IL-17A Serum< 520 - 40~8xTh17 systemic activation.
IL-17A Aq.[1][4][9] Humor< 5200 - 800>50xCritical for BRB breakdown.
IL-10 Aq.[10][1][6][9] Humor< 5100 - 300>20xCounter-regulatory response (often delayed).
Critical Analysis Points:
  • The Compartmental Gap: Notice that IL-6 is often 100-fold higher in the eye than in the blood. A drug that reduces serum IL-6 by 50% might have zero effect on ocular IL-6 levels if it does not cross the BRB.

  • Normalization: Because AH volume varies slightly (3–5 µL) and dilution is manual, normalization to Total Protein (via Micro-BCA assay) is recommended if sample volume permits (requires an extra 1–2 µL).

Troubleshooting & Quality Control

  • Issue: High variance in AH cytokine levels.

    • Cause: Variable recovery volume or blood contamination.

    • Fix: Use the "Hemoglobin Check." Measure absorbance at 414 nm. If OD > 0.1, exclude the sample.

  • Issue: Readings below detection limit (OOR <).

    • Cause: Over-dilution.

    • Fix: For Th2 cytokines (IL-4, IL-5), which are low in EAU, use undiluted sample if possible, or a high-sensitivity kit.

  • Issue: "Bead Aggregation" errors.

    • Cause: AH is sticky due to high protein content during inflammation (flare).

    • Fix: Ensure proper sonication of beads and rigorous washing steps.

References

  • Curnow, S. J., et al. (2005). "Multiplex bead immunoassay analysis of aqueous humor reveals distinct cytokine profiles in uveitis."[10] Investigative Ophthalmology & Visual Science.

  • Caspi, R. R. (2010). "A look at autoimmunity and inflammation in the eye." Journal of Clinical Investigation.

  • Skeie, J. M., et al. (2018). "Mousetap, a Novel Technique to Collect Uncontaminated Vitreous or Aqueous and Expand Usefulness of Mouse Models." Scientific Reports.

  • Lugan, R., et al. (2020). "Cytokine Profiling in Aqueous Humor Samples From Patients With Non-Infectious Uveitis." Frontiers in Immunology.

  • Ooi, K. G., et al. (2006). "Cytokine profiling of the aqueous humor in experimental autoimmune uveoretinitis." Molecular Vision.

Sources

Method

Application Note: Optimized Immunohistochemical Detection of T-Cell Infiltration in Retinal Microenvironments

Introduction: The Challenge of Retinal Immune Privilege The retina is a classic immune-privileged site, protected by the Blood-Retinal Barrier (BRB). In healthy tissue, T-cells are virtually absent.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Retinal Immune Privilege

The retina is a classic immune-privileged site, protected by the Blood-Retinal Barrier (BRB). In healthy tissue, T-cells are virtually absent. However, in pathologies such as Diabetic Retinopathy (DR), Uveitis, and Age-Related Macular Degeneration (AMD), the BRB is compromised, allowing the infiltration of peripheral leukocytes.

The Scientific Challenge: Detecting these cells is technically demanding due to three factors:

  • Scarcity: T-cells are rare events in early-stage disease, requiring high-sensitivity detection.

  • Autofluorescence: The Retinal Pigment Epithelium (RPE) and photoreceptor outer segments contain lipofuscin, which emits broad-spectrum fluorescence that mimics positive staining.

  • Tissue Fragility: The retina is a multi-layered neuronal tissue prone to detachment during harsh antigen retrieval steps.

This guide provides a validated workflow to overcome these barriers, focusing on Cryosectioning for layer-specific localization and Whole Mounts for vascular topology.

Strategic Experimental Design

Before beginning, select the modality that answers your specific biological question.

Table 1: Modality Selection Matrix
FeatureRetinal Cryosection (Cross-Section)Retinal Whole Mount (Flat Mount)
Primary Output Vertical localization (e.g., Vitreous vs. GCL vs. Choroid).Horizontal distribution & total cell burden.
Resolution Sub-cellular (membrane vs. cytosolic).Tissue-level (vascular association).
Throughput High (multiple sections per slide).Low (one retina per well).
Antibody Penetration Excellent (10–15 µm thickness).Challenging (requires permeabilization for days).
Quantification Cells per linear mm of retina.Cells per mm² of tissue.
Best For Uveitis, layer-specific infiltration.Diabetic Retinopathy (vascular leakage correlation).[1]

Visualizing the Workflow

The following diagram outlines the critical decision points and process flow for retinal T-cell IHC.

Retinal_IHC_Workflow Start Tissue Collection Fixation Fixation Strategy (PFA 4%) Start->Fixation Decision Modality Selection Fixation->Decision Cryo_Protect Cryoprotection (Sucrose Gradient) Decision->Cryo_Protect Layer Analysis Dissect Dissection (Remove Lens/Vitreous) Decision->Dissect Vascular Analysis Embed OCT Embedding (Orient Optic Nerve) Cryo_Protect->Embed Section Cryosectioning (12-15 µm) Embed->Section Block Blocking (Serum + Fc Block) Section->Block Permeabilize Deep Permeabilization (Triton X-100 0.5%) Dissect->Permeabilize Permeabilize->Block Primary 1° Antibody (CD3/CD4/CD8) Block->Primary Quench Autofluorescence Quenching (Sudan Black / TrueBlack) Primary->Quench If TrueBlack (Pre-stain) or Sudan Black (Post-stain) Imaging Confocal Imaging Quench->Imaging

Figure 1: Decision tree for retinal processing. Note the critical divergence between cryosectioning and whole mount preparation.

Validated Protocol: Retinal Cryosection Immunofluorescence

Phase A: Tissue Preparation (The "Super Glue" Method)

Rationale: Traditional enucleation often collapses the eye cup. This modified approach preserves morphology.[2][3]

  • Euthanasia & Harvest: Euthanize mouse/rat; mark the dorsal orientation (12 o'clock) with a cautery pen or marker on the cornea.

  • Adhesion: Apply a drop of cyanoacrylate (Super Glue) to a coverslip. Gently place the sclera (posterior eye) onto the glue. Allow to set (30 sec).

  • Dissection: Under a stereomicroscope, cut around the limbus. Remove cornea and lens.[2] The eyecup remains held open by the glue.

  • Fixation: Immerse the coverslip + eyecup in 4% Paraformaldehyde (PFA) in PBS.

    • Time: 1 hour (Mouse), 2 hours (Rat/Human).

    • Warning: Do not exceed 4 hours. Over-fixation crosslinks T-cell surface antigens (CD3/CD4), requiring harsh retrieval that damages the retina.

  • Cryoprotection: Wash PBS x3. Transfer to 10% Sucrose (1h), then 20% Sucrose (1h), then 30% Sucrose (Overnight at 4°C).

    • Check: Tissue must sink. This prevents ice crystal formation which shreds the photoreceptor layer.

  • Embedding: Embed in OCT compound. Orient the optic nerve parallel to the cutting plane. Snap freeze in isopentane/dry ice slurry.

Phase B: Staining & Detection

Reagents:

  • Wash Buffer: PBS + 0.1% Tween-20.

  • Blocking Buffer: 5% Normal Goat Serum (NGS) + 1% BSA + 0.3% Triton X-100 in PBS.

  • Antibody Diluent: 1% BSA + 0.1% Triton X-100 in PBS.

Step-by-Step:

  • Sectioning: Cut 12–15 µm sections. Collect on Superfrost Plus slides. Air dry 30 min.

  • Rehydration: Wash slides in PBS (2 x 5 min).

  • Blocking: Incubate in Blocking Buffer for 1 hour at RT.

    • Expert Tip: Add Fc Receptor Blocker (e.g., CD16/32 antibody) at 1:100 during this step to prevent non-specific binding to resident microglia.

  • Primary Antibody: Incubate Overnight at 4°C in a humidified chamber.

    • Selection Guide:

      • CD3 (Pan-T): Rabbit anti-CD3 (Clone SP7 or Dako Polyclonal).

      • CD8 (Cytotoxic): Rat anti-Mouse CD8a (Clone 53-6.7).

      • CD4 (Helper): Rabbit mAb (Clone EPR19514).

  • Washing: Wash 3 x 10 min in Wash Buffer.

  • Secondary Antibody: Incubate 1-2 hours at RT (Dark).

    • Use highly cross-adsorbed Alexa Fluor 488 or 647.

    • Avoid AF594/555: These channels overlap heavily with lipofuscin autofluorescence.

  • Autofluorescence Quenching (CRITICAL):

    • Method A (Sudan Black B): Immerse slides in 0.1% Sudan Black B in 70% Ethanol for 10-15 minutes. Wash extensively with PBS to remove particulate.

      • Note: SBB fluoresces in the red/far-red channel.[4] Only use if your T-cells are stained with Green (488) or Blue dyes.

    • Method B (Commercial Quencher): Use TrueBlack® (Biotium) . Apply before antibodies if using the lipophilic version, or after if using the hydrophilic version. This is superior for multiplexing.

  • Mounting: Mount with DAPI-containing medium (e.g., Fluoromount-G).

Self-Validating Systems & Troubleshooting

To ensure trustworthiness, every run must include the following controls. If these fail, the experiment is void.

Control TypeDescriptionExpected Result
Positive Control Mouse Spleen or Lymph Node section.Dense, bright membrane staining of T-cells.
Negative Control Isotype Control (e.g., Rat IgG2a instead of anti-CD8).No signal. Any signal here is non-specific binding.
Endogenous Control No Primary Antibody (Secondary only).No signal. Detects secondary antibody binding to tissue.
Autofluorescence Check Unstained Retina (No Ab).Reveal "true" background. RPE will glow.
Troubleshooting RPE Autofluorescence

If the RPE (outermost layer) is glowing bright yellow/orange, it is likely lipofuscin, not T-cells.

  • Diagnosis: Switch channels. Lipofuscin glows in Green, Red, and Blue channels simultaneously. T-cell fluorophores will only appear in their specific channel.

  • Correction: Increase Sudan Black B incubation or switch to a Far-Red fluorophore (Cy5/Alexa 647), which has less overlap with retinal autofluorescence.

Data Analysis & Quantification

Do not rely on "representative images" alone. Quantify the infiltration.

  • Region of Interest (ROI): Define the ROI as the "Neuroretina" (from Inner Limiting Membrane to Outer Limiting Membrane). Exclude the Choroid unless specifically studying choroiditis.

  • Counting Strategy:

    • Count CD3+ cells per linear millimeter of retinal length.

    • Or, count CD3+ cells per mm² of retinal area (if using whole mount).

  • Normalization: Always normalize to the length of the section to account for variable eye sizes or cutting angles.

References

  • Retinal Cryosectioning & Fixation: Li, S., et al. (2021). "A quick protocol for the preparation of mouse retinal cryosections for immunohistochemistry." Open Biology. [Link] (Validates the "Super Glue" and short fixation method for improved morphology.)

  • Autofluorescence Quenching: Schnell, S. A., et al. (1999). "Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue." Journal of Histochemistry & Cytochemistry. [Link] (The foundational text for Sudan Black B usage in neural tissue.)

  • T-Cell Quantification in Retina: Mesquida, M., et al. (2018). "Proinflammatory cytokines and T-cell infiltration in the retina of patients with diabetic retinopathy." Investigative Ophthalmology & Visual Science (IOVS). [Link] (Demonstrates clinical relevance and quantification methods for T-cells in DR.)

  • Whole Mount vs. Sectioning: Cehofski, L. J., et al. (2018). "Retinal Cryo-sections, Whole-Mounts, and Hypotonic Isolated Vasculature Preparations." Journal of Visualized Experiments (JoVE). [Link] (Comparative analysis of retinal preparation techniques.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low EAU Incidence with IRBP Peptide

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers using the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide-induced Experimental Autoimmune Uveitis (EA...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers using the Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide-induced Experimental Autoimmune Uveitis (EAU) model. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and resolve one of the most common challenges in this model: low or inconsistent disease incidence. We understand that a robust and reproducible model is the bedrock of your research, and this guide is structured to address specific issues you may encounter with scientific rigor and practical, actionable advice.

Frequently Asked Questions (FAQs): A Causal Approach

This section addresses common points of failure in the EAU induction protocol. We move beyond simple checklists to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: The Animal Model - Genetic Predisposition and Housing

Question: My EAU incidence in C57BL/6 mice is very low and inconsistent. Should I switch strains?

Answer: This is a critical and common issue. The C57BL/6 strain is widely used due to the availability of transgenic and knockout variants, but it is known to be only moderately susceptible to EAU, often resulting in lower incidence and milder disease compared to other strains[1][2].

  • Causality: Genetic background, specifically the Major Histocompatibility Complex (MHC) haplotype, dictates how effectively the immune system recognizes and responds to the IRBP peptide.

    • B10.RIII mice are considered the most susceptible strain, developing a rapid and severe EAU, often without the need for Pertussis Toxin (PTX) as a co-adjuvant[3][4]. However, the rapid retinal destruction may not be ideal for studying chronic or relapsing disease courses that more closely mimic human uveitis[3].

    • C57BL/6 mice (H-2b haplotype) develop a more chronic, persistent retinitis with milder to moderate inflammation, which can be advantageous for many studies[3]. However, this lower susceptibility means the induction protocol must be highly optimized and flawlessly executed. Low incidence in this strain is often traced back to suboptimal immunization parameters[1].

  • Recommendation: Before switching strains, we strongly recommend a thorough review of your entire protocol. Often, optimizing the antigen dose, emulsion quality, and PTX administration can significantly and reliably boost EAU incidence in C57BL/6 mice[3][5]. If, after optimization, the model still does not meet your experimental needs for severity, then considering a more susceptible strain like B10.RIII is a logical next step.

Part 2: The Immunization - Antigen, Adjuvants, and Emulsion

Question: How critical is the quality of my IRBP-CFA emulsion, and how can I verify it?

Answer: The emulsion is arguably the most critical, and most common, point of failure in EAU induction. Its importance cannot be overstated.

  • Causality: The goal of the Complete Freund's Adjuvant (CFA) emulsion is to create a stable water-in-oil mixture. This forms a subcutaneous "depot" from which the IRBP peptide is released slowly. This sustained antigen release is essential for activating and expanding a robust population of autoreactive T-cells. If the emulsion is unstable ("broken"), the aqueous peptide solution is rapidly absorbed and cleared, resulting in insufficient T-cell priming and, consequently, no disease.

  • Verification (Self-Validating System):

    • The Drop Test: After preparation, dispense a single drop of the emulsion onto the surface of a beaker of cold water.

      • Stable Emulsion: The drop will remain intact, as a discrete white globule, on the water's surface.

      • Unstable Emulsion: The drop will disperse and spread out, creating a milky film on the water. If this happens, the emulsion is not suitable for immunization and must be discarded.

  • Preparation Method Matters: Studies have shown that the method of emulsification can directly impact EAU incidence and severity. While the traditional two-syringe extrusion method is common, sonication has been shown to produce a higher incidence, higher histological score, and an earlier onset of EAU[3][5]. This is likely due to the creation of smaller, more uniform particles in the emulsion.

Question: I'm not sure if my peptide dose is correct. How much IRBP should I be using?

Answer: The dose of the IRBP peptide is a key variable that must be optimized, particularly for the less-susceptible C57BL/6 strain.

  • Causality: An insufficient dose will fail to break immune tolerance and activate a pathogenic response. Conversely, an excessively high dose does not necessarily lead to more severe disease and can be wasteful.

  • Dose Optimization Data: A systematic study in C57BL/6 mice evaluated various doses of the IRBP 1-20 peptide. Based on both clinical and histological scoring, 500 µg of peptide per mouse was determined to be the optimal dose for inducing a high and stable rate of EAU[3][5]. Using doses lower than this is a likely cause of low disease incidence.

Question: Could the batch or dose of Pertussis Toxin (PTX) be the problem?

Answer: Yes, PTX is a crucial component with known variability. It acts as a powerful co-adjuvant, and issues with its dose or activity can lead to failed induction.

  • Causality: PTX promotes the development of experimental autoimmune diseases through several mechanisms, including enhancing the activation and migration of inflammatory cells and potentially disrupting the blood-ocular barrier[6]. Its effect is to amplify the autoimmune response initiated by the IRBP/CFA immunization.

  • Dose vs. Incidence/Severity: Interestingly, while PTX is critical for disease induction in many protocols, its dose may have a greater impact on disease severity than on overall incidence. One study found that while different PTX doses did not change the percentage of mice that got EAU, a single injection of 1,000 ng induced the most severe inflammation and the highest proportion of pathogenic Th17 cells[3][5].

  • Troubleshooting Steps:

    • Check the Lot/Activity: PTX activity can vary between manufacturers and even between lots. If you observe a sudden drop in EAU incidence after starting a new vial, the new batch of PTX is a primary suspect.

    • Verify Dose: Confirm your calculations. A common dose is 1,000 ng (1 µg) per mouse, administered via intraperitoneal (i.p.) injection at the time of the subcutaneous immunization[3].

    • Storage: Ensure PTX is stored correctly according to the manufacturer's instructions to maintain its biological activity.

Troubleshooting Workflow & Key Protocols

A logical workflow is essential for pinpointing the source of low EAU incidence. The following diagram illustrates a decision-making process for troubleshooting.

EAU_Troubleshooting start Start: Low EAU Incidence Observed emulsion_check Is your Emulsion Stable? (Perform Drop Test) start->emulsion_check emulsion_fail Result: Emulsion Failure 1. Remake emulsion using optimized protocol. 2. Consider sonication over syringe method. 3. Ensure 1:1 ratio of CFA to antigen solution. emulsion_check->emulsion_fail No emulsion_check->emulsion_pass Yes dose_check Are Antigen & PTX Doses Correct? dose_fail Result: Suboptimal Dosing 1. IRBP Peptide: Use 500 µg/mouse for C57BL/6. 2. PTX: Use 1,000 ng/mouse for maximal severity. 3. Verify stock concentrations and calculations. dose_check->dose_fail No dose_check->dose_pass Yes strain_check Are You Using C57BL/6 Mice? strain_yes Result: Model is Intrinsically Less Susceptible 1. Ensure flawless execution of all protocol steps. 2. Consider alternative, more pathogenic peptides (e.g., hIRBP651-670). 3. If severity is key, consider switching to B10.RIII strain. strain_check->strain_yes Yes strain_no Result: Issue with Highly Susceptible Strain 1. Suspect fundamental protocol error. 2. Check quality/source of peptide, CFA, and PTX. 3. Review injection technique and animal health. strain_check->strain_no No

Caption: A decision tree for troubleshooting low EAU incidence.

Protocol 1: Preparation of a Stable IRBP/CFA Emulsion

This protocol describes the validated two-syringe method for creating a stable water-in-oil emulsion.

  • Reagent Preparation:

    • Prepare the IRBP peptide solution in sterile PBS at twice the final desired concentration (e.g., 5 mg/mL if the final concentration in the emulsion is 2.5 mg/mL for a 500 µg dose in 200 µL).

    • Thoroughly vortex the manufacturer's vial of CFA containing Mycobacterium tuberculosis (H37Ra strain is common) to ensure the mycobacteria are evenly suspended. A concentration of 2.5 mg/mL in the CFA is standard[3].

  • Assembly:

    • Using sterile technique, draw up equal volumes of the IRBP peptide solution and the vortexed CFA into two separate Luer-lock syringes. For example, 1 mL of IRBP solution and 1 mL of CFA.

    • Connect the two syringes using a 3-way stopcock or a Luer-lock emulsifying needle.

  • Emulsification:

    • Forcefully pass the contents back and forth between the two syringes for at least 5-10 minutes. The mixture will become increasingly viscous and opaque white. The resistance on the syringe plungers will increase significantly.

  • Quality Control:

    • Perform the Drop Test as described above. The emulsion must form a stable, single droplet in cold water.

  • Administration:

    • Immunize mice immediately after preparing the emulsion, as it can begin to separate over time. Draw the emulsion into a new 1 mL syringe fitted with a 27-gauge needle for injection.

Protocol 2: Standard EAU Immunization Workflow

The following diagram outlines the key steps and timeline for a typical EAU experiment in C57BL/6 mice.

EAU_Workflow cluster_pre Pre-Immunization cluster_day0 Day 0: Immunization cluster_post Post-Immunization Monitoring animal_prep Animal Acclimation (1 week) C57BL/6, female, 8-12 weeks old emulsion_prep Prepare IRBP/CFA Emulsion (500 µg IRBP per mouse) animal_prep->emulsion_prep immunize Subcutaneous (s.c.) Injection 200 µL Emulsion (Flanks & Base of Tail) + Intraperitoneal (i.p.) Injection 100 µL PTX emulsion_prep->immunize ptx_prep Prepare PTX Solution (1 µg per mouse) ptx_prep->immunize scoring Day 8-21: Clinical Scoring (Fundoscopy) Onset typically 8-12 days immunize->scoring peak Day 18-21: Peak Disease (C57BL/6) scoring->peak harvest Day 21: Termination & Harvest Eyes for Histology Spleen/LNs for Immunology peak->harvest

Caption: Standard experimental workflow for IRBP-induced EAU in mice.

Quantitative Data & Scoring Systems

Clear, quantitative assessment is crucial for evaluating EAU. The following tables provide standardized parameters and scoring criteria.

Table 1: Recommended EAU Induction Parameters for C57BL/6 Mice

ParameterRecommendationRationale & Citation
Mouse Strain C57BL/6JCommon genetic background, develops chronic disease resembling human uveitis.[3]
Age/Sex 8-12 week old femalesStandard age for mature immune system; females often used for consistency.
Antigen IRBP Peptide (e.g., human 1-20)Specific uveitogenic peptide.[7]
Antigen Dose 500 µg / mouseEmpirically determined optimal dose for high incidence in C57BL/6.[3][5]
Adjuvant 1 Complete Freund's Adjuvant (CFA) with 2.5 mg/mL M. tuberculosis H37RaEssential for creating antigen depot and potent Th1/Th17 response.[3]
Adjuvant 2 Pertussis Toxin (PTX)Co-adjuvant that enhances disease severity.[6]
PTX Dose 1,000 ng (1 µg) / mouseShown to induce the most severe EAU and highest Th17 response.[3]
Emulsion Volume 200 µL / mouse (s.c.)Standard volume for subcutaneous administration across multiple sites.
PTX Volume 100 µL / mouse (i.p.)Standard volume for intraperitoneal injection.[3]

Table 2: Simplified Clinical EAU Scoring System (Fundoscopy)

This system is based on commonly used criteria for grading inflammation visible via fundoscopy.[8][9]

ScoreOptic DiscVesselsRetinal Inflammation
0 Normal, sharp marginsNormal caliber, not engorgedNo infiltrates or lesions
1 Mild inflammation, blurred marginsMild vasculitis, some cuffing1-4 small, discrete lesions
2 Moderate inflammation, disc swellingModerate vasculitis, sheathingMultiple lesions, some linear
3 Severe inflammation, hemorrhagesSevere vasculitis, engorgementWidespread inflammatory lesions
4 Papilledema, atrophyOcclusion, hemorrhagesRetinal detachment, severe damage

Note: Histopathological scoring of H&E stained retinal cross-sections is the definitive endpoint for quantifying disease severity and should always be performed to confirm clinical observations.[10]

References
  • Chen, J., et al. (2018). Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. Experimental and Therapeutic Medicine, 16(5), 4345-4354. [Link]

  • PubMed. (2018). Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. [Link]

  • Caspi, R. R., et al. (1988). Experimental autoimmune uveoretinitis in mice. Induction by a single eliciting event and dependence on quantitative parameters of immunization. Journal of Immunology, 140(5), 1490-1495. [Link]

  • Lee, E. J., et al. (2022). Multimodal evaluation of an interphotoreceptor retinoid-binding protein-induced mouse model of experimental autoimmune uveitis. Journal of Biomedical Optics, 27(3), 035001. [Link]

  • Mochizuki, M., et al. (1985). A new method for induction of experimental autoimmune uveoretinitis (EAU) in mice. Nippon Ganka Gakkai Zasshi, 89(7), 703-708. [Link]

  • Mattapallil, M. J., et al. (2015). Characterization of a New Epitope of IRBP That Induces Moderate to Severe Uveoretinitis in Mice With H-2b Haplotype. Investigative Ophthalmology & Visual Science, 56(9), 5217-5224. [Link]

  • Gery, I., et al. (1986). Experimental autoimmune uveoretinitis (EAU) induced by retinal interphotoreceptor retinoid-binding protein (IRBP). Current Eye Research, 5(9), 719-725. [Link]

  • Su, S. B., et al. (2001). IL-18 Not Required for IRBP Peptide–Induced EAU: Studies in Gene-Deficient Mice. Investigative Ophthalmology & Visual Science, 42(1), 177-182. [Link]

  • Silver, P. B., et al. (2005). Endogenous IRBP can be dispensable for generation of natural CD4+CD25+ regulatory T cells that protect from IRBP-induced retinal autoimmunity. The Journal of Immunology, 175(2), 940-947. [Link]

  • Mattapallil, M. J., et al. (1998). Temporal analysis of retinal function in IRBP peptide-induced experimental autoimmune uveoretinitis (EAU). Experimental Eye Research, 67(3), 247-256. [Link]

  • Sanui, H., et al. (1989). Synthetic peptides derived from IRBP induce EAU and EAP in Lewis rats. Current Eye Research, 8(7), 677-686. [Link]

  • Caspi, R. R. (2010). Autoimmunity in the immune privileged eye: Pathogenic and regulatory T cells. Immunologic Research, 47(1-3), 200-209. [Link]

  • Copland, D. A., et al. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. Biomedicines, 11(7), 2022. [Link]

  • Donoso, L. A., et al. (1991). IRBP: preparation and characterization of site-specific monoclonal antibodies. Current Eye Research, 10(9), 847-856. [Link]

  • ResearchGate. (n.d.). Different methods for emulsification in EAU induction. [Link]

  • Askenase, P. W., et al. (1985). The effects of pertussis toxin on the induction and transfer of experimental autoimmune uveoretinitis. Journal of Immunology, 134(5), 3073-3077. [Link]

  • ResearchGate. (2023). Why my EAE induction is not working? [Link]

  • Industry Kitchens. (2025). Common Mistakes to Avoid When Buying Induction Cooking Appliances. [Link]

  • Caspi, R. R., et al. (1999). The Requirement for Pertussis to Induce EAU Is Strain-Dependent: B10.RIII, but Not B10.A Mice, Develop EAU and Th1 Responses to IRBP without Pertussis Treatment. Investigative Ophthalmology & Visual Science, 40(12), 2898-2905. [Link]

  • PLOS One. (2014). Assessment and In Vivo Scoring of Murine Experimental Autoimmune Uveoretinitis Using Optical Coherence Tomography. [Link]

  • ResearchGate. (n.d.). Histopathology of murine EAU compared to uveitis in human. [Link]

  • PubMed. (1999). B10.RIII, but not B10.A mice, develop EAU and Th1 responses to IRBP without pertussis treatment. [Link]

  • PubMed Central. (2025). Kinetic changes in microglia-related retinal transcripts in experimental autoimmune uveoretinitis (EAU) of B10.RIII mice. [Link]

  • The Takeout. (2025). 12 Things You're Probably Doing Wrong On Your Induction Cooktop. [Link]

  • ResearchGate. (2020). Could anyone give me some details about how to make good MOG and CFA emulsion? [Link]

  • ARVO Journals. (2015). Quantitative Characterization of Autoimmune Uveoretinitis in an Experimental Mouse Model. [Link]

  • MDPI. (2026). Updated Analysis: Blue-Light Transurethral Resection and Biopsy of Bladder Cancer with Hexaminolevulinate in a Single UK Centre. [Link]

  • PubMed. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. [Link]

  • PLOS One. (2013). Paradoxical Effect of Pertussis Toxin on the Delayed Hypersensitivity Response to Autoantigens in Mice. [Link]

Sources

Optimization

Technical Support Center: Optimizing IRBP 161-180 Dose for Consistent EAU Development

Welcome to the technical support center for the optimization of interphotoreceptor retinoid-binding protein (IRBP) 161-180 dose for the consistent development of Experimental Autoimmune Uveitis (EAU). This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of interphotoreceptor retinoid-binding protein (IRBP) 161-180 dose for the consistent development of Experimental Autoimmune Uveitis (EAU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this widely used model of posterior uveitis.

Introduction to the EAU Model with IRBP 161-180

Experimental Autoimmune Uveitis (EAU) is a crucial animal model that mimics many aspects of human autoimmune uveitis, a sight-threatening inflammatory condition.[1][2] The induction of EAU using the synthetic peptide IRBP 161-180 in susceptible mouse strains is a cornerstone for studying disease pathogenesis and for the preclinical evaluation of novel therapeutics. However, achieving consistent and reproducible EAU development can be challenging, with variability in disease incidence and severity being common hurdles. This guide provides a comprehensive resource to navigate these challenges, ensuring the robustness and reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of the EAU model with IRBP 161-180.

Q1: What is the recommended starting dose of IRBP 161-180 for EAU induction?

The optimal dose of IRBP 161-180 is highly dependent on the mouse strain being used. B10.RIII mice are genetically more susceptible to EAU and generally require a lower dose of the peptide compared to C57BL/6 mice.[2][3]

Mouse StrainRecommended IRBP 161-180 Dose Range (per mouse)
B10.RIII 10-25 µg[3][4]
C57BL/6J 50-150 µg[5]

It is crucial to perform a dose-response study within these recommended ranges to determine the optimal dose for your specific experimental conditions and desired disease severity. Higher doses do not always correlate with more severe disease and can sometimes lead to immune tolerance.[6]

Q2: Is Pertussis Toxin (PTX) always necessary for EAU induction with IRBP 161-180?

No, the requirement for Pertussis Toxin (PTX) as a co-adjuvant is strain-dependent.

  • B10.RIII mice are highly susceptible and can develop EAU without the need for PTX, although its inclusion can lead to an earlier onset and more severe disease.[3][4][7]

  • C57BL/6 mice are less susceptible and generally require PTX to break immune tolerance and facilitate the development of EAU.[5]

The decision to use PTX should be based on the mouse strain and the desired kinetics and severity of the disease.

Q3: How critical is the quality of the synthetic IRBP 161-180 peptide?

The quality of the synthetic peptide is of paramount importance for reproducible EAU induction. Impurities from the synthesis process can lead to inconsistent immune responses or even toxicity. It is highly recommended to source peptides from a reputable supplier who can provide comprehensive quality control documentation.

Key Quality Control Parameters for Synthetic Peptides:

ParameterRecommended SpecificationRationale
Purity (by HPLC) >95%Ensures that the immune response is directed against the target peptide.
Identity Verification (by Mass Spectrometry) Correct molecular weightConfirms the correct amino acid sequence.
Solubility Test Clear solution in the intended solventEnsures proper dissolution for accurate dosing and emulsion formation.
Endotoxin Levels Low (<1 EU/mg)High endotoxin levels can cause non-specific inflammation and confound results.

Always request and review the Certificate of Analysis for each peptide batch.

Q4: What are the key differences in EAU development between B10.RIII and C57BL/6J mice?

FeatureB10.RIII MiceC57BL/6J Mice
Genetic Susceptibility High (H-2r haplotype)[2]Moderate (H-2b haplotype)[2]
IRBP 161-180 Dose Lower (10-25 µg)[3][4]Higher (50-150 µg)[5]
PTX Requirement Optional[3][4][7]Generally Required[5]
Disease Onset Typically earlierTypically later
Disease Severity Often more severe and acuteCan be more variable

The choice of mouse strain will depend on the specific research question. B10.RIII mice are often used for studies requiring high disease incidence and severity, while the wide availability of genetically modified C57BL/6J mice makes them invaluable for mechanistic studies.

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during EAU induction with IRBP 161-180.

Problem 1: Low or Inconsistent EAU Incidence and Severity

This is one of the most frequent challenges in the EAU model. The underlying causes can often be traced back to specific steps in the immunization protocol.

Q: My EAU incidence is low, and the disease scores are highly variable between mice. What should I check?

A: Low and inconsistent EAU development can stem from several factors. Systematically evaluate the following:

1. Peptide Quality and Handling:

  • Action: Re-evaluate the quality of your IRBP 161-180 peptide. Request the Certificate of Analysis from your supplier, paying close attention to purity (HPLC) and identity (mass spectrometry).

  • Causality: Truncated or modified peptide sequences, or other impurities, can act as altered peptide ligands, leading to a suboptimal or altered T-cell response.

2. Antigen/CFA Emulsion Stability:

  • Action: Ensure the preparation of a stable water-in-oil emulsion. A properly formed emulsion should be thick and creamy, and a drop should not disperse when placed in water.

  • Causality: An unstable emulsion will lead to rapid clearance of the aqueous phase containing the peptide, preventing the formation of a stable antigen depot necessary for a sustained immune response.

3. Immunization Technique:

  • Action: Review your subcutaneous injection technique. Ensure the full dose is delivered subcutaneously and is not accidentally injected intradermally or intramuscularly. The injection sites (e.g., base of the tail and thighs) should have a palpable depot of the emulsion post-injection.

  • Causality: Improper injection can lead to variable antigen delivery and processing by the immune system.

4. Mouse Strain and Sub-strain:

  • Action: Verify the strain and sub-strain of your mice. There can be significant differences in immune responses between sub-strains (e.g., C57BL/6J vs. C57BL/6N).[8][9]

  • Causality: Genetic drift between sub-strains can lead to altered immune cell function and cytokine profiles, impacting susceptibility to autoimmune diseases.

5. Pertussis Toxin (PTX) Dose and Activity:

  • Action: If using PTX, ensure the correct dose is administered and that the toxin is active. PTX potency can vary between lots.

  • Causality: PTX enhances the Th1 and Th17 responses and increases the permeability of the blood-retinal barrier, both of which are critical for EAU development in less susceptible strains.[6] An incorrect dose or inactive toxin will result in a suboptimal adjuvant effect.

Problem 2: Excessive Systemic Inflammation or Animal Mortality

While EAU is an organ-specific autoimmune disease, the immunization procedure can sometimes lead to systemic side effects.

Q: I am observing significant weight loss, lethargy, or mortality in my mice post-immunization. What could be the cause, and how can I mitigate it?

A: Excessive systemic inflammation is often linked to the adjuvants used in the immunization protocol.

1. Pertussis Toxin (PTX) Dose:

  • Action: The dose of PTX is critical. If you are observing systemic toxicity, consider reducing the PTX dose. A typical dose is 0.5 µg per mouse, but this may need to be optimized for your specific mouse strain and supplier of PTX.[5]

  • Causality: PTX is a potent toxin that can cause systemic inflammation and anaphylactic-like reactions at higher doses.

2. Mycobacterium tuberculosis Concentration in CFA:

  • Action: The concentration of Mycobacterium tuberculosis in Complete Freund's Adjuvant (CFA) can influence the intensity of the inflammatory response. A common concentration is 2.5 mg/ml.[3] If systemic inflammation is a concern, consider using a CFA preparation with a lower concentration of M. tuberculosis.

  • Causality: The mycobacterial components in CFA are potent activators of the innate immune system. While necessary for a robust adaptive immune response, excessive stimulation can lead to systemic inflammation.

3. Injection Site Reactions:

  • Action: Monitor the injection sites for severe ulceration. While some local inflammation is expected, extensive skin necrosis can be a source of systemic stress. Ensure proper subcutaneous injection technique to minimize local tissue damage.

  • Causality: A large, localized inflammatory response can lead to systemic cytokine release and associated adverse effects.

Problem 3: Inconsistent EAU Scoring and Evaluation

Accurate and consistent scoring of EAU is essential for the reliable interpretation of experimental results.

Q: There is significant inter-observer variability in my EAU scoring. How can I improve consistency?

A: Implementing a standardized and multi-modal scoring approach can greatly enhance the consistency of EAU evaluation.

1. Standardized Scoring Systems:

  • Action: Adopt a well-defined clinical and histological scoring system. Several validated systems are available in the literature.[10][11] Ensure all personnel involved in scoring are trained on the same criteria.

  • Causality: A clear, semi-quantitative scoring system reduces subjectivity and improves inter-observer agreement.

Clinical Scoring (Fundoscopy):

ScoreClinical Signs
0 No disease
1 Mild vasculitis, optic disc inflammation
2 Moderate vasculitis, multiple retinal lesions
3 Severe vasculitis, retinal hemorrhages, and infiltrates
4 Retinal detachment, severe structural damage

Histological Scoring:

ScoreHistopathological Findings
0 No inflammation
1 Mild inflammatory cell infiltration in the retina and choroid
2 Moderate infiltration, presence of retinal folds
3 Severe infiltration, granuloma formation, photoreceptor damage
4 Extensive retinal damage and structural disorganization

2. Multimodal Assessment:

  • Action: Whenever possible, combine clinical scoring (fundoscopy) with more objective measures like Optical Coherence Tomography (OCT) and histology.[10][11]

  • Causality: OCT can provide detailed cross-sectional images of the retina, allowing for the quantification of retinal thickness and the visualization of inflammatory infiltrates and edema. Histology provides the gold standard for assessing cellular infiltration and structural damage.

3. Blinding of Observers:

  • Action: The observer scoring the eyes should be blinded to the experimental groups.

  • Causality: Blinding prevents unconscious bias from influencing the scoring of disease severity.

Part 3: Experimental Protocols and Workflows

This section provides detailed step-by-step protocols for key experimental procedures.

Protocol 1: Preparation of IRBP 161-180/CFA Emulsion

A stable water-in-oil emulsion is critical for establishing an antigen depot and inducing a robust immune response.

Materials:

  • IRBP 161-180 peptide

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2.5 mg/ml)

  • Two sterile Luer-lock syringes (glass syringes are recommended as the oil in CFA can degrade rubber plungers)

  • A Luer-lock connector

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized IRBP 161-180 peptide in sterile PBS to the desired final concentration (e.g., if the final dose is 20 µg in 100 µl of emulsion, the initial concentration in PBS will be 400 µg/ml, as the emulsion is a 1:1 ratio of aqueous solution to CFA).

  • Syringe Preparation:

    • Draw up the required volume of the IRBP 161-180 solution into one syringe.

    • Draw up an equal volume of CFA into the second syringe.

  • Emulsification:

    • Connect the two syringes using the Luer-lock connector.

    • Forcefully and repeatedly pass the contents back and forth between the two syringes for at least 10-15 minutes.

    • The mixture will gradually become thicker and more opaque.

  • Emulsion Stability Check:

    • Place a small drop of the emulsion into a beaker of cold water.

    • A stable emulsion will form a tight, single drop that does not disperse. If the drop disperses, continue mixing.

  • Final Preparation:

    • Once a stable emulsion is formed, consolidate it into one syringe.

    • Remove any air bubbles and attach a new sterile needle for injection.

EAU_Immunization_Workflow cluster_preparation Preparation Peptide_Prep Reconstitute IRBP 161-180 in Sterile PBS Emulsification Create Water-in-Oil Emulsion (Syringe-to-Syringe Method) Peptide_Prep->Emulsification CFA_Prep Prepare CFA in a Separate Syringe CFA_Prep->Emulsification Stability_Check Check Emulsion Stability (Water Drop Test) Emulsification->Stability_Check Stability_Check->Emulsification Unstable Immunization Subcutaneous Immunization (e.g., base of tail, thighs) Stability_Check->Immunization Stable PTX_Injection Intraperitoneal Injection of PTX (if required) Immunization->PTX_Injection Monitoring Monitor for Clinical Signs of EAU (Fundoscopy, OCT) PTX_Injection->Monitoring Endpoint Endpoint Analysis (Histology, Cytokine Profiling) Monitoring->Endpoint EAU_Pathogenesis_Pathway cluster_initiation Initiation Phase cluster_effector Effector Phase Immunization Immunization with IRBP 161-180 in CFA APC Antigen Presenting Cells (APCs) (e.g., Dendritic Cells) Immunization->APC T_Cell_Priming Priming of Naive T-cells in Lymph Nodes APC->T_Cell_Priming T_Cell_Activation Activation & Differentiation of Autoreactive Th1/Th17 Cells T_Cell_Priming->T_Cell_Activation Blood_Retinal_Barrier Breaching of the Blood-Retinal Barrier T_Cell_Activation->Blood_Retinal_Barrier Retinal_Infiltration Infiltration of T-cells and other immune cells into the retina Blood_Retinal_Barrier->Retinal_Infiltration Inflammation Release of Pro-inflammatory Cytokines (IFN-γ, IL-17) Retinal_Infiltration->Inflammation Tissue_Damage Photoreceptor Damage & Retinal Inflammation (Uveitis) Inflammation->Tissue_Damage

Caption: Simplified Signaling Pathway in EAU Pathogenesis.

References

  • Agarwal, R. K., & Caspi, R. R. (2012). Rodent models of experimental autoimmune uveitis. Methods in molecular biology (Clifton, N.J.), 900, 421–443. [Link]

  • Chen, W., Han, W., Yang, M., Yang, Z., Huang, J., Yu, W., He, X., Yuan, M., & Han, W. (2022). Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. Annals of Translational Medicine, 10(23), 1289. [Link]

  • Dick, A. D., Forrester, J. V., Liversidge, J., & Cope, A. P. (2016). The Royal Society's 'The new science of lamanaging inflammation' meeting. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 371(1686), 20150135.
  • Silver, P. B., Rizzo, L. V., Chan, C. C., Donoso, L. A., Wiggert, B., & Caspi, R. R. (1995). B10.RIII, but not B10.A mice, develop EAU and Th1 responses to IRBP without pertussis treatment. Investigative ophthalmology & visual science, 36(11), 2283–2291. [Link]

  • Caspi, R. R. (2010). Understanding autoimmune uveitis through animal models: the Friedenwald lecture. Investigative ophthalmology & visual science, 51(4), 1842–1850. [Link]

  • Lee, E. J., & Caspi, R. R. (2014). Mouse models of experimental autoimmune uveitis: comparative analysis of adjuvant-induced vs spontaneous models of uveitis. The open ophthalmology journal, 8, 41–48. [Link]

  • Verma, R., & Gupta, A. (2013). Experimental autoimmune uveitis and other animal models of uveitis: An update. Indian journal of ophthalmology, 61(6), 269–277. [Link]

  • Suh, W. M., Sferruzza, A., Wiggert, B., Tang, J., Chan, C. C., & Caspi, R. R. (1998). Retroviral gene therapy with an immunoglobulin-antigen fusion construct protects from experimental autoimmune uveitis. The Journal of clinical investigation, 101(12), 2673–2681. [Link]

  • Lugt, M. V., McGaha, T. L., & Ravishankar, B. (2008). Either a Th17 or a Th1 effector response can drive autoimmunity: conditions of disease induction affect dominant effector category. Journal of immunology (Baltimore, Md. : 1950), 180(7), 4439–4446. [Link]

  • Ke, Y., Liu, K., Huang, G. Q., Cui, Y., Kaplan, H. J., & Sun, D. (2010). AAV2-mediated subretinal gene transfer of hIFN-α attenuates experimental autoimmune uveoretinitis in mice. PloS one, 5(7), e11495. [Link]

  • Hinderliter, A. C., & Blednov, Y. A. (2020). Inbred Substrain Differences Influence Neuroimmune Response and Drinking Behavior. Alcoholism, clinical and experimental research, 44(9), 1794–1804. [Link]

  • Mochizuki, M., Kuwabara, T., & Nussenblatt, R. B. (1985). Induction of experimental autoimmune uveoretinitis by T-cell lines. Cellular immunology, 93(2), 559–565. [Link]

  • Dick, A. D., et al. (2013). Assessment and In Vivo Scoring of Murine Experimental Autoimmune Uveoretinitis Using Optical Coherence Tomography. PLoS ONE, 8(5), e63002. [Link]

  • Wildner, G., & Diedrichs-Möhring, M. (2004). Inhibitory peptide analogs derived from a major uveitogenic epitope protect from antiretinal autoimmunity by inducing type 2 and regulatory T cells. Journal of immunology (Baltimore, Md. : 1950), 172(10), 5890–5898. [Link]

  • Hinks, M. L., et al. (2023). Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization. mBio, 14(2), e03396-22. [Link]

  • World Health Organization. (1997). Guidelines for the production and quality control of synthetic peptide vaccines. WHO.
  • Al-Edresi, S. (2015). Emulsion. Share-Net.
  • Caspi, R. R. (2008). Rodent models of experimental autoimmune uveitis. Current protocols in immunology, Chapter 15, Unit 15.6. [Link]

  • Silver, P. B., Rizzo, L. V., Chan, C. C., Donoso, L. A., Wiggert, B., & Caspi, R. R. (1999). B10.RIII, but not B10.A mice, develop EAU and Th1 responses to IRBP without pertussis treatment. Investigative ophthalmology & visual science, 40(11), 2643–2649. [Link]

  • Perico-Franco, L. S., et al. (2025). Synthetic peptides quality control and assurance.
  • Kuffova, L., & Forrester, J. V. (2015). The critical points in induction of experimental autoimmune uveitis. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 159(1), 19-25. [Link]

  • Jiang, G., et al. (2018).
  • Pharmlabs. (n.d.).
  • Awodele, O., et al. (2012). Susceptibility of mice strains to oxidative stress and neurotransmitter activity induced by Plasmodium berghei. Drug and chemical toxicology, 35(4), 384-389. [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Uveitis Model.
  • Otu, A. A., et al. (2014). Optimising Mycobacterium tuberculosis detection in resource limited settings. BMJ open, 4(3), e004169. [Link]

  • U.S. Food and Drug Administration. (2021).
  • Liyanage, S. E., et al. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. International Journal of Molecular Sciences, 24(14), 11623. [Link]

  • Hooke Laboratories. (n.d.).
  • Chen, Y., et al. (2025). Optimization of decision thresholds for Mycobacterium tuberculosis can effectively improve the performance of mNGS in tuberculosis diagnosis. Frontiers in Cellular and Infection Microbiology, 15, 1646194. [Link]

  • Otu, A. A., et al. (2014). Optimising Mycobacterium tuberculosis detection in resource limited settings. BMJ Open, 4(3), e004169. [Link]

  • Schepers, M., et al. (2020). An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice. Journal of Neuroscience Methods, 346, 108922. [Link]

  • Del B. Gray, et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. The AAPS Journal, 25(2), 32. [Link]

  • Sonner, J. M., et al. (2023). Anesthetic Sensitivity of Mouse C57BL/6 Substrains to Isoflurane. Journal of the American Association for Laboratory Animal Science, 62(3), 224-228. [Link]

  • Del B. Gray, et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. USP.
  • Hinderliter, A. C., & Blednov, Y. A. (2020). Inbred Substrain Differences Influence Neuroimmune Response and Drinking Behavior. Alcoholism, clinical and experimental research, 44(9), 1794-1804. [Link]

  • Gaur, V., et al. (2024). Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis. International Journal of Molecular Sciences, 25(11), 5991. [Link]

  • Nowacka, M. M., & Borczyk, M. (2020). C57BL/6N mice show a sub-strain specific resistance to the psychotomimetic effects of ketamine. Behavioural Brain Research, 381, 112461. [Link]

  • Chen, Y., et al. (2025). Optimization of decision thresholds for Mycobacterium tuberculosis can effectively improve the performance of mNGS in tuberculosis diagnosis. Frontiers in Cellular and Infection Microbiology, 15. [Link]

Sources

Troubleshooting

Technical Support Center: IRBP &amp; CFA Emulsification for EAU Induction

Status: Operational | Role: Senior Application Scientist | Topic: Emulsion Stability & Optimization Welcome to the Technical Support Center You have reached the advanced troubleshooting hub for Experimental Autoimmune Uv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Topic: Emulsion Stability & Optimization

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for Experimental Autoimmune Uveitis (EAU) induction. If you are experiencing variability in disease onset, low incidence rates, or physical issues with your antigen preparation, the root cause is frequently the emulsion quality .

The induction of EAU using Interphotoreceptor Retinoid-Binding Protein (IRBP) peptides (e.g., IRBP


 for C57BL/6 or IRBP

for B10.RIII) relies on a stable Water-in-Oil (W/O) emulsion. This depot effect is critical for the slow release of antigen required to break immune tolerance.

Module 1: The Physics of Stability

Before troubleshooting, understand the system. You are forcing a hydrophilic peptide solution (Water Phase) into a hydrophobic mineral oil containing mycobacteria (Oil Phase).

  • The Goal: A kinetic trap where microscopic water droplets containing the peptide are suspended within a continuous oil phase.

  • The Failure Mode: Phase inversion or coalescence. If the water droplets merge, the emulsion "breaks," releasing the antigen too quickly (causing anaphylaxis or tolerance) or not at all.

  • The Critical Variable: Shear stress. You must apply enough energy to fracture the water phase into uniform micron-sized droplets without denaturing the peptide.

Module 2: The Gold Standard Protocol (Double-Syringe Extrusion)

Recommended for batches < 5 mL.[1] For larger batches, see "Alternative Methods" in the FAQ.

Required Materials
  • Glass Luer-Lock Syringes (1 mL or 2 mL). Do not use plastic; CFA oil causes rubber plungers to swell and seize.

  • Luer-Lock Connector (Metal or rigid polypropylene).

  • IRBP Peptide (dissolved in PBS/media).[2]

  • Complete Freund’s Adjuvant (CFA) containing M. tuberculosis H37Ra.[2]

Step-by-Step Workflow
  • Prepare the Phases:

    • Dissolve IRBP peptide in sterile PBS. (Target conc: usually 2x the final desired dose).

    • Vortex the CFA bottle vigorously to resuspend the Mycobacterium.

  • Load the Syringes:

    • Draw the Peptide Solution into Syringe A.

    • Draw an equal volume (1:1 ratio) of CFA into Syringe B.

    • Tip: Ensure no air bubbles exist.[3] Air is compressible and dampens the shear force.

  • Connect and Extrude:

    • Connect Syringe A and B via the Luer connector.

    • Slow Mix (1 min): Gently push plungers back and forth to combine phases.

    • Rapid Extrusion (10-15 mins): Push the plungers vigorously. Rate should be roughly 1-2 strokes per second.

    • Auditory Check: You should eventually hear a "clicking" or "snapping" sound. This indicates high viscosity and vacuum formation—a good sign.

  • Thermal Management:

    • Friction generates heat. Every 2-3 minutes, pause and wrap the syringes in an ice pack for 30 seconds. Do not freeze.

Visual Workflow: Syringe Extrusion Logic

EmulsificationWorkflow Start Start Process LoadSyringes Load Syringes (Glass Only) 1:1 Ratio (Peptide:CFA) Start->LoadSyringes Connect Connect via Luer-Lock LoadSyringes->Connect SlowMix Slow Mix (1 min) Combine Phases Connect->SlowMix FastMix Rapid Extrusion (10-15 mins) SlowMix->FastMix CheckSound Clicking/Snapping Sound? FastMix->CheckSound Cooling Pause & Cool on Ice (Prevent Denaturation) CheckSound->Cooling No (Too thin) ViscosityCheck Viscosity Check (Holds shape?) CheckSound->ViscosityCheck Yes Cooling->FastMix ViscosityCheck->FastMix Too Runny DropTest Proceed to Drop Test ViscosityCheck->DropTest Thick Paste

Caption: Logic flow for the double-syringe extrusion method, emphasizing the feedback loop of auditory checks and cooling steps.

Module 3: Validation (The Drop Test)

Never inject an emulsion without validating it. The "Drop Test" is the industry standard for rapid quality control.

The Procedure:

  • Fill a beaker with cold water (or PBS).

  • Eject a small drop (10-20 µL) of your emulsion onto the water surface.

  • Observe for 2 minutes.

Interpretation Matrix
ObservationResultDiagnosisAction
Drop remains a tight, white sphere. PASS Stable W/O Emulsion.Proceed to injection.[1][3]
Drop spreads slightly but holds edges. MARGINAL Weak Emulsion.Extrude for 5 more minutes.
Drop disperses into a milky cloud. FAIL Phase Inversion (O/W) or Broken.Do not inject. Restart or re-emulsify vigorously.
Visual Logic: The Drop Test

DropTest Test Drop Emulsion on Water Result1 Drop Disperses/Clouds Test->Result1 Result2 Drop Stays Intact Test->Result2 Action1 FAIL: Oil-in-Water (Antigen leaks immediately) Result1->Action1 Action2 PASS: Water-in-Oil (Sustained Release) Result2->Action2

Caption: Decision tree for interpreting the water drop test results.

Module 4: Troubleshooting Dashboard (FAQ)

Q1: My emulsion is too runny (low viscosity). Why?

Diagnosis:

  • Insufficient Mixing Time: 5 minutes is rarely enough. Aim for 10-15 minutes of vigorous extrusion.

  • Incorrect Surfactant Ratio: CFA relies on Mannide Monooleate as the surfactant. If you diluted the CFA with extra oil or PBS beyond 1:1, the surfactant concentration may be too low to stabilize the interface.

  • Temperature: If the mixture is too warm, oil viscosity drops.[4] If too cold (frozen), the surfactant kinetics slow down. Keep it "cool" (4°C), not frozen.

Q2: Can I use plastic syringes?

Critical Warning: No. Standard plastic syringes use rubber-tipped plungers. The mineral oil in CFA causes this rubber to swell rapidly.

  • Result: The plunger seizes, requiring immense force to move. This often leads to the syringe Luer tip snapping off, spraying the biohazard (Mycobacteria + Antigen) everywhere.

  • Solution: Use glass syringes (e.g., Hamilton or standard glass Luer) which have no rubber gaskets.

Q3: The emulsion separates after sitting for 1 hour.

Diagnosis: The emulsion was likely "coarse" rather than "fine."

  • Fix: Re-emulsify immediately before injection.

  • Prevention: Add a sonication step.[2] After syringe extrusion, sonicate the emulsion for 30 seconds (on ice). This reduces droplet size further, increasing stability (Caspi et al.).

Q4: My peptide is precipitating when I add it to the syringe.

Diagnosis: Solubility shock.

  • IRBP peptides can be hydrophobic. If dissolved in a buffer with the wrong pH or high salt, they may crash out when they hit the interface.

  • Fix: Ensure the peptide is fully soluble in the aqueous phase (PBS or water) before mixing. For hydrophobic peptides, a small amount of DMSO in the aqueous phase is permissible (check specific protocol limits).

Q5: Comparison of Mixing Methods
FeatureSyringe ExtrusionHomogenizer/SonicationVortexing
Stability High (Gold Standard)Very HighLow (Not Recommended)
Sample Loss Low (contained in syringe)High (sticks to probe/vessel)Low
Scalability Poor (>5mL is hard)Good (Large batches)Good
Risk Repetitive Strain InjuryHeat generation (denaturation)Inconsistent emulsion

References

  • Caspi, R. R. (2003). Experimental Autoimmune Uveoretinitis in the Rat and Mouse. Current Protocols in Immunology. Link

  • Agarwal, R. K., & Caspi, R. R. (2004). Rodent models of experimental autoimmune uveitis. Methods in Molecular Medicine. Link

  • National Eye Institute (NIH). (n.d.).[5] Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models. Link

  • JoVE Science Education Database. (2022). Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. Link

Sources

Optimization

factors affecting the severity of experimental autoimmune uveitis

Status: Operational Operator: Senior Application Scientist Ticket: Factors Affecting Severity & Troubleshooting Audience: Research Scientists & Drug Discovery Teams Knowledge Base: Model Selection & Critical Variables We...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket: Factors Affecting Severity & Troubleshooting Audience: Research Scientists & Drug Discovery Teams

Knowledge Base: Model Selection & Critical Variables

Welcome to the EAU Technical Support Center. Unlike robust infectious models, EAU is a delicate autoimmune system highly sensitive to environmental and genetic inputs.

The most common support ticket we receive involves mismatched variables . You cannot swap reagents between mouse strains. The severity of your phenotype depends on the precise alignment of the Host Genotype , Antigen Specificity , and Adjuvant Strength .

Comparative Model Specifications

Use this table to validate your experimental design before proceeding.

FeatureC57BL/6 Mouse B10.RIII Mouse Lewis Rat
Disease Phenotype Chronic/Recurrent Acute/Monophasic Acute/Self-limiting
Severity Moderate (Score 1.0–2.5)Severe (Score 3.0–4.0)Severe (Pan-uveitis)
Primary Antigen hIRBP 1-20 hIRBP 161-180 S-Ag or IRBP (Whole)
Peptide Sequence GPTHLFQPSLVLDMAKVLLDSGIPYIISYLHPGNTILHVDN/A (Whole protein common)
Pertussis Toxin (PTX) REQUIRED (Breaks tolerance)Not always required (but enhances)Generally not required
Dominant Pathway Th1 & Th17Th17 dominantTh1 dominant
Best Application Genetic knockouts, chronic drug dosingRapid drug screening, cytokine stormsHistorical comparisons

Critical Note: Do not use the SGIPY... (161-180) peptide on C57BL/6 mice.[1] They lack the specific MHC Class II (I-A^r) restriction to present it effectively [1][2].

Mechanism of Action (System Schematics)

To troubleshoot severity issues, you must visualize the "failure points" in the pathogenic cascade. EAU severity is a product of Peripheral Priming (Lymph node) and Target Organ Access (Eye).

Pathogenic Signaling Pathway

The following diagram illustrates the sequential checkpoints required for severe disease onset.

EAU_Pathogenesis Antigen Antigen (IRBP) + CFA DC Dendritic Cell Activation Antigen->DC Subcutaneous Injection TCell Th1/Th17 Polarization DC->TCell Lymph Node Priming BRB Blood-Retina Barrier (BRB) Breakdown TCell->BRB Circulation PTX Pertussis Toxin (Systemic) PTX->BRB Increases Permeability Infiltration Retinal Infiltration (Granulomas) BRB->Infiltration Effector Entry Microbiome Gut Microbiome (Th17 Threshold) Microbiome->TCell Modulates Activation

Figure 1: The EAU induction cascade.[2] Note that Pertussis Toxin (PTX) acts as the "gatekey" for the Blood-Retina Barrier (BRB) in resistant strains like C57BL/6.

Standard Operating Procedures (SOP)

Protocol: High-Severity Induction in C57BL/6

Standardized to minimize batch-to-batch variation.

Phase 1: The Emulsion (The most common failure point)

The emulsion acts as a depot for slow antigen release. If it is too loose, the antigen disperses rapidly, leading to tolerance rather than immunity.

  • Reagents:

    • Human IRBP 1-20 peptide.[1][3]

    • Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis strain H37Ra to a final concentration of 2.5 mg/mL [3].

  • Technique:

    • Mix Antigen (aqueous) and CFA (oil) at a 1:1 ratio.

    • The Drop Test: Eject a drop of emulsion onto the surface of a beaker of water. It must remain a solid, floating sphere. If it disperses or flattens, do not inject. Re-emulsify.

Phase 2: Administration
  • Day 0: Inject 100 µL of emulsion subcutaneously (s.c.) distributed over two sites (base of tail and flank).

  • Day 0: Inject 0.5 - 1.0 µg Pertussis Toxin (PTX) intraperitoneally (i.p.).

  • Day 2: Repeat PTX injection (critical for C57BL/6 severity) [1][4].

Troubleshooting & FAQs

Diagnostic Flowchart

Follow this logic path if your disease scores are lower than expected.

Troubleshooting_Logic Start Issue: Low/No Disease Severity CheckStrain Check Mouse Strain vs Peptide Start->CheckStrain CheckEmulsion Did Emulsion Pass Drop Test? CheckStrain->CheckEmulsion Match Action1 Mismatch: Switch Peptide (See Table 1) CheckStrain->Action1 Mismatch CheckPTX Check PTX Activity/Dose CheckEmulsion->CheckPTX Passed Action2 Fix: Re-emulsify until stiff CheckEmulsion->Action2 Failed CheckEnv Check Housing Conditions CheckPTX->CheckEnv Active Action3 Fix: Use fresh PTX (0.5-1ug) CheckPTX->Action3 Inactive Action4 Fix: Verify SPF status & Temp CheckEnv->Action4

Figure 2: Step-by-step diagnostic logic for resolving low disease severity in EAU models.

Frequently Asked Questions

Q: My C57BL/6 mice show no retinal damage, but the lymph nodes are enlarged. Why? A: This indicates successful peripheral priming but failed target organ access . The T-cells are activated but cannot breach the Blood-Retina Barrier (BRB).

  • Root Cause: Inactive or insufficient Pertussis Toxin (PTX). PTX is unstable; avoid repeated freeze-thaw cycles.

  • Solution: Use fresh PTX. Ensure the Day 2 injection was not missed.

Q: Why is the disease severity inconsistent within the same cage? A: This is often linked to the Microbiome .

  • Mechanism: Gut commensals regulate the Th17/Treg balance. Variations in "coprophagy" (eating feces) or stress can alter individual susceptibility [5].

  • Solution: Mix bedding between cages prior to the experiment to normalize the microbiome. Ensure mice are not on acidified water unless necessary, as this alters gut flora and T1D/EAU susceptibility [6].

Q: Can I use the B10.RIII peptide (161-180) in C57BL/6 mice to induce milder disease? A: No. It will likely induce no disease.

  • Reasoning: MHC restriction is absolute. C57BL/6 (H-2b) cannot present the 161-180 epitope effectively. You must use the 1-20 epitope for C57BL/6 [2].

Q: Does housing temperature affect severity? A: Yes.

  • Data: Mice housed at higher temperatures (e.g., 30°C) exhibit significantly more severe EAU compared to standard 22°C housing.

  • Mechanism: Heat stress elevates Th1 and Th17 responses and increases neutrophil extracellular traps (NETs) [7].

  • Recommendation: Strictly monitor vivarium temperature consistency.

References

  • Agarwal, R. K., et al. (2012). Simple and rapid induction of experimental autoimmune uveitis (EAU) in C57BL/6 mice.Methods in Molecular Biology .

  • Caspi, R. R. (2003).[4] Experimental autoimmune uveoretinitis in the rat and mouse.[4][5]Current Protocols in Immunology .

  • Silver, P. B., et al. (1995). Identification of a major pathogenic epitope in the human IRBP molecule recognized by mice of the H-2r haplotype.[1]Investigative Ophthalmology & Visual Science .

  • Scanlon, K., et al. (2019).[6][7] Association of Pertussis Toxin with Severe Pertussis Disease.[7][8]Toxins .[7][8][9][10]

  • Horai, R., & Caspi, R. R. (2011). Microbiome and Autoimmune Uveitis.Frontiers in Immunology .

  • Wolf, K. J., et al. (2014). Consumption of acidic water alters the gut microbiome and decreases the risk of diabetes in NOD mice.[11]Journal of Histochemistry & Cytochemistry .

  • Tang, X., et al. (2022). High Ambient Temperature Aggravates Experimental Autoimmune Uveitis Symptoms.[12]Frontiers in Immunology .

Sources

Troubleshooting

Technical Support Center: Refining Histological Scoring of Uveitis Severity

Welcome to the technical support center for the histological scoring of uveitis severity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the histological scoring of uveitis severity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining accurate and reproducible histological data. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the causality behind experimental choices, ensuring a self-validating system for your research.

Frequently Asked Questions (FAQs)

Q1: What are the standard histological scoring systems for Experimental Autoimmune Uveitis (EAU), and how do I choose the right one?

A1: The choice of a scoring system for Experimental Autoimmune Uveitis (EAU) depends on the specific research question and the model used. A commonly adopted semi-quantitative system grades the severity of inflammation on a scale of 0 (no disease) to 4 (maximum disease) based on the number and extent of inflammatory lesions, cellular infiltrates, and structural damage to the retina.[1]

Here's a breakdown of key considerations:

  • For routine screening of therapeutic efficacy: A simplified scoring system focusing on inflammatory cell infiltration in the vitreous, retina, and choroid might be sufficient.

  • For detailed mechanistic studies: A more comprehensive system that also evaluates structural damage, such as retinal folding, granuloma formation, and photoreceptor damage, is recommended.[1][2]

  • For chronic models: It's crucial to include scoring of chorioretinal scarring and retinal atrophy.[3][4]

It is essential to maintain consistency in the scoring methodology across a study and to have at least two independent, blinded observers to score the slides to minimize bias.[5]

Q2: My H&E stained eye sections show retinal detachment. Is this a feature of severe uveitis or an artifact?

A2: This is a critical question, and the answer can be both. Retinal detachment can be a genuine pathological feature in severe EAU. However, it is also a very common artifact resulting from improper tissue handling and processing.

Here’s how to differentiate and troubleshoot:

  • Pathological Detachment: In true pathological detachment, you will often see evidence of subretinal inflammatory cells, proteinaceous exudate, or hemorrhage in the space between the photoreceptor layer and the retinal pigment epithelium (RPE).

  • Artifactual Detachment: This is more common and often occurs during enucleation, fixation, or processing. To minimize this, handle the eye tissue gently. A recommended fixation protocol is to first place the eye in 4% glutaraldehyde for at least 15 minutes to stabilize the retina, followed by transfer to 10% formaldehyde for at least 24 hours.[1]

Q3: I'm observing inconsistent staining in my immunohistochemistry (IHC) for immune cell markers. What could be the cause?

A3: Inconsistent IHC staining in eye sections is a frequent challenge. The eye is a complex organ with different tissue types that can behave differently during staining. Here are some common causes and solutions:

  • Poor Fixation: Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology and loss of antigens.[6] It's crucial to optimize your fixation protocol for the specific antigen you are targeting.

  • Inadequate Antibody Penetration: The dense nature of some ocular tissues can hinder antibody penetration. Ensure your section thickness is appropriate, typically 3-4 µm for paraffin sections.[1] Using an antigen retrieval step can also improve antibody access to epitopes.

  • Tissue Adhesion Problems: Sections sticking to the microtome blade or slide can cause damage and uneven staining.[7] Ensure your microtome blade is sharp and clean, and use charged slides to promote tissue adhesion.

For detailed protocols on wholemount IHC of the uveal tract, which can offer advantages over conventional sectioning, refer to specialized guides.[8]

Q4: How can I reduce inter-observer variability in histological scoring?

A4: Subjectivity is a major challenge in histological scoring.[5][9] To enhance reproducibility:

  • Develop a Detailed Scoring Guide: Create a clear, image-based guide for your specific study that defines each score for each parameter. This should be used to train all scorers.

  • Blinded Scoring: Scorers should always be blinded to the experimental groups.

  • Independent Scoring and Consensus: Have at least two independent scorers grade the slides. In case of discrepancies, a third expert can be consulted, or a consensus meeting can be held to resolve the differences.

  • Digital Pathology and AI: Where possible, leverage digital pathology platforms for automated, quantitative analysis of cell infiltration or structural changes.[10][11] This can significantly reduce subjectivity.

Troubleshooting Guides

Guide 1: Common Artifacts in Eye Histology and Their Solutions

This guide addresses common artifacts encountered during the preparation of eye tissue for histological analysis.[12][13]

ArtifactAppearanceCommon Cause(s)Prevention and Correction
Retinal Folds The retina appears folded or wrinkled.- Improper handling during dissection.- Too rapid dehydration during processing.- Handle the eye globe with extreme care.- Use a graded series of ethanol for dehydration to avoid rapid changes in tissue volume.
"Corn-flake" Artifact Dark, refractile nuclei lacking detail.- Allowing the slide to dry before coverslipping.- Keep the slide moist throughout the staining and mounting process. If it occurs, remove the coverslip with xylene, rehydrate, and remount.[13]
Air Bubbles Round, clear spaces under the coverslip.- Mounting medium is too thin.- Improper coverslipping technique.- Use a mounting medium of appropriate viscosity.- Lower the coverslip at an angle to allow air to escape.[13]
Formalin Pigment Brown/black extracellular pigment deposits.- Fixation in unbuffered formalin.- Use buffered formalin.- The pigment can be removed by treating sections with alcoholic picric acid or ammonium hydroxide.
Guide 2: Optimizing Immunohistochemistry in Ocular Tissues

This guide provides a systematic approach to troubleshooting common IHC issues in the eye.

IHC Troubleshooting Workflow Start Start: Inconsistent IHC Staining CheckFixation 1. Review Fixation Protocol Start->CheckFixation CheckSectioning 2. Evaluate Section Quality CheckFixation->CheckSectioning Fixation OK Overfixed Issue: Over-fixation (Epitope Masking) CheckFixation->Overfixed Weak/No Signal Underfixed Issue: Under-fixation (Poor Morphology) CheckFixation->Underfixed Poor Morphology CheckStaining 3. Optimize Staining Protocol CheckSectioning->CheckStaining Sections OK ThickSections Issue: Sections too Thick (Poor Penetration) CheckSectioning->ThickSections Weak Signal in Center DamagedSections Issue: Folds/Tears (Uneven Staining) CheckSectioning->DamagedSections Uneven Staining Success Consistent, Specific Staining CheckStaining->Success Staining OK AntibodyIssue Issue: Antibody Concentration (Weak/High Background) CheckStaining->AntibodyIssue Weak or High Background BlockingIssue Issue: Inadequate Blocking (High Background) CheckStaining->BlockingIssue High Background OptimizeAR Solution: Optimize Antigen Retrieval (Heat, Enzymes) Overfixed->OptimizeAR AdjustFixTime Solution: Adjust Fixation Time/ Reagent Underfixed->AdjustFixTime AdjustThickness Solution: Adjust Microtome Settings (Aim for 3-4 µm) ThickSections->AdjustThickness ImproveTechnique Solution: Refine Sectioning and Mounting Technique DamagedSections->ImproveTechnique TitrateAntibody Solution: Titrate Primary Antibody AntibodyIssue->TitrateAntibody OptimizeBlocking Solution: Optimize Blocking Step (Serum, Time) BlockingIssue->OptimizeBlocking OptimizeAR->CheckStaining AdjustFixTime->Start AdjustThickness->Start ImproveTechnique->Start TitrateAntibody->CheckStaining OptimizeBlocking->CheckStaining

Caption: Troubleshooting workflow for immunohistochemistry in ocular tissues.

Experimental Protocols

Protocol 1: Standard Histological Processing of Mouse Eyes for EAU Scoring

This protocol is optimized to preserve the delicate structures of the mouse eye for accurate histological assessment of uveitis.

Materials:

  • 4% Glutaraldehyde in 0.1 M phosphate buffer (PB)

  • 10% Neutral Buffered Formalin (NBF)

  • Graded ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Charged microscope slides

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Enucleation: Carefully enucleate the mouse eye, minimizing trauma to the globe.

  • Initial Fixation: Immediately immerse the eye in 4% glutaraldehyde for 15-30 minutes at room temperature. This step is crucial for preventing retinal detachment.[1]

  • Secondary Fixation: Transfer the eye to 10% NBF and fix for at least 24 hours at 4°C.

  • Processing: a. Dehydrate the tissue through a graded series of ethanol. b. Clear the tissue in xylene. c. Infiltrate and embed the tissue in paraffin wax.

  • Sectioning: Section the paraffin-embedded tissue at 3-4 µm thickness.[1] Collect serial sections through the pupillary-optic nerve plane.

  • Staining: Perform standard H&E staining.

  • Scoring: Score the sections according to a pre-defined grading system (see Table 1) in a blinded manner.

Table 1: Example of a Histological Scoring System for EAU in Mice

This table provides a widely used semi-quantitative scoring system.

ScoreDescription of Pathological Changes
0 No inflammatory cells or structural damage.
0.5 (Trace) A few infiltrating cells in the ciliary body, choroid, or retina.
1 Mild infiltration of inflammatory cells, with small perivascular cuffs. Minimal retinal damage.
2 Moderate infiltration of inflammatory cells, with distinct perivascular cuffs and some retinal folding or small granulomas.
3 Severe inflammation with extensive cellular infiltration, retinal detachment, and significant structural damage.
4 Complete destruction of the retinal architecture, with extensive inflammatory cell infiltration and photoreceptor damage.

This scoring system is adapted from various sources and should be tailored to the specific experimental model.[1]

Visualization of Uveitis Pathogenesis

The following diagram illustrates the key cellular events in the pathogenesis of EAU, providing context for the histological findings.

EAU Pathogenesis cluster_periphery Periphery (Lymph Node) cluster_eye Eye (Immune-Privileged Site) APC Antigen Presenting Cell (APC) presents retinal antigen NaiveT Naive T Cell APC->NaiveT Antigen Presentation ActivatedT Activated Effector T Cell (Th1/Th17) NaiveT->ActivatedT Activation & Differentiation BloodVessel Blood-Retinal Barrier ActivatedT->BloodVessel Circulation Infiltration T-Cell Infiltration BloodVessel->Infiltration Breaching of Barrier Recruitment Recruitment of other inflammatory cells Infiltration->Recruitment Damage Tissue Damage: - Vasculitis - Retinal Folds - Photoreceptor Loss Recruitment->Damage

Caption: Simplified pathway of EAU pathogenesis.

References

  • Agarwal, R. K., et al. (2013). Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. Journal of Visualized Experiments, (71), e4323. [Link]

  • Copland, D. A., et al. (2022). Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. Journal of Visualized Experiments, (179), e61832. [Link]

  • Xu, H., et al. (2008). A clinical grading system for retinal inflammation in the chronic model of experimental autoimmune uveoretinitis using digital fundus images. Experimental Eye Research, 87(4), 319-326. [Link]

  • Jabs, D. A., et al. (2005). Standardization of uveitis nomenclature for reporting clinical data. Results of the First International Workshop. American Journal of Ophthalmology, 140(3), 509-516. [Link]

  • Lee, E. S., et al. (2021). Mouse Models of Experimental Autoimmune Uveitis: Comparative Analysis of Adjuvant-induced vs Spontaneous Models of Uveitis. Current Eye Research, 46(3), 321-331. [Link]

  • Donati, V., et al. (2023). Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. Biomedicines, 11(7), 2022. [Link]

  • Taylor, S. R. (2016). Grading of ocular inflammation in uveitis: an overview. Eye News. [Link]

  • Sorkhabi, R., et al. (2023). Diagnosis, Classification, and Assessment of the Underlying Etiology of Uveitis by Artificial Intelligence: A Systematic Review. Journal of Clinical Medicine, 12(11), 3768. [Link]

  • Rao, N. A. (1990). The role of histopathology in the diagnosis and management of uveitis. International Ophthalmology, 14(5-6), 309-316. [Link]

  • McMenamin, P. G. (2002). Optimal Methods for Preparation and Immunostaining of Iris, Ciliary Body, and Choroidal Wholemounts. Investigative Ophthalmology & Visual Science, 43(11), 3455-3462. [Link]

  • Singh, R. B., et al. (2018). A review of artifacts in histopathology. Journal of Oral and Maxillofacial Pathology, 22(2), 225-231. [Link]

  • Marc, R. E. (2014). Fixation Strategies For Retinal Immunohistochemistry. Methods in Molecular Biology, 1180, 1-16. [Link]

  • National Society for Histotechnology. (2024). Troubleshooting Fixation in Histology Pt 2. [Link]

  • Wang, Y., et al. (2019). Preparation of Mouse Retinal Cryo-sections for Immunohistochemistry. Journal of Visualized Experiments, (149), e59811. [Link]

Sources

Reference Data & Comparative Studies

Validation

cross-reactivity of T-cells activated by IRBP 161-180

Topic: Comparative Guide: IRBP 161-180 Immunogenicity and T-Cell Cross-Reactivity in EAU Models Executive Summary: The Immunodominant Standard The peptide IRBP 161-180 (Sequence: SGIPYIISYLHPGNTILHVD) represents the gold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: IRBP 161-180 Immunogenicity and T-Cell Cross-Reactivity in EAU Models

Executive Summary: The Immunodominant Standard

The peptide IRBP 161-180 (Sequence: SGIPYIISYLHPGNTILHVD) represents the gold-standard immunogen for inducing Experimental Autoimmune Uveitis (EAU) in B10.RIII mice .[1] Unlike other retinal antigens that require complex adoptive transfer or viral vectors, IRBP 161-180 mimics the spontaneous pathogenesis of human posterior uveitis through a robust, self-validating autoimmune response.

This guide compares the performance of IRBP 161-180 against alternative epitopes (e.g., IRBP 1-20) and analyzes its cross-reactivity profile with microbial mimics, a critical factor in investigating the "molecular mimicry" etiology of autoimmune disease.

Comparative Analysis: IRBP 161-180 vs. Alternatives

Epitope Performance by Mouse Haplotype

Selecting the correct peptide-strain combination is the single most critical factor in EAU modeling. Mismatched pairings result in "immune silence" or non-pathogenic tolerance.

FeatureIRBP 161-180 (Target Product)IRBP 1-20 (Alternative)IRBP 171-190
Sequence SGIPYIISYLHPGNTILHVDGPTHLFQPSLVLDMAKVLLDHPGNTILHVDTIYNRPSNTT
Primary Host B10.RIII (H-2ʳ)C57BL/6 (H-2ᵇ)B10.RIII (H-2ʳ)
Pathogenicity Severe/Fulminant. Rapid onset (Day 9-11). extensive retinal destruction.[1][2]Chronic/Moderate. Slower onset (Day 14-21). Focal lesions, vasculitis.[1]Mild/Low. Often requires higher adjuvant load.
Pertussis Toxin Not strictly required (but enhances).Mandatory. Essential to break BBB/tolerance.Mandatory.
Mechanism Th17/Th1 Dominant. High IL-17A/IFN-γ secretion.Th1 Dominant. Slower progression allows Treg modulation.Weak Th1/Th17 response.
Use Case Rapid drug screening; severe inflammation models.Long-term chronic studies; knockout mouse availability.Epitope spreading studies.[3]

Critical Insight: Do not use IRBP 161-180 in C57BL/6 mice for disease induction. While it may induce a weak immune response, it fails to breach the blood-retina barrier (BRB) effectively compared to IRBP 1-20. Conversely, IRBP 1-20 is ineffective in B10.RIII mice due to MHC Class II (I-Aʳ) restriction incompatibility.

Cross-Reactivity and Molecular Mimicry

IRBP 161-180 is frequently used to study how environmental triggers (microbiome) activate autoreactive T-cells.

  • Positive Cross-Reactivity (Pathogenic Mimics):

    • Stenotrophomonas maltophilia: The peptide antigen SteTDR shares sequence homology with IRBP 161-180.[4] T-cells primed with SteTDR can cross-react with native IRBP, exacerbating uveitis severity.

    • Mycobacterium leprae Hsp65: While not a direct sequence homolog, Hsp65 acts as a "bystander" activator. Co-administration aggravates IRBP 161-180 induced EAU by skewing the response toward a high-pathogenicity Th17 phenotype.

  • Negative Cross-Reactivity (The "Turicibacter" Nuance):

    • Despite bioinformatics predicting homology between Turicibacter sp. peptides and IRBP 161-180, experimental data (R161H mouse models) showed no T-cell proliferation . This highlights that in silico homology does not guarantee in vivo immunogenicity; functional validation (proliferation assay) is mandatory.

Mechanistic Visualization

The following diagram illustrates the "Gut-Retina Axis" mechanism, where commensal microbial mimics (like SteTDR) prime T-cells in the gut, which then migrate to the eye to recognize IRBP 161-180.

G cluster_gut Gut Mucosa (Induction Phase) cluster_eye Eye (Effector Phase) Microbe Microbial Mimic (e.g., Stenotrophomonas) APC_Gut Gut APC (Dendritic Cell) Microbe->APC_Gut Uptake NaiveT Naïve CD4+ T-Cell APC_Gut->NaiveT Presentation (MHC II) Th17_Gut Activated Th17 (Gut-imprinted) NaiveT->Th17_Gut Differentiation (IL-6, TGF-β) BRB Blood-Retina Barrier Th17_Gut->BRB Circulation Inflammation Uveitis (Tissue Damage) Th17_Gut->Inflammation IL-17, IFN-γ Release APC_Eye Retinal APC BRB->APC_Eye Infiltration IRBP_Self Endogenous IRBP (161-180) IRBP_Self->APC_Eye Constitutive Expression APC_Eye->Th17_Gut Re-stimulation (Cross-reactivity)

Figure 1: The Molecular Mimicry Pathway.[3] Microbial peptides sharing homology with IRBP 161-180 activate T-cells in the gut, which subsequently breach the blood-retina barrier.

Validated Experimental Protocols

Protocol: EAU Induction in B10.RIII Mice

Objective: Induce consistent, high-grade posterior uveitis.

  • Reagent Preparation:

    • Dissolve IRBP 161-180 in PBS to 2 mg/mL.

    • Emulsify 1:1 with Complete Freund’s Adjuvant (CFA) containing M. tuberculosis H37Ra (final conc. 2.5 mg/mL).[5]

    • Quality Check: Emulsion must not disperse when a drop is placed on water (water-in-oil stability).

  • Immunization (Day 0):

    • Inject 100 µL of emulsion subcutaneously (s.c.) into the base of the tail and flank (50 µg peptide total).

    • Optional but Recommended: Inject 0.5-1.0 µg Pertussis Toxin (PTX) intraperitoneally (i.p.) to synchronize disease onset.

  • Monitoring:

    • Day 7-9: Fundoscopy may show vessel dilation.

    • Day 10-14: Peak disease (retinal folds, infiltrates, hemorrhage).

Protocol: T-Cell Cross-Reactivity Assay (Proliferation)

Objective: Determine if IRBP 161-180 primed T-cells cross-react with a candidate mimic peptide.

  • Harvest (Day 14 post-immunization):

    • Collect draining lymph nodes (inguinal/iliac) from IRBP 161-180 immunized mice.[6]

    • Prepare single-cell suspension in RPMI 1640 + 10% FBS.

  • Culture Setup:

    • Plate 4 x 10⁵ cells/well in 96-well U-bottom plates.

    • Conditions (Triplicates):

      • Negative Control: Media only.

      • Positive Control: ConA (2.5 µg/mL) or IRBP 161-180 (20 µg/mL).

      • Experimental: Candidate Mimic Peptide (titrate: 5, 20, 50 µg/mL).

  • Incubation & Readout:

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Pulse with [³H]-thymidine (1 µCi/well) for the last 16 hours OR use CCK-8/BrdU assay.

    • Calculation: Stimulation Index (SI) = (Mean cpm of Antigen / Mean cpm of Media).

    • Threshold: SI > 2.5 indicates significant cross-reactivity.

Data Summary: Cytokine Signatures

T-cells activated by IRBP 161-180 exhibit a distinct cytokine profile compared to those activated by mimics or in different strains.

CytokineIRBP 161-180 (B10.RIII)IRBP 1-20 (C57BL/6)Mimic-Activated (Cross-Reactive)
IL-17A High (++++) Moderate (++)High (+++) (if pathogenic)
IFN-γ High (+++)High (++++) Variable (++)
GM-CSF Moderate (++)Moderate (++)High (+++) (compensatory in IL-17 KO)
IL-10 Low (+)Moderate (++)Low (+)

References

  • Identification of a Major Pathogenic Epitope in the Human IRBP Molecule Recognized by Mice of the H-2r Haplotype. Investigative Ophthalmology & Visual Science (IOVS). [Link] Citation for: Identification of 161-180 as the immunodominant epitope in B10.RIII.[1][7]

  • Gut microbial signatures and their functions in Behcet's uveitis and Vogt-Koyanagi-Harada disease. Bromatech / Frontiers. [Link] Citation for: Stenotrophomonas peptide (SteTDR) homology and cross-reactivity.[4]

  • Gut microbiota as a source of a surrogate antigen that triggers autoimmunity in an immune privileged site. Taylor & Francis / Gut Microbes. [Link] Citation for: R161H spontaneous model and Turicibacter negative control.

  • Administration of Mycobacterium leprae rHsp65 Aggravates Experimental Autoimmune Uveitis in Mice. PLOS ONE. [Link] Citation for: Hsp65 bystander activation and disease aggravation.

  • Regulation of Interphotoreceptor Retinoid-Binding Protein (IRBP)-Specific Th1 and Th17 Cells in Anterior Chamber-Associated Immune Deviation (ACAID). Investigative Ophthalmology & Visual Science (IOVS). [Link] Citation for: Comparison of IRBP 1-20 vs 161-180 in AC injection and tolerance.

Sources

Comparative

A Researcher's Guide to Correlating Clinical Signs and Histopathology in the IRBP-EAU Mouse Model of Autoimmune Uveitis

For researchers and drug development professionals navigating the complexities of autoimmune uveitis, the Interphotoreceptor Retinoid-Binding Protein (IRBP)-induced Experimental Autoimmune Uveitis (EAU) mouse model is an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of autoimmune uveitis, the Interphotoreceptor Retinoid-Binding Protein (IRBP)-induced Experimental Autoimmune Uveitis (EAU) mouse model is an indispensable tool. This guide provides an in-depth comparison of clinical and histological assessments in the EAU model, offering field-proven insights into experimental design, data interpretation, and the critical importance of correlating in-life observations with end-point tissue analysis. By understanding the nuances of these methodologies, researchers can enhance the translational relevance of their findings and accelerate the development of novel therapeutics for this sight-threatening condition.

The IRBP-EAU Model: A Clinically Relevant Platform for Uveitis Research

Non-infectious uveitis is a significant cause of vision loss, often with an autoimmune etiology. The EAU model, typically induced in susceptible mouse strains like the C57BL/6J, recapitulates many of the clinical and pathological features of human posterior uveitis.[1][2] The model is initiated by immunization with a uveitogenic peptide derived from IRBP, a protein involved in the visual cycle.[1][3] This triggers a T-cell mediated autoimmune response targeting the retina, leading to intraocular inflammation and tissue destruction.[2][4] The resulting pathology is characterized by infiltration of inflammatory cells, vasculitis, granuloma formation, and ultimately, photoreceptor damage.[5][6]

A robust and reproducible EAU model is the foundation for meaningful therapeutic evaluation. The induction protocol's success hinges on several key factors, including the dose of the IRBP peptide, the use of adjuvants like Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX), and the method of emulsion preparation.[7][8]

Experimental Protocol: Induction of EAU in C57BL/6J Mice

This protocol outlines a standardized method for inducing EAU, which has been shown to yield a high incidence and consistent disease course.

Materials:

  • IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the IRBP peptide in sterile PBS at a concentration of 2 mg/mL.

    • In a separate sterile tube, add an equal volume of CFA.

    • Emulsify the peptide solution and CFA by sonication or extrusion until a stable, viscous emulsion is formed. A stable emulsion will not disperse when a drop is placed on a water surface.[7]

  • Immunization:

    • Administer a 200 µL subcutaneous injection of the IRBP/CFA emulsion into the flank of each mouse.

    • On the same day, administer an intraperitoneal injection of PTX (typically 1 µg per mouse).[7]

  • Monitoring:

    • Begin clinical monitoring for signs of uveitis around day 7 post-immunization. Disease onset is typically observed between days 9-15, with peak severity occurring around days 18-21.[1][9]

Visualizing the Path: From Immunization to Pathology

The progression of EAU follows a well-defined immunological and pathological cascade. Understanding this pathway is crucial for interpreting both clinical and histological findings.

EAU_Pathogenesis cluster_Induction Induction Phase cluster_Effector Effector Phase cluster_Pathology Pathological Manifestations Immunization Immunization Antigen Presentation Antigen Presentation Immunization->Antigen Presentation IRBP peptide + Adjuvants T-cell Priming T-cell Priming Antigen Presentation->T-cell Priming In draining lymph nodes T-cell Migration T-cell Migration T-cell Priming->T-cell Migration Activation of autoreactive T-cells (Th1/Th17) Blood-Retina Barrier Breakdown Blood-Retina Barrier Breakdown T-cell Migration->Blood-Retina Barrier Breakdown To the eye Inflammatory Infiltration Inflammatory Infiltration Blood-Retina Barrier Breakdown->Inflammatory Infiltration Recruitment of immune cells Clinical Signs Clinical Signs Inflammatory Infiltration->Clinical Signs Histological Changes Histological Changes Inflammatory Infiltration->Histological Changes

Caption: Pathogenic cascade of IRBP-induced EAU.

Clinical Assessment: A Window into Live Disease Progression

In-life clinical scoring provides invaluable longitudinal data on disease onset, severity, and response to therapeutic interventions. Fundus photography and, more recently, Optical Coherence Tomography (OCT) are the primary modalities for clinical assessment.[10][11][12]

Fundoscopic Examination

Fundoscopy allows for the visualization of the posterior segment of the eye, including the optic disc, retinal vessels, and the retina itself.[4] Clinical signs are typically graded on a scale of 0 to 4 for different parameters.[10][13]

Table 1: Clinical Scoring System for EAU based on Fundoscopy

ScoreOptic DiscRetinal VesselsRetinal Tissue
0 NormalNormalNormal
1 Mild inflammation of the optic discMild vasculitisMinimal inflammatory infiltrates
2 Moderate inflammation of the optic discModerate vasculitis with some cuffingMultiple small inflammatory lesions
3 Severe inflammation of the optic discSevere vasculitis with significant cuffingConfluent inflammatory lesions
4 Papilledema, optic disc atrophyOcclusive vasculitis, hemorrhagesRetinal detachment, severe tissue damage

This is a composite scoring system adapted from various sources. Researchers should establish and validate their own specific scoring criteria.

Optical Coherence Tomography (OCT)

OCT provides high-resolution, cross-sectional images of the retina, allowing for the quantitative assessment of vitreous inflammation, retinal edema, and structural changes.[14][15]

Table 2: Clinical Scoring System for EAU based on OCT

ScoreVitreous InfiltratesRetinal Layers
0 No inflammatory cellsNormal retinal architecture
1 Few scattered cellsMild retinal edema, few hyper-reflective foci (HRF)
2 Moderate number of cellsModerate retinal edema, multiple HRFs
3 Dense cellular infiltrationSevere retinal edema, granuloma formation
4 Obscured view due to dense infiltrationRetinal folds, subretinal fluid, photoreceptor loss

Adapted from a comprehensive grading system for EAU in mice.[15]

Histological Examination: The Gold Standard for Pathological Assessment

While clinical scoring provides dynamic data, histology offers a definitive, end-point assessment of the underlying pathology. It is crucial for confirming the extent of cellular infiltration, tissue damage, and structural changes that may not be fully apparent in clinical imaging.[1][6]

Experimental Protocol: Histological Processing and Scoring

Procedure:

  • Enucleation and Fixation:

    • At the desired experimental endpoint, humanely euthanize the mice.

    • Carefully enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde or Davidson's solution) for at least 24 hours.[1]

  • Processing and Sectioning:

    • Dehydrate the fixed eyes through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

    • Cut 4-5 µm thick sections through the pupillary-optic nerve axis.[1]

  • Staining:

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Scoring:

    • Examine the stained sections under a light microscope and score for the severity of inflammation and tissue damage using a standardized grading system.[1][16]

Table 3: Histological Scoring System for EAU

ScoreInfiltrationStructural Damage
0 No inflammatory cellsNormal retinal structure
0.5 (Trace) A few infiltrating cells in the ciliary body, choroid, or retinaMinimal photoreceptor damage
1 Mild to moderate, non-granulomatous inflammationMild photoreceptor damage, small retinal folds
2 Moderate inflammation with some granuloma formationModerate photoreceptor damage, multiple retinal folds
3 Moderately severe inflammation with extensive granuloma formationExtensive photoreceptor damage, retinal detachment
4 Severe inflammation with widespread granulomatous lesions and retinal detachmentComplete loss of photoreceptor layer, retinal atrophy

This scoring system is a widely accepted standard for EAU histopathology.[16]

The Correlation: Bridging the Gap Between Clinical Signs and Underlying Pathology

A strong positive correlation between clinical and histological scores is a hallmark of a well-characterized and reproducible EAU model.[5] Studies have demonstrated a significant linear relationship between the severity of clinical signs observed through fundoscopy and OCT and the extent of inflammation and tissue damage assessed by histology.[5][11]

However, it is crucial to recognize the limitations of each methodology. Clinical scoring can sometimes be subjective and may not fully capture the extent of deeper retinal or choroidal inflammation. For instance, two eyes with different pathological features might receive the same summary clinical score.[10] Conversely, histology provides a static snapshot at a single time point and does not capture the dynamic nature of the inflammatory process.

Therefore, a multi-modal approach that combines longitudinal clinical imaging with end-point histological analysis provides the most comprehensive and robust assessment of disease progression and therapeutic efficacy.

Workflow EAU Induction EAU Induction Longitudinal Clinical Monitoring Longitudinal Clinical Monitoring EAU Induction->Longitudinal Clinical Monitoring Fundoscopy Fundoscopy Longitudinal Clinical Monitoring->Fundoscopy OCT OCT Longitudinal Clinical Monitoring->OCT Endpoint Endpoint Fundoscopy->Endpoint Data Correlation Data Correlation Fundoscopy->Data Correlation OCT->Endpoint OCT->Data Correlation Histological Analysis Histological Analysis Endpoint->Histological Analysis Histological Analysis->Data Correlation Comprehensive Disease Assessment Comprehensive Disease Assessment Data Correlation->Comprehensive Disease Assessment

Caption: Integrated workflow for EAU assessment.

Conclusion: A Synergistic Approach for Robust and Translatable Research

The IRBP-EAU model is a powerful tool for investigating the pathogenesis of autoimmune uveitis and for the preclinical evaluation of novel therapies. A thorough understanding and application of both clinical and histological assessment methods are paramount for generating high-quality, reproducible data. By embracing a synergistic approach that correlates in-life clinical observations with definitive end-point pathology, researchers can gain deeper insights into the disease process, leading to more effective and targeted therapeutic strategies for patients with this debilitating condition.

References

  • Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice. PubMed Central. [Link]

  • Quantitative Assessment of Experimental Ocular Inflammatory Disease. Frontiers in Immunology. [Link]

  • Clinical and histological images of mouse EAU induced by inoculation of... ResearchGate. [Link]

  • Multimodal evaluation of an interphotoreceptor retinoid-binding protein-induced mouse model of experimental autoimmune uveitis. Communications Biology. [Link]

  • Assessment and In Vivo Scoring of Murine Experimental Autoimmune Uveoretinitis Using Optical Coherence Tomography. PLoS One. [Link]

  • Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model. Journal of Visualized Experiments. [Link]

  • Pathogenesis of experimental allergic uveitis induced by retinal rod outer segments and pigment epithelium. PubMed. [Link]

  • Understanding Autoimmune Uveitis through Animal Models The Friedenwald Lecture. Investigative Ophthalmology & Visual Science. [Link]

  • Comparison of experimental autoimmune uveoretinitis clinical and... ResearchGate. [Link]

  • Pathogenesis of innate immunity and adaptive immunity in the mouse model of experimental autoimmune uveitis. PubMed. [Link]

  • Autoimmune Uveitis Model. Charles River Laboratories. [Link]

  • Histopathology of induced and spontaneous uveitis models. A-D, Mice... ResearchGate. [Link]

  • Rodent Models of Experimental Autoimmune Uveitis. Current Protocols in Immunology. [Link]

  • Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. International Journal of Molecular Sciences. [Link]

  • Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice. MDPI. [Link]

  • Histopathological score of experimental autoimmune uveoretinitis (EAU).... ResearchGate. [Link]

  • Histopathology of murine EAU compared to uveitis in human. Shown is... ResearchGate. [Link]

  • Analysis of Regulatory B Cells in Experimental Autoimmune Uveitis. Methods in Molecular Biology. [Link]

  • Characterization of Clinical and Immune Responses in an Experimental Chronic Autoimmune Uveitis Model. The American Journal of Pathology. [Link]

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Validation

A Researcher's Guide to Cytokine Profiles in Autoimmune Uveitis Models

For researchers and drug development professionals navigating the complexities of ocular inflammation, understanding the nuanced cytokine landscapes of different autoimmune uveitis models is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of ocular inflammation, understanding the nuanced cytokine landscapes of different autoimmune uveitis models is paramount. This guide provides an in-depth comparison of the key experimental models, their distinct cytokine signatures, and the methodologies to effectively characterize them. Our focus is on providing not just protocols, but the scientific rationale to empower your experimental design and interpretation.

The Immunological Landscape of Autoimmune Uveitis

Autoimmune uveitis is a significant cause of vision loss, characterized by intraocular inflammation that is not initiated by infection.[1][2] The pathogenesis is largely T-cell driven, with a complex interplay of pro-inflammatory and regulatory cytokines orchestrating the disease process.[3][4] Animal models are indispensable tools for dissecting these mechanisms and evaluating novel therapeutic strategies.[2][4][5] Among these, Experimental Autoimmune Uveitis (EAU) and Endotoxin-Induced Uveitis (EIU) are the most widely used, each offering a unique window into different facets of the human disease.

Comparing the Dominant Models: EAU vs. EIU

The choice of animal model is a critical decision that profoundly influences the immunological questions that can be addressed. EAU and EIU differ significantly in their induction, time course, and, most importantly, their underlying cytokine profiles.

Experimental Autoimmune Uveitis (EAU)

EAU is a T-cell mediated autoimmune disease induced by immunization with retinal antigens, such as interphotoreceptor retinoid-binding protein (IRBP) or its peptides.[1][6][7] This model closely mimics the clinical and histological features of human autoimmune uveitis, including the infiltration of inflammatory cells into the retina, vasculitis, and photoreceptor damage.[4][7]

The cytokine profile in EAU is characterized by a dynamic interplay between T helper 1 (Th1) and T helper 17 (Th17) cells.[3] While initially considered a classic Th1-driven disease, it is now evident that both Th1 and Th17 pathways can independently or synergistically mediate EAU.[3][8]

  • Th1 Response: This pathway is characterized by the production of Interferon-gamma (IFN-γ) and is driven by Interleukin-12 (IL-12).[3] IFN-γ activates macrophages and promotes a cell-mediated inflammatory response.

  • Th17 Response: This pathway is defined by the secretion of IL-17 and is dependent on IL-23 for its development and pathogenic function.[3][8][9] IL-17 is a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the eye.

Interestingly, the specific conditions of immunization can influence the dominant T-cell response. For instance, EAU induced with IRBP in Complete Freund's Adjuvant (CFA) is often more dependent on the Th17 pathway, while models using antigen-pulsed dendritic cells may show a greater reliance on a Th1 response.[3]

Endotoxin-Induced Uveitis (EIU)

EIU is an acute, non-autoimmune model of ocular inflammation induced by the systemic or local administration of bacterial lipopolysaccharide (LPS).[10][11] This model is particularly useful for studying the innate immune response and the breakdown of the blood-ocular barrier.[10][11] The inflammation in EIU is rapid in onset and typically resolves within a few days.

The cytokine profile in EIU is dominated by pro-inflammatory cytokines produced by innate immune cells. Key cytokines include:

  • Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in acute inflammation, TNF-α promotes the expression of adhesion molecules on endothelial cells, facilitating leukocyte infiltration.

  • Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory properties, IL-6 is a key mediator of the acute phase response.[12]

  • Chemokines: A variety of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1) and IL-8, are rapidly upregulated, orchestrating the recruitment of neutrophils and monocytes to the eye.[13]

Unlike EAU, EIU is not dependent on an antigen-specific T-cell response. However, it serves as a valuable tool for investigating the initial inflammatory cascade in the eye.

Comparative Summary of Cytokine Profiles

The following table provides a comparative overview of the key cytokine characteristics of EAU and EIU models.

FeatureExperimental Autoimmune Uveitis (EAU)Endotoxin-Induced Uveitis (EIU)
Inducing Agent Retinal antigens (e.g., IRBP) in adjuvantLipopolysaccharide (LPS)
Primary Immune Response Adaptive (Antigen-specific T-cells)Innate
Key T-helper Subsets Th1 and/or Th17Not applicable
Signature Cytokines IFN-γ (Th1), IL-17 (Th17), IL-12, IL-23TNF-α, IL-6, IL-1β, Chemokines (e.g., MCP-1, IL-8)
Onset and Duration Delayed onset (days to weeks), chronic or relapsing-remittingRapid onset (hours), acute and transient
Histopathology Mononuclear cell infiltrates, granuloma formation, photoreceptor damageNeutrophil and monocyte infiltration, breakdown of blood-ocular barrier

Visualizing the Pathogenic Pathways

To better understand the molecular interactions driving these models, the following diagrams illustrate the key signaling pathways.

EAU_Pathway cluster_AntigenPresentation Antigen Presentation cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation cluster_Inflammation Ocular Inflammation APC Antigen Presenting Cell T_naive Naive T-cell APC->T_naive IRBP Th1 Th1 cell T_naive->Th1 IL-12 Th17 Th17 cell T_naive->Th17 IL-23 IL12 IL-12 IFNg IFN-γ Th1->IFNg Inflammation Uveitis IFNg->Inflammation IL23 IL-23 IL17 IL-17 Th17->IL17 IL17->Inflammation

Caption: Key cytokine pathways in Experimental Autoimmune Uveitis (EAU).

EIU_Pathway cluster_Cytokines Pro-inflammatory Cytokines cluster_Inflammation Ocular Inflammation LPS LPS Macrophage Macrophage/ Monocyte LPS->Macrophage TNFa TNF-α Macrophage->TNFa IL6 IL-6 Macrophage->IL6 Chemokines Chemokines Macrophage->Chemokines Inflammation Uveitis TNFa->Inflammation IL6->Inflammation Chemokines->Inflammation

Caption: Key cytokine pathways in Endotoxin-Induced Uveitis (EIU).

Experimental Protocols for Cytokine Profiling

Accurate and reproducible measurement of cytokines is crucial for understanding the immunopathology of uveitis. The following are detailed protocols for commonly used techniques.

Multiplex Cytokine Assay of Aqueous Humor

This method allows for the simultaneous quantification of multiple cytokines from a small sample volume, making it ideal for precious ocular fluids.[13][14][15]

Methodology:

  • Sample Collection: Carefully aspirate aqueous humor from the anterior chamber using a 30-gauge needle, avoiding contamination with blood or tissue.[14] Immediately freeze samples at -80°C until analysis.[14]

  • Assay Procedure (using a commercial multiplex bead-based assay):

    • Prepare the pre-mixed standards according to the manufacturer's instructions to generate a standard curve.

    • Thaw aqueous humor samples on ice.

    • Add 25-50 µL of undiluted aqueous humor, standards, and blanks to the wells of the filter plate.

    • Add the antibody-coupled beads to each well.

    • Incubate on a shaker for the recommended time (typically 1-2 hours) at room temperature, protected from light.

    • Wash the beads multiple times using a vacuum manifold.

    • Add the detection antibody cocktail to each well and incubate on a shaker.

    • Wash the beads again.

    • Add streptavidin-phycoerythrin (SAPE) and incubate.

    • Wash the beads a final time and resuspend in assay buffer.

    • Acquire the data on a Luminex-based instrument.

  • Data Analysis: Calculate cytokine concentrations based on the standard curve using the instrument's software.

Causality Behind Experimental Choices: The use of a multiplex assay is highly advantageous for ocular samples due to the limited volume. This approach provides a comprehensive cytokine profile from a single sample, maximizing data output while conserving precious material. Immediate freezing at -80°C is critical to prevent cytokine degradation.

Intracellular Cytokine Staining and Flow Cytometry

This powerful technique allows for the identification of cytokine-producing cells at a single-cell level, providing insights into the cellular sources of inflammation.[16][17][18]

Methodology:

  • Cell Preparation: Isolate mononuclear cells from the spleen, draining lymph nodes, or even the inflamed eyes of uveitis models.

  • In Vitro Restimulation:

    • Culture the cells for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[16]

    • For antigen-specific T-cell stimulation, add the relevant peptide (e.g., IRBP peptide).

    • For non-specific stimulation, use phorbol 12-myristate 13-acetate (PMA) and ionomycin.[19]

  • Surface Staining:

    • Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify the cell populations of interest. It is recommended to perform surface staining on live, unfixed cells.[16]

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibodies.

    • Fix the cells with a formaldehyde-based fixation buffer.

    • Permeabilize the cells using a saponin-based permeabilization buffer. This allows the intracellular cytokine antibodies to access their targets.

  • Intracellular Staining:

    • Incubate the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-17).

  • Flow Cytometric Analysis:

    • Wash the cells and resuspend in an appropriate buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using flow cytometry software to quantify the percentage of cytokine-producing cells within specific T-cell subsets.

Causality Behind Experimental Choices: The protein transport inhibitor is essential to trap the cytokines within the cell, allowing for their detection. The fixation and permeabilization steps are critical for preserving cell morphology and allowing antibody access to intracellular targets. Staining for surface markers before fixation is often preferred as some epitopes can be altered by the fixation process.[16]

Quantitative PCR (qPCR) for Cytokine Gene Expression in the Retina

qPCR is a highly sensitive method for quantifying the gene expression of cytokines and other inflammatory mediators in ocular tissues.[7][20][21]

Methodology:

  • Tissue Collection and RNA Extraction:

    • Enucleate the eyes and dissect the retina.

    • Immediately homogenize the retinal tissue in a lysis buffer (e.g., TRIzol) to preserve RNA integrity.

    • Extract total RNA using a standard protocol or a commercial kit.

  • cDNA Synthesis:

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[20]

  • qPCR Reaction:

    • Set up the qPCR reaction with the cDNA template, TaqMan probes or SYBR Green dye, and primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, beta-actin) for normalization.[7][20]

    • A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[7][20]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene.

Causality Behind Experimental Choices: The immediate homogenization of the retina in a lysis buffer is crucial to prevent RNA degradation by ribonucleases. The use of a housekeeping gene for normalization is essential to control for variations in RNA input and reverse transcription efficiency, ensuring accurate relative quantification of gene expression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing cytokine profiles in different uveitis models.

Experimental_Workflow cluster_Models Uveitis Model Induction cluster_Sampling Sample Collection cluster_Analysis Cytokine Profile Analysis cluster_Data Data Interpretation EAU EAU Model (IRBP + Adjuvant) AqueousHumor Aqueous Humor EAU->AqueousHumor Retina Retina EAU->Retina LymphoidTissues Spleen/Lymph Nodes EAU->LymphoidTissues EIU EIU Model (LPS) EIU->AqueousHumor EIU->Retina Multiplex Multiplex Assay AqueousHumor->Multiplex qPCR qPCR Retina->qPCR FlowCytometry Intracellular Staining & Flow Cytometry LymphoidTissues->FlowCytometry Comparison Comparative Analysis of Cytokine Signatures Multiplex->Comparison qPCR->Comparison FlowCytometry->Comparison

Caption: A generalized workflow for comparing cytokine profiles in uveitis models.

Conclusion

The choice of an appropriate animal model is fundamental to the study of autoimmune uveitis. EAU provides a robust platform for investigating antigen-specific T-cell responses and the complex interplay of Th1 and Th17 pathways, which are highly relevant to human autoimmune uveitis. In contrast, EIU offers a valuable tool for dissecting the initial, innate inflammatory cascade. By employing a multi-pronged approach to cytokine analysis, including multiplex assays, intracellular staining, and qPCR, researchers can gain a comprehensive understanding of the immunopathological mechanisms at play. This detailed guide serves as a foundational resource for designing and executing rigorous studies aimed at unraveling the complexities of ocular inflammation and developing novel therapeutic interventions.

References

  • Arock, M., et al. (2015). Cytokines in Autoimmune Uveitis. Journal of Interferon & Cytokine Research, 35(5), 335-344. [Link]

  • Luger, D., et al. (2008). Either a Th17 or a Th1 effector response can drive autoimmunity: conditions of disease induction affect dominant effector category. The Journal of Experimental Medicine, 205(7), 1549-1557. [Link]

  • Amadi-Obi, A., et al. (2007). The Th17 and Th1 Pathways in Autoimmune Uveitis. The American Journal of Pathology, 171(6), 1877-1884. [Link]

  • Caspi, R. R. (2010). A look at autoimmunity and inflammation in the eye. The Journal of clinical investigation, 120(9), 3073-3083. [Link]

  • Rosenbaum, J. T., et al. (1980). Endotoxin-induced uveitis in rats as a model for human disease. Archives of Ophthalmology, 98(12), 2245-2251. [Link]

  • Takeuchi, M., et al. (2008). Expression Analysis of Cytokine and Chemokine Genes during the Natural Course of Murine Experimental Autoimmune Uveoretinitis. Investigative Ophthalmology & Visual Science, 49(8), 3474-3482. [Link]

  • Kerr, E. C., et al. (2008). The IL-23/IL-17 axis in Keegan, A. D. (Ed.), The Year in Immunology 2008 (pp. 76-85). The New York Academy of Sciences. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Bio-Plex™ Cytokine Assay. [Link]

  • Pfaffl, M. W. (2001). A new mathematical model for relative quantification in real-time RT-PCR. Nucleic acids research, 29(9), e45. [Link]

  • Luger, D., & Caspi, R. R. (2008). New perspectives on effector mechanisms in uveitis. Seminars in immunopathology, 30(2), 135-143. [Link]

  • London, A., et al. (2013). The innate immune system in the retina as a source of pro-inflammatory cytokines in uveitis. Journal of leukocyte biology, 93(2), 187-196. [Link]

  • de Kozak, Y., et al. (1994). Cytokine profile in the aqueous humor of rats with endotoxin-induced uveitis. Investigative ophthalmology & visual science, 35(10), 3702-3711. [Link]

  • Forrester, J. V., et al. (2018). The eye in systemic autoimmune disease. Nature Reviews Rheumatology, 14(4), 198-210. [Link]

  • Gery, I., et al. (2007). The role of T-helper 17 cells in the pathogenesis of autoimmune uveitis. International reviews of immunology, 26(5-6), 347-362. [Link]

  • Horai, R., & Caspi, R. R. (2011). Cytokines in autoimmune uveitis. Journal of interferon & cytokine research, 31(10), 733-744. [Link]

  • Prendergast, M., et al. (2012). Intracellular cytokine staining for flow cytometry. Methods in molecular biology (Clifton, N.J.), 909, 299-311. [Link]

  • Sun, D., et al. (2015). Bidirectional Effect of IFN-γ on Th17 Responses in Experimental Autoimmune Uveitis. Journal of immunology (Baltimore, Md. : 1950), 195(11), 5145-5154. [Link]

  • Takai, Y., et al. (2012). Multiplex cytokine analysis of aqueous humor in eyes with primary open-angle glaucoma, exfoliation glaucoma, and cataract. Investigative ophthalmology & visual science, 53(1), 241-247. [Link]

  • Wallace, C. A., et al. (2004). Cytokine and chemokine profiles in the aqueous humor of patients with uveitis. Investigative ophthalmology & visual science, 45(12), 4251-4259. [Link]

  • Yoshida, Y., et al. (2013). Cytokine and chemokine expression in the eye and draining lymph nodes in the early phase of experimental autoimmune uveoretinitis in mice. Experimental eye research, 113, 117-125. [Link]

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Comparative

Comparative Efficacy of Therapies in IRBP vs S-Antigen EAU

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Divergent Models, Divergent Responses In the preclinical development of ocular therapeutics,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Divergent Models, Divergent Responses

In the preclinical development of ocular therapeutics, the choice between Interphotoreceptor Retinoid-Binding Protein (IRBP) and S-Antigen (Arrestin) induced Experimental Autoimmune Uveitis (EAU) is not merely a choice of antigen—it is a choice of immunopathology.

While both models simulate human non-infectious uveitis, they exhibit distinct pathogenic mechanisms that fundamentally alter therapeutic sensitivity. This guide delineates the comparative efficacy of standard and novel therapies in these models, highlighting the critical "Rapamycin Paradox" and the phase-dependent failure of anti-TNF agents.

Mechanistic Divergence: The Biological Basis of Efficacy

To interpret therapeutic data, one must first understand the host-antigen pairing that drives the disease phenotype.

FeatureIRBP-Induced EAU S-Antigen (PDSAg) Induced EAU
Primary Host B10.RIII Mice (High susceptibility)Lewis Rats (Classic model)
Antigen IRBP peptide 161-180S-Ag peptide PDSAg
Disease Course Chronic / Relapsing Acute / Monophasic
Dominant Effector Mixed Th1 / Th17 (High IL-17 dependence)Th1 Dominant (Strong IFN-

drive)
Key Resistance Anti-TNF (Efferent Phase) Steroid (Strain-specific resistance)
The Immunological "Switch"
  • IRBP (B10.RIII): This model is characterized by a robust Th17 response. The disease is prone to relapse because it fails to induce adequate Activation-Induced Cell Death (AICD) in effector T cells, allowing memory cells to persist and reactivate.

  • S-Antigen (Lewis Rat): This model is highly susceptible to tolerance induction. Therapies that promote AICD (like Cyclosporine) can induce long-term "cure" or unresponsiveness after a single course, a phenomenon rarely seen in the aggressive B10.RIII IRBP model.

Comparative Therapeutic Efficacy

The following data synthesizes head-to-head and parallel study results. Note the divergent response to Rapamycin and Anti-TNF based on the model used.

Table 1: Therapeutic Efficacy Matrix
Therapy ClassSpecific AgentIRBP EAU (B10.RIII Mouse) S-Antigen EAU (Lewis Rat) Critical Insight
mTOR Inhibitor Rapamycin PARADOXICAL Low Dose: Exacerbates DiseaseHigh Dose: ProtectiveHIGHLY EFFECTIVE Synergistic with CsA.Prevents disease onset.The Rapamycin Paradox: Low doses enhance memory T-cell survival in IRBP EAU, worsening the phenotype.
Biologic Anti-TNF

(Etanercept/Ab)
PHASE-DEPENDENT Afferent (Day 0-7): EffectiveEfferent (Day 7+): IneffectiveMODERATE Generally effective, but less data on phase-specificity compared to mice.Anti-TNF fails to control established disease in IRBP mice due to inability to suppress primed effector T cells.
Calcineurin Inhibitor Cyclosporine A EFFECTIVE Requires continuous dosing to maintain suppression.CURATIVE (Tolerance) Can induce permanent unresponsiveness if given early.S-Ag EAU allows for "tolerance induction"; IRBP EAU typically requires chronic suppression.
JAK Inhibitor Tofacitinib EFFECTIVE Reduces Th1/Th17 expansion.HIGHLY EFFECTIVE Topical application (3x/day) reverses efferent phase inflammation.Unlike Anti-TNF, JAK inhibitors successfully treat established (efferent) disease in S-Ag models.
Biologic Anti-IL-17 HIGHLY EFFECTIVE Blocks the dominant pathogenic axis in B10.RIII.EFFECTIVE Reduces severity, but disease is less IL-17 dependent than IRBP model.IRBP EAU is the superior model for testing Th17-targeted therapies.
Steroid Dexamethasone EFFECTIVE Standard control.VARIABLE Lewis rats exhibit intrinsic resistance to steroid-induced IgG suppression.Lewis rats may require higher relative doses due to strain-specific glucocorticoid resistance mechanisms.
Deep Dive: Critical Failures & Paradoxes
The Rapamycin Paradox in IRBP EAU

Researchers must exercise extreme caution when dosing Rapamycin in B10.RIII mice.

  • Mechanism: Rapamycin inhibits mTOR, which normally promotes T-cell proliferation. However, it also regulates Activation-Induced Cell Death (AICD) .

  • The Data: Low-dose Rapamycin (1.5 µ g/day ) worsens IRBP EAU scores compared to vehicle. It selectively spares high-affinity memory T cells from apoptosis while inhibiting regulatory T cell (Treg) expansion.

  • The Fix: High-dose regimens (7.5 µ g/day ) are required to overcome this and achieve suppression.

The Anti-TNF Efferent Failure

In IRBP EAU, initiating Anti-TNF therapy after T-cell priming (Day 7+) yields no significant reduction in disease scores.

  • Causality: Anti-TNF effectively blocks the induction (priming) of naive T cells (Afferent phase). However, once the T cells are effector-differentiated and have breached the blood-retina barrier (Efferent phase), TNF blockade alone is insufficient to halt the inflammatory cascade in the B10.RIII strain.

  • Contrast: JAK inhibitors (e.g., Tofacitinib) do work in the efferent phase of S-Ag EAU, making them a superior choice for "therapeutic" (post-onset) dosing studies.

Visualizing the Pathogenesis & Targets

The following diagram maps the signaling pathways and where each therapy intersects within the specific context of these models.

EAU_Pathways Antigen_Presentation Antigen Presentation (DC + Naive T Cell) mTOR mTOR Pathway Antigen_Presentation->mTOR Th1 Th1 Expansion (IFN-gamma) Antigen_Presentation->Th1 Th17 Th17 Expansion (IL-17) Antigen_Presentation->Th17 mTOR->Th1 Promotes mTOR->Th17 Promotes BRB_Breach Blood-Retina Barrier Breach (Efferent Phase) Th1->BRB_Breach Th17->BRB_Breach AICD AICD (Apoptosis of Effectors) Tissue_Damage Retinal Tissue Damage BRB_Breach->Tissue_Damage Rapa_Low Rapamycin (Low Dose) Rapa_Low->mTOR Partial Block Rapa_Low->AICD INHIBITS (Bad) Rapa_High Rapamycin (High Dose) Rapa_High->mTOR Complete Block Anti_TNF Anti-TNF alpha Anti_TNF->Antigen_Presentation Blocks Priming (Afferent Phase) Anti_TNF->BRB_Breach FAILS to Block (Efferent Phase) JAK_Inhib JAK Inhibitors (Tofacitinib) JAK_Inhib->Th1 Blocks Signaling JAK_Inhib->Th17 Blocks Signaling JAK_Inhib->Tissue_Damage Reduces Efferent Inflammation

Caption: Mechanistic impact of therapies on EAU pathogenesis. Note the red pathway indicating Low-Dose Rapamycin inhibiting AICD, leading to disease exacerbation.

Experimental Protocols

To ensure reproducibility, use these validated induction protocols.

Protocol A: IRBP-Induced EAU (B10.RIII Mice)
  • Animals: Female B10.RIII mice (6-8 weeks).

  • Antigen: Human IRBP peptide 161-180 (SGIPYIISYLHPGNTILHVD).

  • Induction:

    • Emulsify 50-100 µg peptide in Complete Freund’s Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra (2.5 mg/mL).

    • Inject 100 µL emulsion subcutaneously (s.c.) at the tail base or thighs.[1]

    • Critical Step: Inject 0.5-1.0 µg Pertussis Toxin (PTX) intraperitoneally (i.p.) on Day 0.

  • Readout: Peak disease occurs Day 13-15.

  • Therapeutic Dosing (Rapamycin Example):

    • Exacerbation:[2][3][4][5] 1.5 µ g/mouse/day i.p.[6]

    • Protection: 7.5 µ g/mouse/day i.p.[6]

Protocol B: S-Antigen Induced EAU (Lewis Rats)
  • Animals: Female Lewis rats (150-175g).

  • Antigen: Bovine S-Antigen (PDSAg peptide) or whole S-Ag.

  • Induction:

    • Emulsify 50 µg PDSAg in CFA (containing 2.5 mg/mL M. tuberculosis).

    • Inject 100 µL into one hind footpad.

    • Note: Pertussis toxin is often not required for Lewis rats if the CFA is potent, but can synchronize onset.

  • Readout: Onset Day 9-12, Peak Day 14-16.

  • Therapeutic Dosing (JAK Inhibitor):

    • Topical: Tofacitinib 0.03% applied 3x daily starting Day 7 (efferent phase).

References
  • Zhang, Z., et al. (2012).[6][7] "Low Dose Rapamycin Exacerbates Autoimmune Experimental Uveitis."[2][6][7] PLOS ONE. Link

  • Sartani, G., et al. (1996). "Anti-tumor necrosis factor alpha therapy suppresses the induction of experimental autoimmune uveoretinitis in mice by inhibiting antigen priming." Investigative Ophthalmology & Visual Science. Link

  • Lyu, C., et al. (2020). "Evaluation of JAK inhibition with topical tofacitinib in an experimental autoimmune uveitis model." Investigative Ophthalmology & Visual Science. Link

  • Martin, D.F., et al. (1995). "Synergistic effect of rapamycin and cyclosporin A in the treatment of experimental autoimmune uveoretinitis." Journal of Immunology. Link

  • Caspi, R.R. (2010). "Experimental Autoimmune Uveitis in the Mouse and Rat." Current Protocols in Immunology. Link

  • Agarwal, R.K., et al. (2012). "Simple Immunization with IRBP161–180 Peptide Induces Partial Tolerance in B10.RIII Mice." Investigative Ophthalmology & Visual Science. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of IRBP (161-180), CAS 211426-18-5

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of laboratory materials, including their safe and compliant disposal. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of laboratory materials, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of the synthetic peptide Interphotoreceptor Retinoid Binding Protein Fragment (161-180) (CAS No. 211426-18-5)[1][2], a crucial reagent in vision research and autoimmune uveitis studies[3][4]. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Compound: IRBP (161-180)

Before delving into disposal procedures, it is essential to understand the nature of the substance.

  • Chemical Identity: Interphotoreceptor Retinoid Binding Protein Fragment (161-180)

  • CAS Number: 211426-18-5

  • Molecular Formula: C103H157N25O29[1][2]

  • Nature: A synthetic peptide, which is a biological molecule. While not inherently classified as a hazardous material for disposal in all jurisdictions, it must be handled with care, and its potential biological activity necessitates a cautious approach to waste management.

Part 1: Core Disposal Protocol

The disposal of CAS 211426-18-5 should be approached with the understanding that it is a bioactive peptide. The primary objective is to denature and dispose of the material in a manner that prevents its entry into the environment in an active state.

Step 1: Deactivation of the Peptide

The first and most critical step is to render the peptide biologically inactive. This can be achieved through chemical denaturation.

Materials:

  • 1M Sodium Hydroxide (NaOH) or 1M Hydrochloric Acid (HCl)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • For Solutions: To the aqueous solution of IRBP (161-180), add an equal volume of 1M NaOH or 1M HCl.

  • For Dry Powder: Dissolve the peptide powder in a suitable solvent (e.g., water or a buffer) and then add an equal volume of 1M NaOH or 1M HCl.

  • Allow the mixture to stand for at least one hour to ensure complete denaturation. The significant change in pH will disrupt the peptide's secondary and tertiary structures, leading to a loss of biological activity.

Step 2: Neutralization

If a strong acid or base was used for deactivation, the resulting solution must be neutralized before disposal.

Materials:

  • 1M HCl (if NaOH was used for deactivation)

  • 1M NaOH (if HCl was used for deactivation)

  • pH indicator strips

Procedure:

  • Gradually add the neutralizing agent while gently stirring the solution.

  • Use pH indicator strips to monitor the pH.

  • Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

Step 3: Disposal

The final disposal route depends on the quantity of the waste and local regulations.

  • For Small Quantities (typically less than 1 gram): After deactivation and neutralization, the solution can generally be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations[5].

  • For Large Quantities or if Prohibited from Drain Disposal: The deactivated and neutralized solution should be collected in a properly labeled hazardous waste container. The label should include "Deactivated Peptide Waste" and the chemical composition. This container should then be disposed of through your institution's hazardous waste management program[6][7].

Part 2: Regulatory and Safety Considerations

Navigating the landscape of chemical waste disposal requires a firm understanding of the governing regulations and a commitment to safety.

Hazardous Waste Determination

According to the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of the four lists of hazardous wastes (F-list, K-list, P-list, or U-list) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[6]. While IRBP (161-180) is not a listed hazardous waste, the treatment process (e.g., using corrosive NaOH or HCl) temporarily renders the solution hazardous.

Personal Protective Equipment (PPE)

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the peptide and the deactivating and neutralizing agents.

Waste Minimization

In line with good laboratory practice, strive to minimize the amount of waste generated. Prepare only the required amount of peptide solution for your experiments.

Part 3: Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

G cluster_0 Disposal Workflow for CAS 211426-18-5 start Start: IRBP (161-180) Waste deactivate Step 1: Deactivate Peptide (Add 1M NaOH or 1M HCl) start->deactivate neutralize Step 2: Neutralize Solution (Adjust pH to 6.0-8.0) deactivate->neutralize assess_quantity Assess Quantity neutralize->assess_quantity drain_disposal Small Quantity: Dispose Down Drain with Water assess_quantity->drain_disposal < 1 gram & Permitted hazardous_waste Large Quantity or Prohibited: Collect for Hazardous Waste Disposal assess_quantity->hazardous_waste > 1 gram or Prohibited end_drain End drain_disposal->end_drain end_hw End hazardous_waste->end_hw

Caption: Decision workflow for the proper disposal of IRBP (161-180).

Quantitative Data Summary

ParameterGuidelineSource
pH for Neutralization6.0 - 8.0General Laboratory Practice
Small Quantity Limit for Drain Disposal< 1 gram (guideline, check local regulations)[5]

References

  • Data Sheet (Cat.No.TP1120) - TargetMol. (n.d.).
  • IRBP acetate(211426-18-5 free base) | CymitQuimica. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2023, May 30). Retrieved from the US Environmental Protection Agency website.
  • IRBP (161-180) | Biosynth. (n.d.).
  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). Retrieved from the American Chemical Society website.
  • Combination of αCD4 antibody and retinal antigen injection induces long-term disease control in autoimmune uveitis - PubMed Central. (2023, August 22).
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27).
  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.).
  • Combination of αCD4 antibody and retinal antigen injection induces long-term disease control in autoimmune uveitis - ResearchGate. (2023, September 12).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from The University of Chicago Environmental Health and Safety website.
  • Hazardous Waste Regulations - Retail Industry Leaders Association (RILA). (n.d.).
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (n.d.).

Sources

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